molecular formula C5H10O2 B1214607 5-Hydroxypentanal CAS No. 4221-03-8

5-Hydroxypentanal

Cat. No.: B1214607
CAS No.: 4221-03-8
M. Wt: 102.13 g/mol
InChI Key: CNRGMQRNYAIBTN-UHFFFAOYSA-N
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Description

5-Hydroxypentanal, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypentanal
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InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CNRGMQRNYAIBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30195039
Record name 5-Hydroxypentanal
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Molecular Weight

102.13 g/mol
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CAS No.

4221-03-8
Record name 5-Hydroxypentanal
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Record name 5-hydroxyvaleraldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypentanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. Its unique structure, a five-carbon chain with terminal functional groups, makes it a versatile building block in organic synthesis and a subject of interest in the study of intramolecular interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a linear aliphatic aldehyde with the chemical formula C₅H₁₀O₂. The molecule consists of a pentane backbone with a hydroxyl group (-OH) at one terminus and an aldehyde group (-CHO) at the other. This bifunctionality allows it to participate in a wide range of chemical reactions.

One of the key structural features of this compound is its propensity to undergo ring-chain tautomerism. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. Studies have shown that in a 75% aqueous dioxane solution, the cyclic hemiacetal is the predominant form, with only about 6.1% of the open-chain aldehyde present.

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Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to yellowish liquid at room temperature. Its bifunctional nature significantly influences its physical properties, such as its boiling point and solubility.

PropertyValueReference
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 4221-03-8
IUPAC Name This compound
Synonyms 5-Hydroxyvaleraldehyde, δ-Hydroxyvaleraldehyde
Boiling Point 187.7 ± 23.0 °C at 760 mmHg
115-122 °C at 15 mmHg
Melting Point Not well-defined; liquid at room temperature
Density 1.055 g/cm³
Solubility Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents like hexane.
Appearance Colorless to yellowish liquid

Spectroscopic Data

Due to the ring-chain tautomerism, the spectroscopic data for this compound can be complex, showing signals for both the open-chain and cyclic forms depending on the solvent and temperature.

¹H NMR Spectroscopy (Typical Chemical Shifts)

Due to the equilibrium between the open-chain and cyclic hemiacetal forms, the ¹H NMR spectrum can show distinct sets of signals.

  • Open-Chain Form:

    • -CHO: ~9.8 ppm (triplet)

    • -CH₂-OH: ~3.6 ppm (triplet)

    • -CH₂-CH₂-OH: ~1.6 ppm (multiplet)

    • -CH₂-CHO: ~2.5 ppm (multiplet)

    • -CH₂-CH₂-CHO: ~1.7 ppm (multiplet)

  • Cyclic Hemiacetal Form (2-Hydroxytetrahydropyran):

    • Anomeric Proton (O-CH-OH): Two signals may be observed for the α and β anomers, typically in the range of 4.3-5.2 ppm.

    • Other ring protons: A complex series of multiplets between 1.2 and 3.9 ppm.

¹³C NMR Spectroscopy (Typical Chemical Shifts)

  • Open-Chain Form:

    • C=O (aldehyde): ~202 ppm

    • CH₂-OH: ~62 ppm

    • Other CH₂ carbons: In the range of 20-45 ppm.

  • Cyclic Hemiacetal Form:

    • Anomeric Carbon (O-CH-OH): ~95-100 ppm

    • Other ring carbons: In the range of 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for both the hydroxyl and carbonyl groups of the open-chain form, as well as the broad O-H stretch of the hemiacetal.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group and hemiacetal)
~2940, ~2860C-H stretch (aliphatic)
~2720, ~2820C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1050C-O stretch (hydroxyl group and hemiacetal ether linkage)

Mass Spectrometry

The mass spectrum of this compound (Molecular Weight: 102.13 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns for aldehydes and alcohols would be observed.

  • Loss of H₂O (m/z 84): A common fragmentation for alcohols.

  • Loss of CHO (m/z 73): Characteristic of aldehydes.

  • Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atoms.

  • McLafferty rearrangement: Possible for the open-chain aldehyde.

Experimental Protocols

Synthesis of this compound from 2,3-Dihydropyran

A well-established method for the synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran. The following protocol is adapted from Organic Syntheses.

Materials:

  • 2,3-Dihydropyran

  • Concentrated Hydrochloric Acid

  • Water

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.

  • To this acidic solution, add 100 g of 2,3-dihydropyran while stirring.

  • Continue stirring the mixture until the solution becomes homogeneous, which typically takes 5-10 minutes. Some heat will be evolved during this hydration step.

  • After the solution is homogeneous, continue stirring for an additional 20 minutes.

  • Add a few drops of phenolphthalein indicator to the reaction mixture.

  • Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.

  • Dry the ether extract over anhydrous sodium sulfate and then filter.

  • Remove the ether by distillation under reduced pressure.

  • Distill the residue under vacuum (e.g., ~10 mm Hg) to obtain the pure this compound. The product typically distills as a clear, colorless, viscous oil.

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Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,3-Dihydropyran 2,3-Dihydropyran Hydration Hydration 2,3-Dihydropyran->Hydration H2O H2O H2O->Hydration HCl (catalyst) HCl (catalyst) HCl (catalyst)->Hydration Neutralization (NaOH) Neutralization (NaOH) Hydration->Neutralization (NaOH) Extraction (Ether) Extraction (Ether) Neutralization (NaOH)->Extraction (Ether) Drying Drying Extraction (Ether)->Drying Distillation (vacuum) Distillation (vacuum) Drying->Distillation (vacuum) Product Product Distillation (vacuum)->Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Signaling Pathways

This compound's bifunctionality dictates its chemical reactivity. The aldehyde group can undergo oxidation to a carboxylic acid (glutaric acid) or reduction to an alcohol (1,5-pentanediol). It can also participate in condensation reactions with amines to form imines. The hydroxyl group can be involved in esterification and etherification reactions.

While there are no well-defined signaling pathways in which this compound is a primary signaling molecule, its metabolic precursor and derivatives are of biological interest. For instance, it is a metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.

The most significant "pathway" for this compound itself is its intramolecular cyclization to form a stable six-membered ring, a process fundamental to the chemistry of many carbohydrates.

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Ring_Chain_Tautomerism This compound This compound (Open-Chain Form) Transition_State Intramolecular Nucleophilic Attack This compound->Transition_State Cyclization Cyclic_Hemiacetal 2-Hydroxytetrahydropyran (Cyclic Hemiacetal Form) Transition_State->Cyclic_Hemiacetal Cyclic_Hemiacetal->Transition_State Ring Opening

Caption: Ring-chain tautomerism of this compound.

Conclusion

This compound is a valuable bifunctional molecule with a rich chemistry stemming from its dual hydroxyl and aldehyde functionalities and its existence in a ring-chain tautomeric equilibrium. Its synthesis is well-established, and its reactivity makes it a useful intermediate in the preparation of a variety of other compounds. This guide provides essential technical information for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

5-Hydroxypentanal: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4221-03-8 IUPAC Name: 5-hydroxypentanal

This technical guide provides an in-depth overview of this compound, a bifunctional organic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physical and spectroscopic properties, synthesis, and key chemical reactions, including its role in metabolic activation pathways of certain pro-carcinogens.

Chemical and Physical Properties

This compound is a colorless liquid that possesses both an aldehyde and a primary alcohol functional group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[4][5]
Molecular Weight102.13 g/mol [4][5]
Boiling Point115-122 °C at 15 mmHg[5]
Density1.055 g/mL[5]
Refractive Index (n²⁵D)1.4513[6]
CAS Number4221-03-8[2][4]
IUPAC NameThis compound[4]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Due to the presence of both hydroxyl and carbonyl groups, its spectra exhibit characteristic signals. It is also important to note that this compound can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran, which will be reflected in spectroscopic analyses.

Table 2: Spectroscopic Data of this compound

TechniqueKey Features and Observations
¹H NMR Predicted spectra are available. Characteristic signals would include a triplet for the aldehydic proton (CHO), a triplet for the methylene protons adjacent to the hydroxyl group (CH₂OH), and multiplets for the other methylene groups in the chain. The proton on the hydroxyl group may appear as a broad singlet.
¹³C NMR A ¹³C NMR spectrum has been recorded on a Varian XL-100 instrument.[4][7] Expected signals would include a downfield peak for the carbonyl carbon, a peak for the carbon bearing the hydroxyl group, and distinct peaks for the other three methylene carbons.
IR Spectroscopy Expected characteristic absorptions include a broad O-H stretching band for the alcohol, and a strong C=O stretching band for the aldehyde.
Mass Spectrometry (GC-MS) The mass spectrum of this compound is available.[4][8] The molecular ion peak would be expected at m/z = 102. Fragmentation patterns would likely involve the loss of water (M-18), the loss of the formyl group (M-29), and other characteristic cleavages of aliphatic aldehydes and alcohols.

Experimental Protocols

Synthesis of this compound from 2,3-Dihydropyran

A well-established method for the synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[6]

Procedure:

  • In a 1-liter, three-necked flask equipped with a Hershberg stirrer, combine 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, with some evolution of heat. Continue stirring for an additional 20 minutes.

  • Add a few drops of phenolphthalein indicator to the mixture and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.

  • Add the ether extract in portions to a 250-mL modified Claisen flask fitted with a condenser and a fraction-cutter for distillation under reduced pressure.

  • Remove the ether by distillation under the reduced pressure of a water pump.

  • Distill the residue at approximately 10 mm Hg. After a small forerun (2-5 g), the product distills as a clear, colorless, viscous oil at 62-66 °C.

  • The expected yield is between 90-95 g (74-79%).

Key Reactions of this compound

1. Hydrogenation to 1,5-Pentanediol:

This compound can be smoothly converted to 1,5-pentanediol by hydrogenation.[6][9][10]

Protocol Outline: The hydrogenation is typically carried out using a Raney nickel catalyst at elevated temperature (e.g., 90 °C) and high pressure (e.g., 2000 lb).[6] The product, 1,5-pentanediol, is a valuable monomer in the polymer industry.

2. Formation of 2-Methoxytetrahydropyran:

In the presence of an acid catalyst and methanol, this compound undergoes an intramolecular cyclization followed by reaction with methanol to form 2-methoxytetrahydropyran.[11][12][13]

Reaction Mechanism: The reaction proceeds through the initial protonation of the carbonyl group, making it more electrophilic. The hydroxyl group within the same molecule then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiacetal (tetrahydro-2H-pyran-2-ol). This intermediate can then be protonated and lose a water molecule to form a resonance-stabilized carbocation. Finally, nucleophilic attack by methanol yields the 2-methoxytetrahydropyran product.[11]

Biological Significance and Metabolic Pathways

This compound has been identified as a metabolic product of the pro-carcinogen N-nitrosopiperidine, which is found in tobacco smoke and some foods.[14] The metabolic activation of N-nitrosopiperidine involves an alpha-hydroxylation step, leading to the formation of this compound. This aldehyde is a reactive species that can contribute to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis.[15]

metabolic_pathway Metabolic Activation of N-Nitrosopiperidine and DNA Adduct Formation cluster_activation Metabolic Activation cluster_dna_damage DNA Damage N-Nitrosopiperidine N-Nitrosopiperidine Alpha-Hydroxy-N-nitrosopiperidine Alpha-Hydroxy-N-nitrosopiperidine N-Nitrosopiperidine->Alpha-Hydroxy-N-nitrosopiperidine Cytochrome P450 (Alpha-hydroxylation) This compound This compound Alpha-Hydroxy-N-nitrosopiperidine->this compound Spontaneous decomposition Deoxyguanosine Deoxyguanosine This compound->Deoxyguanosine Reaction with DNA DNA_Adduct THP-dG DNA Adduct Deoxyguanosine->DNA_Adduct Adduct Formation

Caption: Metabolic activation of N-nitrosopiperidine to this compound and subsequent DNA adduct formation.

Conclusion

This compound is a valuable chemical intermediate with significant applications in organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a versatile building block for more complex molecules. Furthermore, its role as a metabolite of the pro-carcinogen N-nitrosopiperidine highlights its importance in the study of carcinogenesis and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

References

Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxypentanal (C₅H₁₀O₂) is a valuable bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a versatile intermediate in organic synthesis, particularly for producing compounds like 1,5-pentanediol. A primary and efficient method for its preparation is the acid-catalyzed hydrolysis of 2,3-dihydropyran. This guide provides an in-depth overview of this synthesis, covering the reaction mechanism, a detailed experimental protocol, and key data for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Pathway

The synthesis proceeds via the acid-catalyzed hydrolysis of the vinyl ether functionality within 2,3-dihydropyran. The reaction can be understood in three main steps:

  • Protonation: The reaction is initiated by the protonation of the double bond of 2,3-dihydropyran. The oxygen atom's lone pair is in conjugation with the vinyl group, which favors the attack of the entire system on a proton (H⁺) from the acid catalyst.[1] This leads to the formation of a resonance-stabilized carbocation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation. This results in the formation of a protonated cyclic hemiacetal.

  • Deprotonation and Equilibrium: The protonated hemiacetal is deprotonated by a water molecule, yielding the cyclic hemiacetal, 2-hydroxytetrahydropyran. This cyclic form exists in equilibrium with its open-chain tautomer, the desired product, this compound.[2] The equilibrium favors the more stable cyclic hemiacetal under many conditions, but the open-chain aldehyde can be trapped or used in subsequent reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DHP 2,3-Dihydropyran Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H⁺ Hemiacetal 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) Carbocation->Hemiacetal + H₂O - H⁺ Product This compound (Open-Chain) Hemiacetal->Product Ring-Chain Tautomerism

Caption: Acid-catalyzed hydrolysis of 2,3-dihydropyran.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Equipment:

  • 1-L three-necked flask

  • Hershberg stirrer (or mechanical stirrer)

  • Continuous liquid-liquid extractor

  • Modified Claisen flask for vacuum distillation

  • 2,3-Dihydropyran (DHP)

  • Concentrated Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.

  • Addition of Dihydropyran: To the stirred acidic solution, add 100 g of 2,3-dihydropyran. The order of addition is crucial.[3] For larger scale reactions (up to 300 g of DHP), the dihydropyran should be added dropwise with external cooling to manage the exothermic nature of the hydration.[3]

  • Reaction: Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes. Continue stirring for an additional 20 minutes to ensure the reaction goes to completion.[3]

  • Neutralization: Add a few drops of phenolphthalein indicator to the solution. Neutralize the excess acid by adding 20% sodium hydroxide solution dropwise until a faint pink color persists.

  • Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[3]

  • Purification:

    • Transfer the ether extract to a modified Claisen flask suitable for vacuum distillation.

    • Remove the diethyl ether by distillation under the reduced pressure of a water pump.

    • Distill the remaining residue under a higher vacuum (approx. 10 mm Hg). After a small forerun (2-5 g), collect the product.[3]

Yield and Product Characteristics:

  • Yield: 90–95 g (74–79%).[3]

  • Appearance: Clear, colorless, viscous oil.[3]

  • Boiling Point: 62–66 °C at 9–10 mm Hg.[3]

  • Refractive Index (n²⁵D): 1.4513.[3]

Quantitative Data and Physicochemical Properties

The key quantitative parameters for this synthesis and the properties of the reactants and product are summarized below.

Table 1: Experimental Parameters for Synthesis

Parameter Value Reference
2,3-Dihydropyran 100 g (1.19 mol) [3]
Water 300 mL [3]
Concentrated HCl 25 mL [3]
Reaction Time ~30 minutes after mixing [3]
Extraction Time ~16 hours [3]
Theoretical Yield 121.5 g
Actual Yield 90-95 g [3]

| Percent Yield | 74-79% |[3] |

Table 2: Physicochemical Properties

Property This compound 2,3-Dihydropyran
CAS Number 4221-03-8[4] 110-87-2[2]
Molecular Formula C₅H₁₀O₂[4] C₅H₈O[2]
Molar Mass 102.13 g/mol [5] 84.12 g/mol [2]
Appearance Colorless, viscous oil[3] Colorless liquid[2]
Density ~1.05 g/cm³[6] 0.922 g/mL[2]
Boiling Point 62-66°C @ 9-10 mmHg[3] 86 °C @ 760 mmHg[2]
Refractive Index n²⁵D 1.4513[3] n²⁰D 1.4400[7]

| Storage | Store in freezer (-20°C)[4] | Standard conditions |

Experimental Workflow Visualization

The overall process from reaction to purification can be visualized as a logical workflow.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, H₂O, HCl) Start->Setup AddDHP 2. Add 2,3-Dihydropyran Setup->AddDHP React 3. Stir Until Homogeneous (+20 min) AddDHP->React Neutralize 4. Neutralize with NaOH (to faint pink) React->Neutralize Extract 5. Continuous Extraction (Diethyl Ether, 16h) Neutralize->Extract RemoveSolvent 6. Remove Ether (Reduced Pressure) Extract->RemoveSolvent Distill 7. Vacuum Distillation (10 mmHg) RemoveSolvent->Distill Collect 8. Collect Product (62-66 °C) Distill->Collect End End Collect->End

Caption: Workflow for the synthesis of this compound.

Applications and Safety

Further Reactions: this compound is a useful precursor for other compounds. For instance, it can be smoothly converted to pentamethylene glycol (1,5-pentanediol) by hydrogenation over a Raney nickel catalyst.[3] It can also undergo reductive alkylamination.[3]

Safety Considerations:

  • 2,3-Dihydropyran: Is a flammable liquid.[7] Handling should be performed in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Is highly corrosive and causes severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Exothermic Reaction: The hydration of dihydropyran evolves heat.[3] For larger-scale reactions, cooling is necessary to maintain control over the reaction temperature.

  • Vacuum Distillation: Standard precautions for working with glassware under reduced pressure should be observed to prevent implosion.

Researchers should always perform a thorough risk assessment before carrying out any chemical procedure.[8]

References

An In-depth Technical Guide to the Intramolecular Cyclization of 5-Hydroxypentanal to its Hemiacetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanal, a bifunctional molecule containing both an aldehyde and a primary alcohol, serves as a quintessential model for studying intramolecular hemiacetal formation. This document provides a comprehensive technical overview of the reversible cyclization of this compound to its more stable cyclic six-membered hemiacetal, 2-hydroxytetrahydropyran. Key aspects including the synthesis of the parent compound, the thermodynamics and kinetics of the cyclization, and detailed experimental protocols for its analysis are presented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may encounter or utilize this fundamental chemical transformation.

Introduction

The intramolecular cyclization of hydroxy aldehydes is a fundamental process in organic chemistry, with significant implications in carbohydrate chemistry and the synthesis of heterocyclic compounds. This compound readily undergoes a reversible intramolecular nucleophilic addition to form a thermodynamically favored six-membered cyclic hemiacetal, also known as a lactol.[1][2] This equilibrium between the open-chain and cyclic forms is a critical consideration in the reactivity and characterization of this and related molecules. Understanding the factors that govern this equilibrium and the kinetics of the interconversion is essential for manipulating and exploiting this chemical behavior in various synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its cyclic hemiacetal, 2-hydroxytetrahydropyran, is provided in Table 1.

PropertyThis compound2-Hydroxytetrahydropyran (Cyclic Hemiacetal)
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight 102.13 g/mol [3][4]102.13 g/mol [3]
IUPAC Name This compound[4]oxan-2-ol[3]
CAS Number 4221-03-8694-54-2[3]
Boiling Point 115-122 °C at 15 mmHgNot available
Density 1.055 g/mLNot available

Synthesis of this compound

This compound can be reliably synthesized via the acid-catalyzed hydration of 2,3-dihydropyran. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dihydropyran

  • Concentrated hydrochloric acid

  • 20% Sodium hydroxide solution

  • Deionized water

  • Diethyl ether

  • Phenolphthalein indicator

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 mL of deionized water and 25 mL of concentrated hydrochloric acid.

  • To the stirred acidic solution, add 100 g of 2,3-dihydropyran.

  • Continue stirring the mixture. The solution will become homogeneous in approximately 5-10 minutes. Stir for an additional 20 minutes. Note that the reaction is exothermic. For larger scale reactions, the dihydropyran should be added dropwise with external cooling.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Neutralize the acid by the dropwise addition of a 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

  • Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 62-66 °C at 9-10 mmHg. The product is a clear, colorless, viscous oil.

The Intramolecular Cyclization Equilibrium

The intramolecular cyclization of this compound is a reversible process that results in an equilibrium between the open-chain aldehyde and the cyclic hemiacetal. This equilibrium is dynamic and its position is influenced by factors such as solvent and temperature.

Reaction Mechanism and Thermodynamics

The cyclization proceeds via a nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon. This process can be catalyzed by either acid or base. The formation of a six-membered ring is entropically and enthalpically favorable compared to the open-chain form.

Hemiacetal_Formation_Mechanism reactant This compound intermediate Protonated Carbonyl (Acid-Catalyzed) reactant->intermediate H+ product 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) intermediate->product Intramolecular Attack product->reactant Ring Opening (H+)

Caption: Acid-catalyzed intramolecular cyclization of this compound.

The equilibrium overwhelmingly favors the cyclic hemiacetal. Studies on similar ω-hydroxy aldehydes suggest that the proportion of the cyclic form at equilibrium is approximately 94%. A study of the thermodynamics of this cyclization in DMSO-d₆ determined the enthalpy of reaction (ΔH°) to be 23 kJ/mol, indicating that the cyclization is an exothermic process.[2]

Quantitative Analysis of the Equilibrium

The equilibrium constant (Keq) for the cyclization can be determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This technique allows for the direct measurement of the relative concentrations of the open-chain and cyclic forms at equilibrium.

Experimental Protocol: qNMR Analysis of the Cyclization Equilibrium

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard of known concentration (e.g., maleic acid, dimethyl sulfone)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard into a vial.

    • Add a known amount of the deuterated solvent.

    • Accurately weigh a known amount of purified this compound and add it to the vial.

    • Ensure the sample is thoroughly mixed.

    • Transfer an appropriate volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).

    • Ensure quantitative acquisition parameters are used:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.

      • A calibrated 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to unique protons of the open-chain this compound (e.g., the aldehyde proton around 9.7 ppm) and the cyclic 2-hydroxytetrahydropyran (e.g., the anomeric proton).

    • Integrate a signal from the internal standard.

    • Calculate the concentration of each species using the following formula: Concentration_x = (Integral_x / N_x) * (N_std / Integral_std) * Concentration_std where N is the number of protons giving rise to the integrated signal.

    • Calculate the equilibrium constant: Keq = [2-Hydroxytetrahydropyran] / [this compound]

Kinetics of the Interconversion

Kinetic_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis prep Prepare NMR sample of this compound in a suitable solvent temp_jump Induce non-equilibrium state (e.g., temperature jump) prep->temp_jump acquire Acquire a series of 1D 1H NMR spectra over time temp_jump->acquire integrate Integrate signals of open-chain and cyclic forms in each spectrum acquire->integrate plot Plot concentrations versus time integrate->plot fit Fit data to kinetic models to extract rate constants (k_forward, k_reverse) plot->fit

Caption: General workflow for the kinetic analysis of this compound cyclization.

Spectroscopic Characterization

NMR spectroscopy is the primary tool for characterizing the equilibrium between this compound and 2-hydroxytetrahydropyran. The key distinguishing features in the ¹H NMR spectrum are the aldehyde proton of the open-chain form and the anomeric proton of the cyclic hemiacetal.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • This compound:

    • Aldehyde proton (-CHO): ~9.7 ppm (triplet)

    • Hydroxymethyl protons (-CH₂OH): ~3.6 ppm

  • 2-Hydroxytetrahydropyran:

    • Anomeric proton (O-CH-OH): ~4.6-5.2 ppm (multiplet, depending on the anomer)

¹³C NMR Data for 2-Hydroxytetrahydropyran:

  • Assigned ¹³C NMR data for 2-hydroxytetrahydropyran has been reported in the literature and can be used for unambiguous identification.[3]

Conclusion

The intramolecular cyclization of this compound to 2-hydroxytetrahydropyran is a well-established and fundamental chemical equilibrium. This guide has provided a detailed overview of the synthesis of the starting material, the thermodynamic and kinetic aspects of the cyclization, and comprehensive experimental protocols for the quantitative analysis of this process. The provided information and methodologies will be of significant value to researchers working in fields where the formation and stability of hemiacetals are of importance. Further research to precisely determine the equilibrium and rate constants in various solvents would provide a more complete understanding of this important reaction.

References

Spectroscopic Profile of 5-Hydroxypentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-hydroxypentanal, a bifunctional organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.77t1HH-1 (Aldehyde)
~3.65t2HH-5 (CH₂-OH)
~2.46dt2HH-2 (CH₂ adjacent to C=O)
~1.80p2HH-3 (CH₂)
~1.65p2HH-4 (CH₂)
Variablebr s1H-OH

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, dt = doublet of triplets, br = broad.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)Carbon Assignment
~202.5C-1 (Aldehyde C=O)
~62.3C-5 (CH₂-OH)
~43.8C-2 (CH₂ adjacent to C=O)
~32.0C-4 (CH₂)
~21.8C-3 (CH₂)

Note: These are predicted chemical shifts. Experimental values may differ slightly. The existence of experimental ¹³C NMR data is noted in several databases, often referencing the work of P. Vinczer et al. in Acta Chimica Hungarica (1990), though the specific data is not readily accessible in public domains.

Predicted IR Absorption Data
Frequency (cm⁻¹)IntensityAssignment
3600-3200Broad, MediumO-H stretch (alcohol)
2940, 2860MediumC-H stretch (alkane)
2820, 2720Medium, SharpC-H stretch (aldehyde)
1725Strong, SharpC=O stretch (aldehyde)
1465MediumC-H bend (alkane)
1050MediumC-O stretch (primary alcohol)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and IR spectra of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the analyte and its transparency in the spectral regions of interest.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically 4-5 cm).

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

2.1.2. Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is required (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, although none are present in this compound.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Scan Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

2.2.3. Data Processing

  • Baseline Correction: If necessary, apply a baseline correction to the spectrum.

  • Peak Picking: Identify the wavenumbers of the major absorption bands.

Visualization of Spectroscopic Correlations

The following diagram illustrates the logical relationship between the protons in this compound and their expected signals in a ¹H NMR spectrum, including expected multiplicities due to spin-spin coupling.

Caption: Predicted ¹H NMR signal correlations for this compound.

An In-depth Technical Guide to 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxypentanal, a bifunctional organic compound of interest in various fields of chemical synthesis and research. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.

Core Chemical and Physical Properties

This compound, also known as 5-hydroxyvaleraldehyde, is an aliphatic organic compound that features both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. Its bifunctionality makes it a versatile building block in organic synthesis.[1] The molecular formula of this compound is C₅H₁₀O₂.[1][2][3][4] The molecular weight is approximately 102.13 g/mol .[1][2][3][5][4][6]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2][3][4]
Molecular Weight 102.13 g/mol [1][2][3][4][6]
CAS Number 4221-03-8[2][3]
IUPAC Name This compound[1][6]
Density 1.055 g/cm³ (at 25 °C)[3]
Boiling Point 115–122 °C (at 15 mmHg)[3]
Refractive Index 1.453 (at 20 °C)[3]

Synthesis of this compound

This compound can be synthesized through various methods. One common and effective laboratory-scale method is the hydration of 2,3-dihydropyran.[1][2][3] Additionally, it can be produced through the reductive amination of biomass-derived precursors, a method noted for its high yield.[1]

This protocol is adapted from a procedure described in Organic Syntheses.[2]

Materials:

  • 2,3-Dihydropyran (100 g)

  • Concentrated Hydrochloric Acid (25 ml)

  • Water (300 ml)

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

Procedure:

  • In a 1-liter three-necked flask equipped with a Hershberg stirrer, combine 300 ml of water and 25 ml of concentrated hydrochloric acid.[2]

  • Add 100 g of 2,3-dihydropyran to the acid solution.[2] The order of addition is important.[2]

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes.[2] Continue stirring for an additional 20 minutes.[2]

  • Add a few drops of phenolphthalein indicator to the solution.[2]

  • Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.[2]

  • Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.[2]

  • Collect the ether extract and remove the ether by distillation under reduced pressure using a water pump.[2]

  • Distill the remaining residue at a pressure of about 10 mm. The product will distill as a clear, colorless, viscous oil at 62–66°C/9–10 mm.[2]

  • The expected yield is between 90–95 g (74–79%).[2]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product DHP 2,3-Dihydropyran Mixing Mixing and Stirring DHP->Mixing HCl_H2O HCl/Water HCl_H2O->Mixing Neutralization Neutralization with NaOH Mixing->Neutralization Extraction Ether Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its dual functionality allows it to participate in a range of chemical reactions, including oxidation to carboxylic acids, reduction to diols, and condensation reactions with amines to form imines.[1]

Key Application Areas:

  • Pharmaceutical Synthesis: It is an important intermediate in the manufacturing of various pharmaceuticals.[1]

  • Agrochemical Synthesis: It is also utilized in the production of agrochemicals.[1]

  • Biomass Conversion: The compound is explored for its role in biomass conversion processes, contributing to the field of sustainable chemistry.[1]

  • Chemical Research: It is widely used in research to study the reactions of aldehydes and alcohols.[1] For instance, it can be used to produce other chemical compounds like 5-Amino-1-pentanol.[3]

While this compound is a key synthetic intermediate, specific signaling or metabolic pathways in which it is a primary component are not extensively documented in publicly available literature. Its primary role in a research and drug development context is as a versatile starting material for the construction of more complex molecular architectures.

References

An In-depth Technical Guide to 5-Hydroxypentanal: Discovery, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, holds a significant place in the landscape of organic chemistry. Its unique structure, characterized by a five-carbon chain with functional groups at each end, makes it an invaluable model compound for studying fundamental chemical principles such as ring-chain tautomerism, a phenomenon central to carbohydrate chemistry.[1] Furthermore, its role as a versatile synthetic intermediate provides access to a range of other valuable chemicals. This technical guide offers a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

History and Discovery

The first documented preparation of this compound was reported by Paul in 1934.[1] This initial synthesis opened the door for further investigation into its properties and reactions. A more detailed and adaptable experimental protocol was later published in Organic Syntheses by G. Forrest Woods, Jr., making the compound more accessible for research.[2] The primary historical significance of this compound lies in its use as a simple analog for studying the complex stereochemical and isomeric behavior of monosaccharides. Its ability to exist in equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form provided a clear and understandable model for the ring-chain tautomerism observed in sugars like glucose.[3] This was instrumental in advancing the understanding of carbohydrate chemistry in the early 20th century.

Physicochemical Properties

This compound is a colorless, viscous oil at room temperature.[2] Its bifunctional nature dictates its chemical reactivity and physical properties.

PropertyValue
CAS Number 4221-03-8
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [4]
Boiling Point 62-66 °C at 9-10 mmHg[2]
Density 1.055 g/mL at 25 °C

Synthesis Methods

Several synthetic routes to this compound have been developed, with the acid-catalyzed hydration of 2,3-dihydropyran being the most well-documented and widely used method. Other notable methods include synthesis from biomass-derived precursors like tetrahydrofurfuryl alcohol and through reductive amination pathways.

Acid-Catalyzed Hydration of 2,3-Dihydropyran

This is the classical and most common method for preparing this compound. The reaction involves the acid-catalyzed opening of the vinyl ether in 2,3-dihydropyran by water to form the target hydroxyaldehyde.

Experimental Protocol (Adapted from Organic Syntheses) [2]

  • Materials:

    • 2,3-Dihydropyran (100 g)

    • Concentrated Hydrochloric Acid (25 mL)

    • Water (300 mL)

    • 20% Sodium Hydroxide solution

    • Phenolphthalein indicator

    • Diethyl ether

  • Procedure:

    • In a 1-liter three-necked flask equipped with a mechanical stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.

    • To the stirred acidic solution, add 100 g of 2,3-dihydropyran.

    • Continue stirring until the solution becomes homogeneous (approximately 5-10 minutes) and then for an additional 20 minutes. Note that the reaction is exothermic.

    • Add a few drops of phenolphthalein indicator to the mixture.

    • Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

    • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

    • Dry the ether extract over anhydrous sodium sulfate and filter.

    • Remove the ether by distillation under reduced pressure.

    • Distill the residue under reduced pressure (approximately 10 mmHg). The product, this compound, will distill as a clear, colorless, viscous oil at 62-66 °C.

  • Yield: 90-95 g (74-79%)[2]

Synthesis_Workflow DHP 2,3-Dihydropyran Reaction Hydration DHP->Reaction Acid HCl (aq) Acid->Reaction Neutralization Neutralization (NaOH) Reaction->Neutralization Extraction Ether Extraction Neutralization->Extraction Purification Distillation Extraction->Purification Product This compound Purification->Product

Synthesis workflow of this compound from 2,3-dihydropyran.
Synthesis from Tetrahydrofurfuryl Alcohol

This compound can also be synthesized from tetrahydrofurfuryl alcohol, a renewable resource derived from biomass. This process typically involves a dehydration step to form 2,3-dihydropyran, which is then hydrated as described above.[5] A direct ring-opening of tetrahydrofurfuryl alcohol to this compound is also an area of active research, often employing heterogeneous catalysts.[6]

Reductive Amination

While not a direct synthesis of this compound itself, reductive amination is a key reaction of this compound and can be part of a synthetic pathway starting from other precursors. For instance, biomass-derived precursors can be converted to this compound, which can then undergo reductive amination to produce valuable amino alcohols.[1] High yields of up to 93% have been reported for such processes.[1]

Quantitative Data Summary for Synthesis Methods
Synthesis MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)PressureYield (%)Reference
Acid-Catalyzed Hydration2,3-DihydropyranHCl, H₂ORoom TemperatureAtmospheric74-79[2]
Hydration of Dihydropyran2,3-DihydropyranSupported Nickel Catalyst< 120< 3 MPa-[1]
From Biomass Precursors (via Reductive Amination)Biomass-derived precursors---up to 93[1]

Chemical Reactions and Tautomerism

Key Reactions

This compound undergoes reactions characteristic of both alcohols and aldehydes.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-hydroxypentanoic acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 1,5-pentanediol.

  • Condensation Reactions: The aldehyde functionality readily reacts with amines to form imines or with alcohols to form acetals.[1]

Ring-Chain Tautomerism

A crucial aspect of this compound's chemistry is its existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, 2-hydroxytetrahydropyran. This intramolecular cyclization is analogous to the formation of pyranose rings in hexose sugars.[3]

In a 75% aqueous dioxane solution, it has been shown that this compound exists predominantly as the cyclic hemiacetal, with only about 6.1% remaining as the free aldehyde.[3] This equilibrium is influenced by the solvent and temperature.

Tautomerism cluster_open Open-Chain Form (Aldehyde) cluster_closed Cyclic Form (Hemiacetal) Open HO-(CH₂)₄-CHO Closed 2-Hydroxytetrahydropyran Open->Closed Equilibrium

Ring-chain tautomerism of this compound.

Biological Relevance

Currently, there is limited direct evidence of this compound being a key signaling molecule in major metabolic pathways. Its significance in a biological context is primarily as a metabolite in certain specific pathways. For example, it is a known metabolite of N-nitrosopiperidine, a carcinogenic compound.[1] The study of its formation and further reactions in such metabolic processes is relevant to toxicology and drug metabolism research.

Given its structural similarity to intermediates in carbohydrate metabolism, it remains a valuable tool for researchers studying enzyme kinetics and the mechanisms of carbohydrate-modifying enzymes. Its potential derivation from biomass also positions it as a key platform chemical in the development of sustainable routes to pharmaceuticals and other high-value chemicals.

Conclusion

This compound, since its initial synthesis, has proven to be a molecule of considerable interest in organic chemistry. Its role in elucidating the principles of ring-chain tautomerism has been fundamental to our understanding of carbohydrate chemistry. The well-established synthetic protocol from 2,3-dihydropyran, coupled with emerging routes from renewable resources, ensures its continued relevance. For researchers and professionals in drug development and chemical synthesis, this compound offers a versatile platform for the construction of more complex molecules and serves as a valuable model system for studying the interplay of different functional groups. A thorough understanding of its synthesis, reactivity, and physicochemical properties is therefore essential for leveraging its full potential.

References

An In-depth Technical Guide to the Basic Reactions of 5-Hydroxypentanal: Oxidation and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental oxidative and reductive transformations of 5-hydroxypentanal. This bifunctional molecule, possessing both an aldehyde and a primary alcohol, serves as a versatile building block in organic synthesis. A key characteristic of this compound is its existence in equilibrium with its cyclic hemiacetal form, tetrahydropyran-2-ol (also known as a lactol). This equilibrium plays a crucial role in its reactivity. This guide will delve into the reaction pathways, provide detailed experimental protocols, and present quantitative data for these core reactions.

Oxidation of this compound

The oxidation of this compound can lead to two primary products: 5-hydroxypentanoic acid or its intramolecularly cyclized form, δ-valerolactone. The product distribution is highly dependent on the choice of oxidant and reaction conditions.

The aldehyde functionality of this compound is readily oxidized to a carboxylic acid.[1] Due to the presence of the hydroxyl group, the resulting 5-hydroxypentanoic acid can undergo intramolecular esterification (lactonization) to form the more stable six-membered ring, δ-valerolactone. In many oxidation reactions of this compound, the lactone is the major isolated product, as the lactol form is readily oxidized.[2][3]

Oxidation to 5-Hydroxypentanoic Acid and δ-Valerolactone

Common oxidizing agents can be employed for this transformation. Stronger oxidizing agents in aqueous media, such as the Jones reagent, typically favor the formation of the carboxylic acid, which may then cyclize to the lactone.[1][4] Milder reagents, such as pyridinium chlorochromate (PCC), can also effect this oxidation, often leading directly to the lactone.[5] Chemoenzymatic methods, for instance using alcohol dehydrogenases, have also been explored for the selective oxidation of the lactol to the lactone.[2][3]

Table 1: Summary of Quantitative Data for the Oxidation of this compound

ProductOxidizing AgentSolventTemperatureReaction TimeYieldReferences
5-Hydroxypentanoic AcidJones ReagentAcetone0 °C to RT2 hours~85%[1][6]
δ-ValerolactonePCCDCMRT4 hours~80%[5]
δ-ValerolactoneAlcohol DehydrogenaseBuffer (pH 7)30 °CVariesHigh selectivity[2][3]
Experimental Protocols for Oxidation

Protocol 1: Jones Oxidation to 5-Hydroxypentanoic Acid [1][6]

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a total volume of 100 mL.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.2 g (0.1 mol) of this compound in 100 mL of acetone. Cool the solution in an ice bath.

  • Oxidation: Add the Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 20 °C. Continue the addition until the orange-brown color of the reagent persists.

  • Work-up: After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Quench the reaction by adding isopropanol until the solution turns green.

  • Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-hydroxypentanoic acid.

Protocol 2: PCC Oxidation to δ-Valerolactone [5]

  • Reaction Setup: To a stirred suspension of 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) and 20 g of Celite in 200 mL of dichloromethane, add a solution of 10.2 g (0.1 mol) of this compound in 50 mL of dichloromethane.

  • Oxidation: Stir the mixture at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of silica gel.

  • Isolation: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure and purify the residue by vacuum distillation to obtain δ-valerolactone.

Reduction of this compound

The reduction of this compound targets the aldehyde functional group, converting it to a primary alcohol to yield 1,5-pentanediol.[7][8] This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Reduction to 1,5-Pentanediol

Catalytic hydrogenation using catalysts such as Raney nickel is an effective method for this reduction.[9] Alternatively, metal hydride reagents like sodium borohydride provide a milder and often more convenient laboratory-scale method for the reduction of the aldehyde.[10]

Table 2: Summary of Quantitative Data for the Reduction of this compound

ProductReducing AgentCatalystSolventTemperaturePressureReaction TimeYieldReferences
1,5-PentanediolHydrogenRaney NickelEthanol100 °C100 atm4 hours>90%[9][11]
1,5-PentanediolSodium Borohydride-Methanol0 °C to RTAmbient1 hour~95%[10][12]
Experimental Protocols for Reduction

Protocol 3: Catalytic Hydrogenation to 1,5-Pentanediol [7][11]

  • Catalyst Preparation: Prepare Raney nickel catalyst by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.

  • Reaction Setup: In a high-pressure autoclave, combine 10.2 g (0.1 mol) of this compound, 100 mL of ethanol, and approximately 1 g of freshly prepared Raney nickel catalyst.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 100 atm with hydrogen. Heat the mixture to 100 °C with stirring for 4 hours.

  • Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate by distillation under reduced pressure. The resulting residue is purified by vacuum distillation to yield 1,5-pentanediol.

Protocol 4: Sodium Borohydride Reduction to 1,5-Pentanediol [12][13]

  • Reaction Setup: Dissolve 10.2 g (0.1 mol) of this compound in 100 mL of methanol in a flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions to the stirred solution.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1,5-pentanediol.

Visualization of Reaction Pathways

The following diagrams illustrate the core reactions of this compound.

Oxidation_Pathway cluster_start This compound Equilibrium cluster_products Oxidation Products This compound This compound (Open-chain form) Lactol Tetrahydropyran-2-ol (Lactol form) This compound->Lactol Intramolecular Cyclization 5-Hydroxypentanoic_Acid 5-Hydroxypentanoic Acid This compound->5-Hydroxypentanoic_Acid Oxidation (e.g., Jones Reagent) delta-Valerolactone δ-Valerolactone Lactol->delta-Valerolactone Oxidation (e.g., PCC) 5-Hydroxypentanoic_Acid->delta-Valerolactone Lactonization

Caption: Oxidation pathways of this compound.

Reduction_Pathway cluster_start This compound Equilibrium This compound This compound (Open-chain form) Lactol Tetrahydropyran-2-ol (Lactol form) This compound->Lactol Intramolecular Cyclization 1,5-Pentanediol 1,5-Pentanediol This compound->1,5-Pentanediol Reduction (e.g., NaBH4, H2/Raney Ni) Lactol->1,5-Pentanediol Reduction

Caption: Reduction pathway of this compound.

Spectroscopic Data of Products

Table 3: 1H NMR Data of Reaction Products

CompoundSolventChemical Shift (ppm) and MultiplicityReferences
5-Hydroxypentanoic AcidD2O3.55 (t, 2H, -CH2OH), 2.25 (t, 2H, -CH2COOH), 1.55 (m, 4H, -CH2CH2-)[14][15]
1,5-PentanediolCDCl33.64 (t, 4H, 2 x -CH2OH), 1.58 (m, 4H, -CH2CH2CH2-), 1.43 (m, 2H, -CH2CH2OH)

Note: Spectroscopic data for 1,5-Pentanediol is based on typical values for this compound as specific data from the direct reduction of this compound was not available in the search results.

References

5-Hydroxypentanal: A Bifunctional Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal is a versatile bifunctional organic molecule possessing both a terminal aldehyde and a primary hydroxyl group.[1] This unique structural feature allows it to undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[1] Its linear five-carbon chain provides a flexible scaffold for the construction of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and its applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature and is miscible with water.[1] A key characteristic of this molecule is its existence in a dynamic equilibrium with its cyclic hemiacetal form, tetrahydro-2H-pyran-2-ol, in solution.[1] This ring-chain tautomerism is a critical consideration in its reactivity and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[1][2]
Molecular Weight102.13 g/mol [1][2]
CAS Number4221-03-8[1]
Boiling Point115-122 °C at 15 mmHg[3][4]
Density1.055 g/cm³ at 25 °C[3]
Refractive Index1.453 at 20 °C[3]
SolubilitySoluble in water, chloroform (sparingly), methanol (slightly)[1][5]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMRSpectra available for reference.[6][6]
¹³C NMRSpectra available for reference.[7][8][7][8]
Mass Spectrometry (GC-MS)Spectra available for reference.[7][9][7][9]
Infrared (IR) SpectroscopyCharacteristic peaks: ~3400 cm⁻¹ (O-H stretch, broad), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1720 cm⁻¹ (C=O stretch).[10]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[3]

Experimental Protocol: Synthesis from 2,3-Dihydropyran

Materials:

  • 2,3-Dihydropyran

  • Concentrated Hydrochloric Acid

  • Water

  • 20% Sodium Hydroxide Solution

  • Diethyl Ether

  • Phenolphthalein indicator

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, combine 300 ml of water, 25 ml of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.[11]

  • Stir the mixture vigorously. The reaction is exothermic, and cooling may be necessary for larger scale reactions.[11]

  • Continue stirring for approximately 20 minutes after the solution becomes homogeneous.[11]

  • Add a few drops of phenolphthalein indicator and neutralize the excess acid with a 20% sodium hydroxide solution until a faint pink color persists.[11]

  • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for about 16 hours.[11]

  • Dry the ether extract over anhydrous sodium sulfate and filter.

  • Remove the diethyl ether by distillation under reduced pressure.[11]

  • The residue is then purified by vacuum distillation. The product, this compound, distills as a clear, colorless, viscous oil at 62–66 °C / 9–10 mmHg.[11]

Yield: 74–79%[11]

G cluster_synthesis Synthesis of this compound DHP 2,3-Dihydropyran Hydrolysis Acid-Catalyzed Hydration DHP->Hydrolysis H2O_HCl Water / HCl (catalyst) H2O_HCl->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Extraction Continuous Ether Extraction Neutralization->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Bifunctional Reactivity and Key Reactions

The presence of both an aldehyde and a hydroxyl group allows this compound to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

G cluster_reactivity Bifunctional Reactivity of this compound HP This compound Aldehyde Aldehyde Group (-CHO) HP->Aldehyde at C1 Hydroxyl Hydroxyl Group (-OH) HP->Hydroxyl at C5 Cyclization Intramolecular Cyclization HP->Cyclization Oxidation Oxidation Aldehyde->Oxidation Reduction_Aldehyde Reduction Aldehyde->Reduction_Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Esterification Esterification Hydroxyl->Esterification Etherification Etherification Hydroxyl->Etherification CarboxylicAcid 5-Hydroxypentanoic Acid Oxidation->CarboxylicAcid Diol 1,5-Pentanediol Reduction_Aldehyde->Diol Aminoalcohol 5-Amino-1-pentanol ReductiveAmination->Aminoalcohol Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Hemiacetal Tetrahydro-2H-pyran-2-ol Cyclization->Hemiacetal

Reactivity map of this compound.
Oxidation

The aldehyde functional group can be selectively oxidized to a carboxylic acid, yielding 5-hydroxypentanoic acid. This transformation is a key step in the synthesis of various lactones and polyesters.

Experimental Protocol: Chemoenzymatic Oxidation to δ-Valerolactone

This protocol describes the oxidation of 1,5-pentanediol to this compound, which is then further oxidized in situ to δ-valerolactone.

Materials:

  • 1,5-Pentanediol

  • Alcohol dehydrogenase from Bacillus stearothermophilus (BsADH)

  • Flavin mononucleotide (FMN) immobilized on a solid support (e.g., AG-DEAE)

  • Catalase from bovine liver

  • NAD⁺

  • Phosphate buffer (pH 7)

Procedure:

  • Prepare a reaction mixture containing 10 mM of 1,5-pentanediol, 2 mM of NAD⁺, and 50 U of catalase in a phosphate buffer (pH 7).[12][13]

  • Add the heterogeneous catalyst (BsADH/FMN@AG-DEAE) to the reaction mixture.[12][13]

  • Incubate the reaction at 30 °C with stirring (250 rpm).[12][13]

  • The reaction proceeds through the initial oxidation of 1,5-pentanediol to this compound (in equilibrium with its cyclic form), which is subsequently oxidized by the same enzymatic system to δ-valerolactone.[12][13]

  • Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

Reduction

The aldehyde group can be reduced to a primary alcohol, converting this compound into 1,5-pentanediol, a valuable monomer for the production of polyesters and polyurethanes.

Experimental Protocol: Reduction to 1,5-Pentanediol

Materials:

  • This compound

  • Raney Nickel catalyst

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Place the this compound and Raney Nickel catalyst in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 2000 lb.[11]

  • Heat the reaction mixture to 90 °C with stirring.[11]

  • Maintain these conditions until the reaction is complete (as monitored by the cessation of hydrogen uptake).

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • The resulting 1,5-pentanediol can be purified by distillation.

Reductive Amination

A key reaction for the synthesis of nitrogen-containing heterocycles, reductive amination of this compound with an amine source (such as ammonia or a primary amine) followed by in-situ reduction of the intermediate imine/enamine leads to the formation of 5-amino-1-pentanol or its N-substituted derivatives.[3] These products are precursors to piperidines and other valuable compounds.

Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Amine (e.g., ammonia, primary amine)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Suitable solvent (e.g., methanol, ethanol)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent in a reaction flask.[14]

  • If necessary, add a catalytic amount of acid to facilitate imine formation.[14]

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Carefully add the reducing agent portion-wise to the reaction mixture.[14] For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).

  • After the reaction is complete, quench any remaining reducing agent.

  • Perform a standard aqueous work-up, including extraction with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by chromatography or distillation.

Applications in Drug Development and a Link to Metabolism

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its bifunctional nature allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it is a precursor for the synthesis of piperidine derivatives, a structural motif found in numerous therapeutic agents.[15][16]

Furthermore, this compound has been identified as a key metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.[1] Understanding this metabolic pathway is crucial for toxicological studies and in the development of strategies to mitigate the harmful effects of such compounds.

G cluster_metabolism Metabolic Pathway of N-Nitrosopiperidine NPIP N-Nitrosopiperidine (Carcinogen) Hydroxylation α-Hydroxylation (Metabolic Activation) NPIP->Hydroxylation Intermediate Unstable Intermediate Hydroxylation->Intermediate HP This compound Intermediate->HP DNA_Adducts DNA Adducts (Carcinogenic Effect) HP->DNA_Adducts further reactions leading to

Role of this compound in N-nitrosopiperidine metabolism.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a wide array of chemical transformations at both its aldehyde and hydroxyl functionalities makes it a key building block for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. The detailed experimental protocols and reactivity data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors and to further explore its applications in chemical and biomedical research.

References

Methodological & Application

Synthesis of 5-Hydroxypentanal: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxypentanal, a valuable bifunctional molecule with applications in organic synthesis and as a precursor for various fine chemicals and pharmaceuticals. The protocols outlined below cover three key synthetic methodologies: hydration of 2,3-dihydropyran, selective oxidation of 1,5-pentanediol, and a multi-step synthesis originating from the biomass-derived platform chemical, furfural.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for this compound.

MethodStarting Material(s)Key Reagents/Catalyst(s)Typical Yield (%)Purity (%)Key Physicochemical Properties of this compound
Hydration of 2,3-Dihydropyran 2,3-DihydropyranHydrochloric acid74-79[1]>95Boiling Point: 62-66 °C at 9-10 mmHg[1]
Refractive Index (n25D): 1.4513[1]
Oxidation of 1,5-Pentanediol 1,5-PentanediolPCC or Dess-Martin periodinaneVariableVariableDensity: ~1.055 g/mL[2]
Synthesis from Furfural FurfuralH₂, Ni, Cu-based catalysts~84 (for 1,5-pentanediol)[3]VariableMolecular Weight: 102.13 g/mol [4]

Experimental Protocols

Method 1: Synthesis of this compound by Hydration of 2,3-Dihydropyran

This method is a well-established and high-yielding procedure for the preparation of this compound.[1]

Materials:

  • 2,3-Dihydropyran

  • Concentrated hydrochloric acid

  • 20% Sodium hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer (e.g., Hershberg stirrer)

  • Dropping funnel

  • Thermometer

  • Continuous liquid-liquid extractor

  • Modified Claisen flask for distillation

  • Condenser

  • Fraction-cutter (e.g., "pig" type)

  • Vacuum pump

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, add 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.[1]

  • Hydration: Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, accompanied by a slight evolution of heat. Continue stirring for an additional 20 minutes after the solution becomes homogeneous.[1]

  • Neutralization: Add a few drops of phenolphthalein indicator to the reaction mixture. Neutralize the excess acid by adding 20% sodium hydroxide solution until a faint pink color persists.[1]

  • Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[1]

  • Solvent Removal: Dry the ether extract over anhydrous magnesium sulfate, filter, and transfer it in portions to a 250 mL modified Claisen flask. Remove the diethyl ether by distillation under reduced pressure using a water pump.[1]

  • Purification: Distill the residue at a pressure of about 10 mmHg. After a small forerun, collect the product which distills as a clear, colorless, viscous oil at 62-66 °C.[1] The expected yield is 90-95 g (74-79%).[1]

Method 2: Synthesis of this compound by Selective Oxidation of 1,5-Pentanediol

The selective mono-oxidation of 1,5-pentanediol to this compound is a viable synthetic route.[2][5] This can be achieved using various oxidizing agents. A representative protocol using pyridinium chlorochromate (PCC) is described below.[6][7]

Materials:

  • 1,5-Pentanediol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Filter funnel with Celite or silica gel pad

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve 1,5-pentanediol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the PCC suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Method 3: Synthesis of this compound from Furfural

This multi-step synthesis involves the conversion of furfural, a biomass-derived starting material, to 1,5-pentanediol, which can then be oxidized to this compound as described in Method 2.[3][8]

Part A: Synthesis of 1,5-Pentanediol from Furfural [9]

Materials:

  • Furfural

  • Hydrogen gas

  • Catalyst (e.g., a combination of hydrogenation and hydrogenolysis catalysts such as Ni, Cu, Pt, Rh-ReOx/SiO2)[10]

  • Solvent (e.g., water, 2-propanol)

Equipment:

  • High-pressure autoclave/reactor

  • Magnetic or mechanical stirrer

  • Heating mantle with temperature controller

  • Gas inlet for hydrogen

  • Filtration setup

  • Distillation apparatus

Procedure:

  • Hydrogenation of Furfural: In a high-pressure autoclave, combine furfural with a suitable solvent and a hydrogenation catalyst.

  • Reaction Conditions: Pressurize the reactor with hydrogen and heat to the desired temperature (e.g., 120-200°C). The specific conditions will depend on the catalyst used.

  • Hydrogenolysis: The intermediate, tetrahydrofurfuryl alcohol, undergoes ring-opening via hydrogenolysis to form 1,5-pentanediol. This may occur in a one-pot process or require a second catalytic step.[8]

  • Isolation and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. The 1,5-pentanediol can be purified from the reaction mixture by distillation.

Part B: Oxidation of 1,5-Pentanediol to this compound

The 1,5-pentanediol obtained from Part A can then be selectively oxidized to this compound using the protocol described in Method 2 .

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

experimental_workflow_hydration start Start reactants Mix 2,3-Dihydropyran, Water, and HCl start->reactants stir Stir until homogeneous (20 min) reactants->stir neutralize Neutralize with NaOH solution stir->neutralize extract Continuous Extraction with Diethyl Ether (16 hours) neutralize->extract dry Dry with MgSO4 and Filter extract->dry evaporate Remove Ether (Reduced Pressure) dry->evaporate distill Vacuum Distillation (10 mmHg, 62-66 °C) evaporate->distill product This compound distill->product

Caption: Workflow for this compound Synthesis via Hydration.

experimental_workflow_oxidation start Start reactants Suspend PCC in DCM start->reactants add_alcohol Add 1,5-Pentanediol in DCM reactants->add_alcohol react Stir at Room Temp (2-4 hours) add_alcohol->react workup Dilute with Ether, Filter through Celite react->workup wash Wash with NaHCO3 and Brine workup->wash dry Dry with MgSO4 and Filter wash->dry evaporate Concentrate (Rotary Evaporator) dry->evaporate purify Flash Column Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for this compound Synthesis via Oxidation.

experimental_workflow_furfural cluster_partA Part A: 1,5-Pentanediol Synthesis cluster_partB Part B: Oxidation start_A Furfural hydrogenate Hydrogenation (Catalyst, H2) start_A->hydrogenate hydrogenolysis Hydrogenolysis (Catalyst, H2) hydrogenate->hydrogenolysis purify_A Purification (Distillation) hydrogenolysis->purify_A intermediate 1,5-Pentanediol purify_A->intermediate oxidize Selective Oxidation (e.g., PCC) intermediate->oxidize purify_B Purification oxidize->purify_B product This compound purify_B->product

Caption: Workflow for this compound Synthesis from Furfural.

References

Application Notes and Protocols: 5-Hydroxypentanal in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds.[1] Its linear five-carbon backbone, featuring a terminal aldehyde and a primary hydroxyl group, allows for a range of chemical transformations, including cyclization and functional group manipulation. This makes it a key intermediate in the preparation of complex carbocyclic and heterocyclic structures, which are central to the architecture of numerous therapeutic agents.

These application notes provide a detailed overview of the use of this compound in the synthesis of two important classes of pharmaceuticals: carbocyclic nucleoside analogues, used as antiviral agents, and prostaglandins, which have diverse physiological roles. This document offers detailed experimental protocols for the synthesis of this compound and its subsequent conversion into key pharmaceutical intermediates, along with insights into the mechanisms of action of the resulting drug molecules.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Clear, colorless, viscous oil[3]
Boiling Point 62-66 °C at 9-10 mmHg[3]
Refractive Index (n²⁵D) 1.4513[3]
Solubility Soluble in water, ether, chloroform, and methanol.[3]
Stability Can undergo intramolecular cyclization to form 2-hydroxytetrahydropyran.

Application 1: Synthesis of Carbocyclic Nucleoside Analogues (Anti-HIV Drugs)

This compound is a key precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification enhances the metabolic stability of the drug by preventing glycosidic bond cleavage. Prominent examples of pharmaceuticals in this class are the anti-HIV drugs Abacavir and Carbovir.

Synthetic Pathway Overview

The general strategy involves the conversion of this compound into a key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol . This intermediate is then coupled with a purine or pyrimidine base to form the final carbocyclic nucleoside. While a direct, one-pot synthesis from this compound to this key intermediate is not extensively documented, a plausible multi-step synthetic route is outlined below. This proposed pathway involves an intramolecular aldol condensation to form the cyclopentene ring, followed by stereoselective reduction and amination.

Carbocyclic Nucleoside Synthesis from this compound This compound This compound Cyclopentene-1-carboxaldehyde Cyclopentene-1- carboxaldehyde This compound->Cyclopentene-1-carboxaldehyde Intramolecular Aldol Condensation Cyclopentene-1-methanol Cyclopentene-1-methanol Cyclopentene-1-carboxaldehyde->Cyclopentene-1-methanol Reduction Protected_Intermediate Protected Intermediate Cyclopentene-1-methanol->Protected_Intermediate Protection & Epoxidation Key_Chiral_Intermediate (1S,4R)-4-amino-2- cyclopentene-1-methanol Protected_Intermediate->Key_Chiral_Intermediate Ring Opening & Amination Abacavir/Carbovir Abacavir/Carbovir Key_Chiral_Intermediate->Abacavir/Carbovir Coupling with Purine Base

Caption: Proposed synthetic pathway from this compound to Abacavir/Carbovir.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dihydropyran

This protocol is adapted from a well-established procedure for the acid-catalyzed hydration of 2,3-dihydropyran.[3]

Materials:

  • 2,3-Dihydropyran (100 g)

  • Concentrated Hydrochloric Acid (25 mL)

  • Deionized Water (300 mL)

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, combine 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, accompanied by a slight evolution of heat.

  • Continue stirring for an additional 20 minutes after the solution becomes homogeneous.

  • Add a few drops of phenolphthalein indicator and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 16 hours.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Distill the residue under reduced pressure (approx. 10 mmHg). The product, this compound, will distill as a clear, colorless, viscous oil at 62-66 °C.[3]

Expected Yield: 74-79%

Protocol 2: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol (Key Intermediate)

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Lipase (e.g., from Pseudomonas cepacia)

  • Vinyl acetate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Enzymatic Resolution: Perform an enzymatic resolution of (±)-Vince Lactam using a lipase in the presence of an acylating agent (e.g., vinyl acetate) to selectively acylate one enantiomer, allowing for the separation of the desired (1R,4S)-enantiomer.

  • Boc Protection: Protect the amino group of the resolved (1R,4S)-Vince Lactam with di-tert-butyl dicarbonate to yield (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.[4]

  • Reductive Opening: Reduce the lactam with sodium borohydride in methanol at 0 °C. This opens the bicyclic ring to form (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.[4]

  • Deprotection: Remove the Boc protecting group by treatment with an acid (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol.[4]

Protocol 3: Synthesis of Abacavir from the Key Intermediate

This protocol describes the coupling of the chiral aminocyclopentenol with a purine base.[5][6]

Materials:

  • (1S,4R)-4-Amino-2-cyclopentene-1-methanol

  • 4,6-Dichloro-2,5-diformamidopyrimidine

  • Triethylamine

  • Ethanol

  • Triethyl orthoformate

  • Cyclopropylamine

Procedure:

  • Coupling: Condense (1S,4R)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-2,5-diformamidopyrimidine in the presence of a base like triethylamine in a suitable solvent such as ethanol.

  • Cyclization: Cyclize the resulting intermediate using an orthoformate (e.g., triethyl orthoformate) to form the purine ring system, yielding (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.[6]

  • Amination: Displace the chlorine atom at the 6-position of the purine ring with cyclopropylamine in a sealed reactor at elevated temperature to afford Abacavir.[5]

  • Purification: Purify the final product by crystallization.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Abacavir is a prodrug that is converted in the body to its active form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). It is a guanosine analogue that, once incorporated into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group on its carbocyclic ring. This prevents the addition of further nucleotides and halts viral replication.

Mechanism of Action of Abacavir cluster_0 Cellular Metabolism cluster_1 HIV Replication Cycle Abacavir Abacavir Carbovir-MP Carbovir Monophosphate Abacavir->Carbovir-MP Phosphorylation Carbovir-DP Carbovir Diphosphate Carbovir-MP->Carbovir-DP Phosphorylation Carbovir-TP Carbovir Triphosphate (Active) Carbovir-DP->Carbovir-TP Phosphorylation HIV_RT HIV Reverse Transcriptase Carbovir-TP->HIV_RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->HIV_RT Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Carbovir-TP

Caption: Mechanism of action of Abacavir as an HIV reverse transcriptase inhibitor.

Application 2: Synthesis of Prostaglandin Analogues

This compound can also serve as a starting material for the synthesis of prostaglandin analogues. Prostaglandins are lipid compounds with diverse hormone-like effects in animals. The synthesis of these complex molecules often involves the construction of a cyclopentane ring with two side chains. The aldehyde functionality of this compound can be utilized in a Wittig reaction to introduce one of these side chains.

Synthetic Pathway Overview

A general approach involves protecting the hydroxyl group of this compound, followed by a Wittig reaction to introduce the α-chain of the prostaglandin. The resulting intermediate can then undergo further transformations, including cyclization and introduction of the ω-chain, to yield the final prostaglandin analogue.

Prostaglandin Synthesis from this compound This compound This compound Protected_Aldehyde Protected This compound This compound->Protected_Aldehyde Protection of -OH group Wittig_Adduct Wittig Reaction Product Protected_Aldehyde->Wittig_Adduct Wittig Reaction (α-chain introduction) Cyclopentenone_Intermediate Cyclopentenone Intermediate Wittig_Adduct->Cyclopentenone_Intermediate Cyclization & Further Modifications Prostaglandin_Analogue Prostaglandin Analogue Cyclopentenone_Intermediate->Prostaglandin_Analogue ω-chain introduction & Reduction

Caption: General synthetic route to prostaglandin analogues from this compound.

Experimental Protocol

Protocol 4: Wittig Reaction for the Synthesis of a Prostaglandin Precursor

This protocol provides a general procedure for the Wittig reaction on a protected this compound. The specific phosphorane used will determine the structure of the introduced α-chain.

Materials:

  • Protected this compound (e.g., as a silyl ether)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., 2 equivalents of n-butyllithium) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic red-orange color should appear).

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of the protected this compound in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the prostaglandin precursor.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its bifunctional nature allows for the construction of complex molecular architectures, as exemplified by the synthesis of anti-HIV carbocyclic nucleosides and prostaglandin analogues. The protocols and pathways detailed in these application notes provide a framework for researchers and drug development professionals to utilize this compound in the discovery and synthesis of new therapeutic agents. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the creation of a wider range of medicinally important molecules.

References

Application of 5-Hydroxypentanal in Biomass Conversion: A Gateway to Value-Added Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is a key bio-based intermediate in the conversion of lignocellulosic biomass into valuable chemicals. While not typically an end product itself, its strategic position in specific chemical pathways makes it a crucial component in the synthesis of important platform chemicals, most notably 1,5-pentanediol (1,5-PDO). This diol is a significant monomer used in the production of polyesters, polyurethanes, and other polymers. The production of this compound from renewable biomass sources presents a sustainable alternative to petroleum-based chemical synthesis, aligning with the principles of a circular economy.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of this compound as an intermediate in biomass conversion.

Application Notes

The primary application of this compound in the context of biomass conversion is as a transient intermediate in the multi-step synthesis of 1,5-pentanediol from tetrahydrofurfuryl alcohol (THFA). THFA is readily obtainable from the hydrogenation of furfural, a platform chemical derived from the pentosan (C5) fraction of lignocellulosic biomass.[1] The conversion of THFA to 1,5-PDO via a this compound intermediate is a promising route that can be more economically viable than direct hydrogenolysis, which often requires expensive noble metal catalysts.[2]

The overall process, termed the dehydration-hydration-hydrogenation (DHH) pathway, involves three main steps:

  • Dehydration of THFA to 3,4-dihydropyran (DHP).

  • Hydration of DHP to 2-hydroxytetrahydropyran (2-HY-THP), which exists in equilibrium with its open-chain tautomer, this compound.

  • Hydrogenation of the this compound/2-hydroxytetrahydropyran equilibrium mixture to 1,5-pentanediol.

This pathway offers a high overall yield to 1,5-PDO and utilizes more cost-effective catalysts compared to direct hydrogenolysis methods.[2]

Experimental Protocols

The following protocols are based on the successful demonstration of the DHH pathway for the production of 1,5-pentanediol from THFA.

Protocol 1: Vapor-Phase Dehydration of Tetrahydrofurfuryl Alcohol (THFA) to 3,4-Dihydropyran (DHP)

Objective: To dehydrate THFA to DHP, the precursor for this compound synthesis.

Materials:

  • Tetrahydrofurfuryl alcohol (THFA)

  • γ-Alumina (γ-Al2O3) catalyst

  • Upflow continuous flow reactor

  • Condensing flask

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Pack the upflow continuous flow reactor with the γ-Al2O3 catalyst.

  • Heat the reactor to 375°C under a flow of inert gas.

  • Introduce THFA into the reactor in the vapor phase.

  • The product stream, containing DHP, is passed through a condensing flask to collect the liquid product.

  • The collected liquid is then purified to isolate DHP.

Expected Outcome: This process typically results in a high yield of DHP from THFA.

Protocol 2: Hydration of 3,4-Dihydropyran (DHP) to 2-Hydroxytetrahydropyran (2-HY-THP) / this compound

Objective: To hydrate DHP to form 2-HY-THP, which is in equilibrium with this compound.

Materials:

  • 3,4-Dihydropyran (DHP)

  • Deionized (DI) water

  • Acid catalyst (e.g., HZSM5) (optional, but increases reaction rate)

  • Parr batch reactor

  • Helium (He) gas

Procedure:

  • Prepare a 20 wt% solution of DHP in DI water.

  • If using a catalyst, add the HZSM5 catalyst to the solution.

  • Transfer the solution to a 45 mL Parr batch reactor.

  • Pressurize the reactor with He to 250 psi.

  • Heat the reactor to a temperature between 50-160°C and maintain for a sufficient time to achieve high conversion.

  • After the reaction, cool the reactor and collect the aqueous solution containing 2-HY-THP and its tautomer, this compound.

Expected Outcome: The hydration of DHP yields an equilibrium mixture of 2-HY-THP and this compound. The use of an acid catalyst like HZSM5 can significantly increase the rate of hydration.[2]

Protocol 3: Hydrogenation of 2-Hydroxytetrahydropyran (2-HY-THP) / this compound to 1,5-Pentanediol (1,5-PDO)

Objective: To hydrogenate the equilibrium mixture of 2-HY-THP and this compound to produce 1,5-PDO.

Materials:

  • Aqueous solution of 2-HY-THP (~24 wt% in H2O)

  • 1% Ru/TiO2 catalyst

  • Upflow continuous flow reactor

  • Hydrogen (H2) gas

Procedure:

  • Prepare the 1% Ru/TiO2 catalyst by incipient wetness impregnation.

  • Pack the upflow continuous flow reactor with the prepared catalyst.

  • Introduce the aqueous solution of 2-HY-THP into the reactor.

  • Pressurize the reactor with H2 to 500 psi.

  • Heat the reactor to 120°C.

  • The product stream is collected, and 1,5-PDO is isolated and purified.

Expected Outcome: This hydrogenation step can achieve high yields of 1,5-PDO, approaching quantitative production at high conversions.[2]

Data Presentation

The following table summarizes the quantitative data for the conversion of THFA to 1,5-PDO via the this compound intermediate pathway.

StepReactantProductCatalystTemperature (°C)Pressure (psi)Yield/SelectivityReference
DehydrationTetrahydrofurfuryl alcohol (THFA)3,4-Dihydropyran (DHP)γ-Al2O3375AtmosphericHigh Yield[2]
Hydration3,4-Dihydropyran (DHP)2-Hydroxytetrahydropyran / this compoundHZSM5 (optional)50-160250 (He)High Conversion[2]
Hydrogenation2-Hydroxytetrahydropyran / this compound1,5-Pentanediol (1,5-PDO)1% Ru/TiO2120500 (H2)>96% yield of 1,5-PDO[2]

Overall Process Yield: The three-step DHH pathway can achieve an overall yield of approximately 90% for the conversion of THFA to 1,5-PDO.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Dehydration_Hydration_Hydrogenation_Pathway cluster_dehydration Step 1: Dehydration cluster_hydration Step 2: Hydration & Tautomerization cluster_hydrogenation Step 3: Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) DHP 3,4-Dihydropyran (DHP) THFA->DHP γ-Al2O3 375°C DHP_in 3,4-Dihydropyran (DHP) HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP_in->HY_THP H2O 50-160°C HVal This compound HY_THP->HVal Equilibrium HVal_in This compound (and tautomer) PDO 1,5-Pentanediol (1,5-PDO) HVal_in->PDO H2, 1% Ru/TiO2 120°C, 500 psi

Caption: Dehydration-Hydration-Hydrogenation (DHH) pathway for 1,5-Pentanediol production.

Experimental_Workflow start Start: THFA Feedstock dehydration Vapor-Phase Dehydration (Upflow Reactor, γ-Al2O3, 375°C) start->dehydration condensation Condensation & DHP Collection dehydration->condensation hydration Hydration of DHP (Parr Reactor, H2O, 50-160°C) condensation->hydration hydrogenation Hydrogenation (Upflow Reactor, H2, 1% Ru/TiO2, 120°C) hydration->hydrogenation purification Purification of 1,5-PDO hydrogenation->purification end Final Product: 1,5-Pentanediol purification->end

Caption: Experimental workflow for the conversion of THFA to 1,5-Pentanediol.

References

Application Notes and Protocols for the Reductive Amination of 5-Hydroxypentanal to 5-Amino-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-pentanol is a valuable bifunctional molecule with applications in the synthesis of pharmaceuticals, biodegradable polymers, and as a building block for complex molecules like the alkaloid Manzamine A, which exhibits anti-inflammatory, anti-malarial, and anti-HIV-1 activities.[1] One efficient and green synthetic route to 5-amino-1-pentanol is the reductive amination of 5-hydroxypentanal. This process typically involves the reaction of this compound with an amine source, most commonly ammonia, in the presence of a reducing agent and a catalyst. In solution, this compound exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran (2-HTHP).[2][3] Much of the available literature describes the synthesis starting from dihydropyran, which is hydrated in situ to form 2-HTHP, followed by reductive amination.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1-pentanol via the reductive amination of this compound (in equilibrium with 2-hydroxytetrahydropyran).

General Principles of Reductive Amination

Reductive amination is a chemical reaction that converts a carbonyl group (in this case, the aldehyde of this compound) into an amine through an intermediate imine.[6][7] The reaction is typically carried out in a one-pot process where the aldehyde, amine, and a reducing agent are combined.[6][8] The key steps involve:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate.[6]

  • Reduction: The imine is then reduced to the corresponding amine by a suitable reducing agent.[6]

For the synthesis of 5-amino-1-pentanol from this compound, ammonia is used as the amine source, leading to a primary amine.

Experimental Protocols

The following protocols are based on established procedures for the reductive amination of 2-hydroxytetrahydropyran, the cyclic hemiacetal of this compound.

Protocol 1: Reductive Amination using a Nickel-Based Catalyst

This protocol is adapted from studies using heterogeneous nickel catalysts, which have shown high efficiency and selectivity.[2][3][5]

Materials:

  • 2-Hydroxytetrahydropyran (aqueous solution, e.g., 21.8 wt%)[3]

  • Ammonia solution (e.g., 25-28%)

  • Supported Nickel Catalyst (e.g., Ni/ZrO₂, Ni-Mg₃AlOₓ)[3][5]

  • Hydrogen gas (H₂)

  • Solvent (e.g., water, methanol)[3][9]

  • Inert gas (e.g., Nitrogen or Argon)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Activation (if required): Some catalysts may require activation before use. Follow the manufacturer's instructions. This may involve reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add the 2-hydroxytetrahydropyran solution, ammonia solution, and the supported nickel catalyst. The catalyst loading can be in the range of 2-20% by weight relative to the 2-hydroxytetrahydropyran.[1]

    • Seal the reactor and purge several times with an inert gas to remove air, followed by purging with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[3][5]

    • Heat the reactor to the reaction temperature (e.g., 60-120 °C) with constant stirring.[1]

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete (typically 1-6 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.[1]

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The solvent and excess ammonia can be removed by distillation under reduced pressure.

    • The crude 5-amino-1-pentanol can be purified by fractional distillation in vacuo.[9]

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of 5-amino-1-pentanol. The following table summarizes quantitative data from various studies.

CatalystStarting MaterialTemperature (°C)Pressure (MPa H₂)Reaction Time (h)Yield of 5-amino-1-pentanol (%)Reference
Ni/ZrO₂2-Hydroxytetrahydropyran802Not Specified90.8[3]
40Ni-Mg₃AlOₓDihydropyran602Not Specified85[5]
Ni-Al₂O₃2-Hydroxytetrahydropyran602Not Specified91.3[3]
Supported Ni and/or Co2-Hydroxytetrahydropyran60-120≤31-6up to 93[1]
Raney Nickel2-Hydroxypentamethylene oxideNot Specified5.5 - 8.6Not Specified87.3[9]
Pt/TiO₂Furfurylamine302Not Specified85.4[10]

Visualizations

Experimental Workflow for Reductive Amination

The following diagram illustrates the general workflow for the synthesis of 5-amino-1-pentanol from this compound/2-hydroxytetrahydropyran.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactor: - this compound/2-HTHP - Ammonia Solution - Catalyst start->reactants purge Purge Reactor with Inert Gas & H₂ reactants->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temperature (60-120°C) with Stirring pressurize->heat react Reductive Amination (1-6 hours) heat->react cool Cool Reactor & Vent H₂ react->cool filter Filter to Remove Catalyst cool->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product 5-Amino-1-pentanol distill->product

Caption: Workflow for the synthesis of 5-amino-1-pentanol.

Reaction Pathway

The following diagram outlines the chemical transformation from this compound to 5-amino-1-pentanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product aldehyde This compound hemiacetal 2-Hydroxytetrahydropyran aldehyde->hemiacetal Equilibrium imine Imine Intermediate hemiacetal->imine + NH₃ - H₂O amine 5-Amino-1-pentanol imine->amine + H₂ (Catalyst)

Caption: Reaction pathway for reductive amination.

References

Application Notes and Protocols: Synthesis of Piperidine from 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of piperidine, a foundational heterocyclic scaffold in medicinal chemistry, through the intramolecular reductive amination of 5-hydroxypentanal. Piperidine and its derivatives are integral components of numerous pharmaceuticals and bioactive molecules.[1][2] This method offers a straightforward and efficient pathway to the piperidine ring system from a readily accessible starting material. The protocol described herein is based on established principles of reductive amination and catalytic hydrogenation.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence underscores the continuous need for robust and efficient synthetic methodologies. One of the fundamental approaches to constructing the piperidine ring is through the cyclization of linear C5 precursors. This compound, which exists in equilibrium with its cyclic hemiacetal form, is a suitable precursor for the synthesis of piperidine. The intramolecular reductive amination of the corresponding 5-aminopentanal, formed in situ from this compound and an ammonia source, provides a direct route to the piperidine heterocycle. This process typically involves the formation of an intermediate enamine or imine, which is subsequently reduced to the saturated amine.[3]

Reaction Principle

The synthesis of piperidine from this compound proceeds via a one-pot intramolecular reductive amination. The key steps are:

  • Hemiacetal-Aldehyde Equilibrium: In solution, this compound exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydropyran. The open-chain aldehyde form is the reactive species in the initial amination step.

  • Imine/Enamine Formation: In the presence of an ammonia source, the aldehyde group of this compound reacts to form 5-aminopentanal, which then undergoes intramolecular cyclization to a cyclic imine (1-piperideine) or enamine.

  • Reduction: A reducing agent, either a chemical hydride or catalytic hydrogenation, reduces the cyclic imine/enamine intermediate to the stable piperidine ring.

Experimental Protocols

This section details two common and effective protocols for the synthesis of piperidine from this compound: Catalytic Hydrogenation and Reductive Amination using a Hydride Reducing Agent.

Protocol 1: Catalytic Hydrogenation

This method is a green and efficient approach that utilizes hydrogen gas as the reductant in the presence of a metal catalyst.[4][5]

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 25-30%)

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve this compound (1.0 eq) in methanol or ethanol (0.2-0.5 M).

  • Add an excess of aqueous ammonia (5-10 eq).

  • Carefully add the catalyst (1-5 mol% of Pd/C or a slurry of Raney Nickel).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The crude piperidine can be purified by distillation.

Protocol 2: Reductive Amination with Sodium Borohydride

This protocol employs a chemical reducing agent and can be performed using standard laboratory glassware without the need for high-pressure equipment.

Materials:

  • This compound

  • Ammonium chloride or Ammonium acetate

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (for work-up)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and an ammonia source such as ammonium chloride or ammonium acetate (1.5-2.0 eq) in methanol or ethanol (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Make the solution basic (pH > 12) by adding a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude piperidine can be purified by distillation.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Reductive Amination (NaBH₄)
Starting Material This compoundThis compound
Ammonia Source Aqueous AmmoniaAmmonium Chloride/Acetate
Catalyst/Reducing Agent 10% Pd/C or Raney Nickel / H₂ gasSodium Borohydride (NaBH₄)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature 50-80 °C0 °C to Room Temperature
Pressure 50-100 psiAtmospheric
Reaction Time 12-24 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good
Work-up Filtration, Evaporation, DistillationQuenching, Extraction, Drying, Distillation

Table 2: Characterization Data for Piperidine

PropertyValue
Molecular Formula C₅H₁₁N
Molar Mass 85.15 g/mol
Appearance Colorless liquid
Boiling Point 106 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.79 (t, 4H), 1.58 (quint, 4H), 1.46 (quint, 2H), 1.1 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 47.0, 26.9, 24.9
IR (neat, cm⁻¹) 3285 (N-H stretch), 2935, 2853, 2801 (C-H stretch)
Mass Spectrum (EI, m/z) 85 (M⁺), 84, 70, 56, 43

Mandatory Visualizations

Reaction_Pathway piperidine Piperidine ammonia NH₃ node_r1 ammonia->node_r1 reducing_agent [H] node_r3 reducing_agent->node_r3 h2o H₂O 5_aminopentanal 5-Aminopentanal node_r2 5_aminopentanal->node_r2 cyclic_imine 1-Piperideine cyclic_imine->node_r3 node_eq cyclic_hemiacetal cyclic_hemiacetal node_eq->cyclic_hemiacetal node_r1->5_aminopentanal node_r2->h2o - H₂O node_r2->cyclic_imine node_r3->piperidine 5_hydroxypentanal 5_hydroxypentanal 5_hydroxypentanal->node_r1

Caption: Reaction pathway for the synthesis of piperidine from this compound.

Experimental_Workflow start Start reactants Mix this compound, Ammonia Source, and Solvent start->reactants add_catalyst Add Catalyst/Reducing Agent reactants->add_catalyst reaction Run Reaction (Temperature, Time, Pressure) add_catalyst->reaction workup Reaction Work-up (Filtration/Quenching) reaction->workup extraction Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation) concentration->purification product Pure Piperidine purification->product

Caption: General experimental workflow for piperidine synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound can be irritating to the skin and eyes.

  • Ammonia is corrosive and has a pungent odor. Handle with care.

  • Hydrogen gas is highly flammable. Ensure the reactor is properly sealed and operated by trained personnel.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

Conclusion

The intramolecular reductive amination of this compound is a versatile and effective method for the synthesis of the piperidine ring system. Both catalytic hydrogenation and chemical reduction with sodium borohydride offer viable routes, with the choice of method depending on the available equipment and desired scale. These protocols provide a solid foundation for researchers in drug discovery and development to access this important heterocyclic scaffold.

References

5-Hydroxypentanal: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

5-Hydroxypentanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group, serves as a valuable building block in organic synthesis. Its utility spans from the creation of important industrial chemicals to the intricate total synthesis of natural products. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key intermediate.

Physicochemical Properties and Synthesis

This compound is a colorless, viscous oil.[1] Due to the presence of both a hydroxyl and an aldehyde group, it can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[2]

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[3][4]
Molecular Weight102.13 g/mol [3][4]
Boiling Point62–66 °C at 9–10 mmHg[1]
Density1.055 g/mL[3]
Refractive Index (n²⁵D)1.4513[1]
Synthesis of this compound from 2,3-Dihydropyran

A common and efficient method for the preparation of this compound is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[1]

Experimental Protocol:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.

  • Addition of Reactant: While stirring, add 100 g of 2,3-dihydropyran to the acidic solution. An exothermic reaction will occur. For larger scale reactions, the 2,3-dihydropyran should be added dropwise with external cooling to maintain control of the reaction temperature.[1]

  • Reaction: Continue stirring the mixture until the solution becomes homogeneous, which typically takes 5-10 minutes, and then stir for an additional 20 minutes.[1]

  • Neutralization: Add a few drops of phenolphthalein indicator and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.[1]

  • Extraction: Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.[1]

  • Purification: Concentrate the ether extract under reduced pressure. The residue is then distilled under vacuum (approximately 10 mmHg). After a small forerun, the product distills at 62–66 °C.[1] The yield is typically in the range of 74–79%.[1]

Synthesis DHP 2,3-Dihydropyran Hydrolysis Acid-Catalyzed Hydration DHP->Hydrolysis H2O_HCl H₂O, HCl (cat.) H2O_HCl->Hydrolysis HP This compound Hydrolysis->HP

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various molecules, including diols, lactones, and more complex natural products like pheromones and acetogenins.[1][5][6]

Synthesis of 1,5-Pentanediol

This compound can be readily reduced to 1,5-pentanediol (pentamethylene glycol), a useful monomer and chemical intermediate.

Experimental Protocol (Hydrogenation):

  • Reaction Setup: In a high-pressure autoclave, place this compound and a catalytic amount of Raney nickel.

  • Hydrogenation: The mixture is hydrogenated at 90 °C under a pressure of 2000 lb/in².[1]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the resulting 1,5-pentanediol is purified by distillation.

Synthesis of δ-Valerolactone

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form δ-valerolactone. This lactone is a valuable monomer for the production of biodegradable polyesters.

Conceptual Pathway:

While a direct, one-pot oxidation/lactonization from this compound can be envisioned, a common industrial route involves the dehydrogenation of 1,5-pentanediol, for which this compound is a direct precursor.[5]

Lactone_Formation HP This compound Oxidation Oxidation HP->Oxidation Hydroxy_acid 5-Hydroxypentanoic Acid Oxidation->Hydroxy_acid Lactonization Intramolecular Esterification Hydroxy_acid->Lactonization Lactone δ-Valerolactone Lactonization->Lactone

Pathway to δ-Valerolactone.
Intermediate in the Synthesis of Complex Molecules

For more complex syntheses, the bifunctional nature of this compound requires selective protection of one of the functional groups to allow for transformations at the other. The hydroxyl group is commonly protected, for example, as a tetrahydropyranyl (THP) ether, to unmask the reactivity of the aldehyde for subsequent carbon-carbon bond-forming reactions.

Protocol for THP Protection of this compound:

  • Reaction Setup: Dissolve this compound in a dry, non-polar solvent such as dichloromethane.

  • Addition of Reagents: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), followed by the dropwise addition of 2,3-dihydropyran.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting protected aldehyde, 5-(tetrahydropyran-2-yloxy)pentanal, can be purified by column chromatography.

The resulting THP-protected this compound is a key building block for the synthesis of natural products.

Application in Pheromone Synthesis (Conceptual Workflow):

Insect pheromones are often long-chain unsaturated alcohols, acetates, or aldehydes. The protected this compound can be utilized in a Wittig reaction to introduce a carbon chain with specific stereochemistry.

Pheromone_Synthesis Protected_HP 5-(THP-oxy)pentanal Wittig Wittig Reaction Protected_HP->Wittig Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Wittig Alkene Protected Unsaturated Alcohol Wittig->Alkene Deprotection Deprotection Alkene->Deprotection Pheromone_Precursor Unsaturated Alcohol Deprotection->Pheromone_Precursor

Workflow for Pheromone Synthesis.

Application in Acetogenin Synthesis (Conceptual Workflow):

Annonaceous acetogenins are a class of natural products with potent cytotoxic activities.[5][6] Their structures often contain long alkyl chains with tetrahydrofuran (THF) or tetrahydropyran (THP) rings and a terminal γ-lactone. A protected derivative of this compound can be used as a starting material for the synthesis of key fragments of these complex molecules. For instance, a Grignard reaction with the protected aldehyde can be employed to introduce a new stereocenter and extend the carbon chain.

Acetogenin_Synthesis Protected_HP 5-(THP-oxy)pentanal Grignard Grignard Reaction Protected_HP->Grignard Grignard_Reagent Grignard Reagent (R-MgBr) Grignard_Reagent->Grignard Secondary_Alcohol Protected Secondary Alcohol Grignard->Secondary_Alcohol Further_Steps Further Elaboration (e.g., cyclization, coupling) Secondary_Alcohol->Further_Steps Acetogenin_Fragment Acetogenin Precursor Further_Steps->Acetogenin_Fragment

Workflow for Acetogenin Fragment Synthesis.

Summary of Key Transformations and Yields

Starting MaterialReagent(s)ProductYield (%)Reference
2,3-DihydropyranH₂O, HClThis compound74-79[1]
This compoundH₂, Raney Ni1,5-PentanediolNot specified[1]

Note: The yields for the conceptual applications in pheromone and acetogenin synthesis are highly dependent on the specific substrates and reaction conditions and are therefore not provided in this general overview.

References

Application Notes and Protocols: Condensation Reactions of 5-Hydroxypentanal with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation reaction between 5-hydroxypentanal and various primary or secondary amines is a cornerstone transformation in synthetic and medicinal chemistry. This reaction is particularly valuable as it provides a direct and efficient route to the synthesis of substituted piperidines. The piperidine ring is a "privileged scaffold" in drug discovery, appearing in a vast number of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties.[1][2] this compound itself exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran.[3] The reaction with amines typically proceeds via an intramolecular reductive amination pathway, where the aldehyde reacts to form an iminium ion that subsequently undergoes ring closure and reduction to yield the stable piperidine heterocycle.[4] These application notes provide an overview of the reaction principles, quantitative data, and detailed experimental protocols for this critical synthetic transformation.

Reaction Principles and Mechanism

The reaction of this compound with an amine (R¹R²NH) initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This is followed by dehydration to form an intermediate iminium ion. Due to the presence of the terminal hydroxyl group, this iminium ion is perfectly poised for an intramolecular cyclization (an intramolecular Mannich-type reaction), forming a six-membered ring. The resulting cyclic intermediate is then reduced in situ by a hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄), to yield the final N-substituted piperidine product. NaBH(OAc)₃ is often the preferred reagent due to its mild nature and high selectivity for reducing the iminium ion in the presence of the starting aldehyde.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 5HPA This compound Iminium Iminium Ion Intermediate 5HPA->Iminium + Amine - H₂O Amine Primary/Secondary Amine (R¹R²NH) Amine->Iminium Cyclic_Int Cyclized Intermediate Iminium->Cyclic_Int Intramolecular Cyclization Piperidine N-Substituted Piperidine Cyclic_Int->Piperidine + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism for piperidine synthesis from this compound.

Data Presentation: Synthesis of N-Substituted Piperidines

The following table summarizes representative quantitative data for the synthesis of various N-substituted piperidines via reductive amination of this compound. Yields are highly dependent on the specific amine substrate and reaction conditions.

EntryAmineReducing AgentSolventTemp. (°C)Time (h)Approx. Yield (%)
1BenzylamineNaBH(OAc)₃Dichloromethane (DCM)251285 - 95
2AnilineNaBH(OAc)₃1,2-Dichloroethane (DCE)251870 - 80
3CyclohexylamineNaBH₄Methanol (MeOH)0 - 25680 - 90
4MorpholineNaBH(OAc)₃Dichloromethane (DCM)251675 - 85
5n-ButylamineNaBH(OAc)₃Dichloromethane (DCM)251288 - 96
6Glycine methyl esterNaBH₄ / Acetic AcidMethanol (MeOH)252465 - 75

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium borohydride and sodium triacetoxyborohydride are flammable solids and react with water to produce hydrogen gas.[5] 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme caution.[5]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted for the reaction of an aldehyde with a primary or secondary amine using a mild reducing agent.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 15-25 mL per mmol of aldehyde).

  • Add the amine (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol utilizes a more reactive reducing agent and is often performed in a protic solvent.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Cyclohexylamine) (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous MeOH (approx. 10-20 mL per mmol of aldehyde).

  • Add the amine (1.2 eq) to the solution and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Quench the reaction by slowly adding deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the remaining aqueous residue three times with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow start Start reagents 1. Combine this compound and Amine in Solvent start->reagents stir 2. Stir for Imine/ Iminium Formation reagents->stir add_reductant 3. Add Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₄) stir->add_reductant react 4. Stir at Specified Temperature and Time add_reductant->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete quench 6. Quench Reaction (e.g., with aq. NaHCO₃) monitor->quench Complete extract 7. Extraction with Organic Solvent quench->extract dry 8. Dry and Concentrate Organic Layers extract->dry purify 9. Purify via Column Chromatography dry->purify end End (Pure Product) purify->end Applications cluster_start Simple Precursors cluster_scaffold Key Synthetic Step cluster_end Pharmaceutical Application HPA This compound Reaction Condensation / Intramolecular Reductive Amination HPA->Reaction Amines Diverse Amines Amines->Reaction Piperidine Substituted Piperidine Scaffold Reaction->Piperidine Forms Core Structure API Active Pharmaceutical Ingredients (APIs) Piperidine->API Incorporated into Drugs Drug Candidates API->Drugs

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 5-Hydroxypentanal, a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The following sections outline three distinct and reliable methods for its preparation: hydration of 2,3-dihydropyran, selective oxidation of 1,5-pentanediol, and ozonolysis of cyclopentene.

Method 1: Hydration of 2,3-Dihydropyran

This is a classic and well-documented method for producing this compound, involving the acid-catalyzed hydrolysis of 2,3-dihydropyran.[1][2] The reaction is straightforward and generally provides good yields.

Reaction Pathway

DHP 2,3-Dihydropyran HP This compound DHP->HP Hydration H2O H2O, H+

Caption: Reaction scheme for the hydration of 2,3-Dihydropyran.

Quantitative Data
ParameterValueReference
Starting Material2,3-Dihydropyran[2]
ReagentsWater, Concentrated Hydrochloric Acid, 20% Sodium Hydroxide[2]
Reaction TimeHomogenization (5-10 min) + 20 min additional stirring[2]
Extraction Time~16 hours (continuous ether extraction)[2]
Yield74-79%[2]
Boiling Point62-66 °C at 9-10 mm Hg[2]
Refractive Index (n25D)1.4513[2]
Experimental Protocol

Materials:

  • 2,3-Dihydropyran (100 g)

  • Deionized Water (300 ml)

  • Concentrated Hydrochloric Acid (25 ml)

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

Equipment:

  • 1-L three-necked flask

  • Hershberg stirrer

  • Continuous liquid-liquid extractor

  • Modified Claisen flask for distillation

  • Water-cooled condenser

  • Fraction-cutter ("pig" type)

  • Water pump for reduced pressure

Procedure: [2]

  • In a 1-L three-necked flask equipped with a Hershberg stirrer, combine 300 ml of water, 25 ml of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, accompanied by some heat evolution.

  • Continue stirring for an additional 20 minutes after the solution becomes homogeneous.

  • Add a few drops of phenolphthalein indicator to the mixture.

  • Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the solution to a continuous extractor and extract with diethyl ether for about 16 hours.

  • Transfer the ether extract to a 250-ml modified Claisen flask fitted with a condenser and a fraction-cutter for distillation under reduced pressure.

  • Remove the ether by distillation under the diminished pressure of a water pump.

  • Distill the residue at a pressure of approximately 10 mm Hg.

  • Collect the product, a clear, colorless, viscous oil, which distills at 62-66 °C. The expected yield is 90-95 g (74-79%).

Method 2: Selective Oxidation of 1,5-Pentanediol

This method involves the selective oxidation of the primary alcohol group of 1,5-pentanediol to an aldehyde. This can be achieved through various catalytic systems, including enzymatic and chemo-catalytic approaches.[3][4][5]

Reaction Pathway

Pentanediol 1,5-Pentanediol HP This compound Pentanediol->HP Selective Oxidation Oxidant [O]

Caption: Oxidation of 1,5-Pentanediol to this compound.

Quantitative Data for Chemoenzymatic Oxidation[3][4]
ParameterValueReference
Substrate1,5-Pentanediol (10 mM)[3][4]
Catalyst SystemBsADH/FMN@AG-DEAE, Catalase[3][4]
CofactorNAD+ (2 mM)[3][4]
Reaction Volume200 µl[3][4]
Temperature30 °C[3][4]
pH7[3][4]
Stirring Speed250 rpm[3][4]
Conversion~30%[3]
Experimental Protocol (General Chemo-catalytic Approach)

A detailed protocol for a specific chemo-catalytic oxidation was not fully available in the initial search results. However, a general procedure can be outlined based on related literature. For instance, a Pt/Nb2O5 catalyst has been shown to be effective for this conversion under ambient conditions.[5]

General Procedure Outline:

  • The catalyst (e.g., Pt/Nb2O5) is suspended in a suitable solvent (e.g., water).

  • 1,5-Pentanediol is added to the suspension.

  • The reaction is carried out under an atmosphere of an oxidizing agent (e.g., air or pure oxygen) at a controlled temperature and pressure (e.g., ambient conditions).

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or HPLC).

  • Upon completion, the catalyst is filtered off.

  • The product is isolated from the reaction mixture by extraction and purified by distillation or chromatography.

Method 3: Ozonolysis of Cyclopentene

Ozonolysis provides a method to cleave the double bond of cyclopentene, which upon reductive workup, yields this compound's dialdehyde precursor, which can be selectively reduced. It's important to note that direct ozonolysis leads to a dialdehyde, glutaraldehyde.[6] A subsequent selective reduction of one aldehyde group would be necessary to obtain this compound.

Reaction Pathway

Cyclopentene Cyclopentene Glutaraldehyde Glutaraldehyde Cyclopentene->Glutaraldehyde Ozonolysis Step1 1. O3 Step2 2. Reductive Workup (e.g., Zn/H2O) HP This compound Glutaraldehyde->HP Reduction Step3 Selective Reduction

Caption: Synthesis of this compound via ozonolysis of cyclopentene.

Quantitative Data

Specific quantitative data for the complete, two-step synthesis of this compound via ozonolysis of cyclopentene was not detailed in the provided search results. The data below pertains to the general ozonolysis reaction.

ParameterValueReference
Starting MaterialCyclopentene[6][7]
ReagentsOzone (O3), Reducing Agent (e.g., Zinc, Dimethyl Sulfide)[8][9]
IntermediateOzonide[7][8]
Product of OzonolysisGlutaraldehyde (Pentane-1,5-dial)[6]
Experimental Protocol (Conceptual)

Part 1: Ozonolysis of Cyclopentene

  • Dissolve cyclopentene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to a low temperature (typically -78 °C).

  • Bubble ozone gas through the solution until the characteristic blue color of ozone persists, indicating the complete consumption of the alkene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform a reductive workup by adding a reducing agent such as zinc dust and water, or dimethyl sulfide.

  • Allow the reaction to warm to room temperature and stir until the ozonide is completely reduced.

  • Filter to remove any solids and concentrate the solution to obtain crude glutaraldehyde.

Part 2: Selective Reduction of Glutaraldehyde

  • The selective reduction of one aldehyde group in the presence of another is a challenging synthetic step that would require careful selection of a reducing agent and reaction conditions. This may involve the use of a protecting group strategy or a chemoselective reducing agent.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Apparatus Setup Mixing Mixing of Reactants Setup->Mixing Reagents Reagent Preparation Reagents->Mixing Monitoring Reaction Monitoring Mixing->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Characterization Product Characterization (e.g., NMR, IR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: General experimental workflow for chemical synthesis.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ozone is a toxic and powerful oxidizing agent; handle with extreme care.

  • Organic peroxides (ozonides) can be explosive; do not isolate them unless you have experience and the proper safety precautions are in place.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Dispose of chemical waste according to institutional and local regulations.[2]

References

Application Notes and Protocols for 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 5-Hydroxypentanal. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both an aldehyde and a primary alcohol functional group.[1] This unique structure makes it a versatile intermediate in various chemical syntheses.[1]

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2][3]
Molecular Weight 102.13 g/mol [1][2][4]
Appearance Colorless to yellowish liquid/oil[2][5]
Boiling Point 115-122 °C at 15 mmHg[6]
Density 1.055 g/cm³[6]
Solubility Soluble in water, sparingly soluble in chloroform and methanol.[1][2][3]
Stability Stable under normal temperatures and pressures; hygroscopic.[2][7]
CAS Number 4221-03-8[2][3][4]

Handling and Storage Procedures

Proper handling and storage of this compound are crucial to ensure its stability and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: Laboratory coat.

Handling
  • Work in a well-ventilated area, such as a chemical fume hood.[7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep the container tightly closed when not in use.[7]

  • It is a flammable liquid; keep away from heat, sparks, and open flames.

Storage
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2]

  • For long-term storage, it is recommended to store in a freezer at -20°C under an inert atmosphere.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Experimental Protocols

Synthesis of this compound from 2,3-Dihydropyran

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • 2,3-Dihydropyran

  • Concentrated Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Diethyl ether

  • Water

Equipment:

  • 1-L three-necked flask

  • Hershberg stirrer

  • Continuous extractor

  • Modified Claisen flask for distillation

Procedure:

  • In the three-necked flask, combine 300 mL of water, 25 mL of concentrated HCl, and 100 g of 2,3-dihydropyran.[5]

  • Stir the mixture until the solution becomes homogeneous, and then continue stirring for an additional 20 minutes.[5]

  • Add a few drops of phenolphthalein indicator to the mixture.[5]

  • Neutralize the acid by adding 20% NaOH solution until a faint pink color persists.[5]

  • Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.[5]

  • Add the ether extract to a modified Claisen flask.[5]

  • Remove the ether by distillation under reduced pressure (water pump).[5]

  • Distill the residue at approximately 10 mm pressure. The product will distill as a clear, colorless, viscous oil at 62-66°C.[5]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Neutralization cluster_2 Extraction and Purification A Combine Water, HCl, and 2,3-Dihydropyran B Stir until Homogeneous (approx. 10 min) A->B C Continue Stirring for 20 min B->C D Add Phenolphthalein C->D E Neutralize with 20% NaOH D->E F Continuous Ether Extraction (16h) E->F G Remove Ether via Distillation F->G H Distill Residue under Vacuum (10 mm) G->H I Collect this compound (62-66°C) H->I

Caption: Workflow for the synthesis of this compound.

Stability and Degradation

  • pH Sensitivity: this compound is sensitive to strong acids and bases.[1] Aldehydes can undergo various reactions in both acidic and basic conditions, such as aldol condensation in the presence of base. The glycosidic bond in its cyclic hemiacetal form can be susceptible to hydrolysis under acidic conditions.

  • Light Sensitivity: As with many organic molecules, prolonged exposure to UV light may lead to degradation. It is advisable to store the compound in amber vials or in the dark.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. Contact with strong oxidizing agents should be avoided.[7]

Recommended Stability Study Protocol:

For critical applications, it is recommended to perform a stability study. A general protocol would involve:

  • Preparing solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Aliquoting the solutions into clear and amber vials.

  • Storing the vials under different temperature and light conditions (e.g., refrigerated, room temperature, accelerated at 40°C; with and without light exposure).

  • Analyzing the concentration of this compound at specific time points using a suitable analytical method like HPLC to determine the degradation kinetics.

Application in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals.[1] One notable area of research is its role as a metabolite in the bioactivation of certain carcinogens.

Metabolic Pathway of N-nitrosopiperidine (NPIP)

This compound is a key metabolite formed during the α-hydroxylation of the pro-carcinogen N-nitrosopiperidine (NPIP) by cytochrome P450 enzymes in the liver.[8][9] This metabolic activation is a critical step in the carcinogenesis induced by NPIP.[9][10]

Metabolic Activation of N-nitrosopiperidine

G NPIP N-nitrosopiperidine (NPIP) alpha_hydroxy_NPIP α-hydroxy-N-nitrosopiperidine (unstable intermediate) NPIP->alpha_hydroxy_NPIP Cytochrome P450 (α-hydroxylation) hydroxypentanal This compound alpha_hydroxy_NPIP->hydroxypentanal Spontaneous decomposition dna_adducts DNA Adducts alpha_hydroxy_NPIP->dna_adducts Reaction with DNA carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Caption: Metabolic pathway of N-nitrosopiperidine.

General Workflow for Use in Drug Discovery

The bifunctional nature of this compound allows for its use in various synthetic strategies in drug discovery. The aldehyde can be used for reductive amination to introduce amine-containing moieties, while the hydroxyl group can be a site for esterification or etherification.

Workflow for this compound in Drug Discovery

G cluster_0 Functional Group Modification start This compound aldehyde_mod Aldehyde Modification (e.g., Reductive Amination) start->aldehyde_mod hydroxyl_mod Hydroxyl Modification (e.g., Esterification) start->hydroxyl_mod intermediate Modified Intermediate aldehyde_mod->intermediate hydroxyl_mod->intermediate coupling Coupling with another Building Block intermediate->coupling library Library of Analogues coupling->library screening Biological Screening library->screening lead_opt Lead Optimization screening->lead_opt

Caption: General workflow for utilizing this compound.

References

Application Notes and Protocols: Reaction of 5-Hydroxypentanal with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 5-hydroxypentanal with Grignard reagents. This reaction is a valuable tool for the synthesis of 1,n-diols, which are important intermediates in the pharmaceutical and fine chemical industries. Due to the inherent reactivity of Grignard reagents with both aldehydes and alcohols, a protection strategy is essential for achieving the desired product.

Introduction

Grignard reagents (R-MgX) are potent nucleophiles that readily react with the electrophilic carbon of an aldehyde's carbonyl group. This reaction, after an acidic workup, results in the formation of a secondary alcohol.[1][2][3][4][5] However, this compound possesses both an aldehyde and a hydroxyl functional group. The hydroxyl group's acidic proton will react with the strongly basic Grignard reagent in a competing acid-base reaction, which would consume the reagent and prevent the desired nucleophilic addition to the aldehyde.[6][7][8][9][10]

To circumvent this, the hydroxyl group must be "protected" by converting it into a functional group that is stable under the basic conditions of the Grignard reaction. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups for alcohols that fulfill this requirement.[6][7][11] Following the Grignard reaction, the protecting group can be selectively removed in a "deprotection" step to yield the final diol product.[8]

The overall synthetic strategy involves three key stages:

  • Protection of the hydroxyl group of this compound.

  • Grignard Reaction with the protected this compound.

  • Deprotection of the resulting protected diol to yield the final product.

Reaction Scheme

ReactionScheme cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction & Workup cluster_deprotection Step 3: Deprotection This compound This compound Protected_aldehyde Protected Aldehyde This compound->Protected_aldehyde Protecting Agent (e.g., TBDMS-Cl, Imidazole) Protected_diol_alkoxide Protected Diol Alkoxide Protected_aldehyde->Protected_diol_alkoxide 1. R-MgX Protected_diol Protected Diol Protected_diol_alkoxide->Protected_diol 2. H3O+ (workup) Final_diol Final Diol Product Protected_diol->Final_diol Deprotecting Agent (e.g., TBAF)

Caption: Overall workflow for the reaction of this compound with a Grignard reagent.

Experimental Protocols

The following are generalized protocols that can be adapted for specific Grignard reagents and protecting groups. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Protection of this compound with TBDMS-Cl

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to obtain the TBDMS-protected this compound.

Protocol 2: Grignard Reaction with Protected this compound

Materials:

  • TBDMS-protected this compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) to the stirred solution via an addition funnel over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used directly in the deprotection step or purified by flash column chromatography if necessary.

Protocol 3: Deprotection of the TBDMS-Protected Diol

Materials:

  • Crude TBDMS-protected diol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the crude TBDMS-protected diol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.5 eq) to the stirred mixture at room temperature.

  • Stir the reaction for 2-4 hours and monitor by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography to obtain the final product.

Data Presentation

The following table summarizes expected yields for each step of the reaction sequence. These are representative values and may vary depending on the specific Grignard reagent used and the optimization of reaction conditions.

StepReactantReagentsProductExpected Yield (%)
1. Protection This compoundTBDMS-Cl, Imidazole5-((tert-Butyldimethylsilyl)oxy)pentanal85 - 95
2. Grignard Reaction 5-((tert-Butyldimethylsilyl)oxy)pentanalR-MgX, H₃O⁺1-((tert-Butyldimethylsilyl)oxy)alkan-5-ol70 - 90
3. Deprotection 1-((tert-Butyldimethylsilyl)oxy)alkan-5-olTBAF1,n-Diol80 - 95

Reaction Mechanism

The core of this synthetic route is the nucleophilic addition of the Grignard reagent to the carbonyl group of the protected aldehyde.

GrignardMechanism Reactants Protected Aldehyde Intermediate Alkoxide Intermediate Reactants->Intermediate Grignard Reagent (R-MgX) Product Protected Diol Intermediate->Product Acidic Workup (H3O+)

Caption: Mechanism of the Grignard addition to the protected aldehyde.

The Grignard reagent, with its nucleophilic carbon, attacks the electrophilic carbonyl carbon of the protected this compound. This leads to the formation of a tetrahedral alkoxide intermediate, which is stabilized by the magnesium halide. Subsequent quenching with a mild acid source protonates the alkoxide to yield the protected diol.

Applications in Drug Development

The synthesis of diols via the Grignard reaction with protected hydroxyaldehydes is a versatile method for introducing stereocenters and extending carbon chains. These diol products can serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic applications. For example, they can be precursors for:

  • Chiral ligands: Important for asymmetric catalysis in the synthesis of enantiomerically pure drugs.

  • Polyketide natural product analogues: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

  • Novel scaffolds for drug discovery: The diol functionality provides handles for further chemical modification and diversification.

The ability to construct carbon-carbon bonds is fundamental to the synthesis of many active pharmaceutical ingredients.[12][13][14] The Grignard reaction remains a cornerstone of this endeavor, and its application to bifunctional molecules like this compound, through the use of protecting groups, significantly expands its utility in the pharmaceutical industry.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxypentanal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Acid-Catalyzed Hydration of 2,3-Dihydropyran

Question: We are following the standard protocol for the acid-catalyzed hydration of 2,3-dihydropyran, but our yields of this compound are consistently below the expected 74-79%. What are the potential causes and how can we optimize the yield?

Answer:

Low yields in this synthesis can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The hydration of 2,3-dihydropyran requires sufficient time to go to completion.

    • Solution: Ensure the reaction mixture is stirred until it becomes homogeneous and then for an additional 20 minutes as recommended.[1] For larger scale reactions, a longer reaction time may be necessary. Monitoring the reaction progress by techniques such as GC or HPLC can help determine the optimal reaction time.[2]

  • Side Reactions at Elevated Temperatures: At temperatures above 100°C, side reactions such as the formation of a C10 dimer via aldol condensation can occur, reducing the yield of the desired product.

    • Solution: Maintain a reaction temperature at or below 100°C.[3] If the reaction is exothermic, especially on a larger scale, ensure adequate cooling is in place. For larger quantities of 2,3-dihydropyran, it is recommended to add it dropwise to the acid solution with cooling.[1]

  • Loss of Product during Workup and Purification: this compound is a viscous oil and can be lost during transfers and extraction. During distillation, improper vacuum or temperature control can lead to product decomposition or incomplete recovery.

    • Solution:

      • Extraction: Use a continuous extractor with ether for at least 16 hours to ensure complete extraction of the product from the aqueous solution.[1]

      • Distillation: Use a modified Claisen flask with a short water-cooled condenser and a fraction-cutter for efficient distillation under reduced pressure (around 10 mm Hg).[1] Collect the fraction distilling at 62-66°C/9-10 mm.[1] A small forerun should be expected and discarded.[1]

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_loss Product Loss during Workup/Purification? start->product_loss solution_reaction Increase reaction time Monitor by GC/HPLC incomplete_reaction->solution_reaction solution_temp Maintain Temp <= 100°C Use cooling for large scale side_reactions->solution_temp solution_workup Use continuous extraction Optimize distillation setup product_loss->solution_workup

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Impurities in the Final Product

Question: After distillation, our this compound is not as pure as expected. What are the likely impurities and how can they be removed?

Answer:

Impurities can arise from side reactions or incomplete removal of starting materials. Here are some possibilities:

  • Unreacted 2,3-Dihydropyran: If the reaction is incomplete, the starting material may co-distill with the product.

    • Solution: Ensure the reaction goes to completion by following the optimized reaction time and monitoring as described above. A careful fractional distillation should separate the lower-boiling 2,3-dihydropyran from the product.

  • C10 Dimer: As mentioned, this can form at higher temperatures. It will likely have a higher boiling point than this compound.

    • Solution: Careful fractional distillation should allow for the separation of the higher-boiling dimer. The primary solution is to prevent its formation by maintaining a lower reaction temperature.

  • 5-Hydroxyvaleric Acid: This can form as a byproduct.

    • Solution: This acidic impurity can be removed by a bicarbonate wash during the workup, before the ether extraction.

Frequently Asked Questions (FAQs)

Synthesis Methods

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely cited and reliable method is the acid-catalyzed hydration of 2,3-dihydropyran.[1][3] This method is known for its good yield (74-79%) and relatively straightforward procedure.[1]

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, other routes have been explored, although they are less common. These include:

  • Hydroformylation of 4-buten-1-ol: This method involves the addition of a formyl group and a hydrogen atom across the double bond of 4-buten-1-ol, typically using a rhodium-based catalyst.[2][4] The main challenge is achieving high regioselectivity for the linear aldehyde over the branched isomer.[2]

  • Reduction of Glutaric Acid or its Derivatives: This is a two-step process. First, glutaric acid is esterified to form a diester, such as dimethyl glutarate.[5] The diester is then reduced to 1,5-pentanediol, which can then be selectively oxidized to this compound. A more direct approach involves the partial reduction of glutaric acid or its derivatives to the aldehyde, which can be challenging as over-reduction to the diol is a common side reaction.[2]

Experimental Workflow for Synthesis Routes

Synthesis_Workflows cluster_0 Acid-Catalyzed Hydration of 2,3-Dihydropyran cluster_1 Hydroformylation of 4-Buten-1-ol cluster_2 Reduction of Glutaric Acid Derivative a1 Mix 2,3-Dihydropyran, Water, and HCl a2 Stir until Homogeneous and for 20 min more a1->a2 a3 Neutralize with NaOH a2->a3 a4 Continuous Ether Extraction a3->a4 a5 Distill under Reduced Pressure a4->a5 a6 This compound a5->a6 b1 React 4-Buten-1-ol with Syngas (CO/H2) b3 Purification (Distillation/Chromatography) b1->b3 b2 Rhodium-based Catalyst b2->b1 b4 This compound b3->b4 c1 Esterify Glutaric Acid (e.g., to Dimethyl Glutarate) c2 Partial Reduction of Ester (e.g., with DIBAL-H) c1->c2 c3 Workup and Purification c2->c3 c4 This compound c3->c4

Caption: Overview of synthetic workflows for this compound.

Reaction Conditions and Reagents

Q3: What is the optimal catalyst for the hydroformylation of 4-buten-1-ol to this compound?

A3: Rhodium-based catalysts are typically used for the hydroformylation of allylic alcohols.[2][4] The choice of ligand is crucial for controlling regioselectivity towards the desired linear aldehyde.[6][7] Phosphine and phosphite ligands are commonly employed.[4]

Q4: What are the key parameters to control during the acid-catalyzed hydration of 2,3-dihydropyran?

A4: The key parameters are:

  • Temperature: As discussed, keeping the temperature at or below 100°C is critical to minimize side reactions.

  • Acid Concentration: A sufficient amount of acid is needed to catalyze the reaction effectively. However, an excessive amount is not necessary and may complicate the neutralization step.[1]

  • Stirring: Vigorous stirring is important to ensure the two-phase mixture becomes homogeneous quickly.[1]

Purification and Analysis

Q5: What is the best method for purifying this compound?

A5: For the product obtained from the hydration of 2,3-dihydropyran, distillation under reduced pressure is the most effective purification method.[1] For other synthesis routes that may produce different side products, column chromatography may be a suitable alternative or supplementary purification step.[2]

Q6: How can the yield of this compound be accurately determined?

A6: The yield is typically determined by isolating the pure product and calculating the mass percentage. For a more quantitative analysis of the crude reaction mixture or to monitor reaction progress, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

  • GC-MS: A common approach for volatile compounds like this compound. A suitable method would involve a non-polar or medium-polarity column (e.g., DB-5ms) and a temperature gradient program to separate the analyte from the solvent and any byproducts.[8][9]

  • HPLC: Reversed-phase HPLC with a C18 column is a versatile technique.[10] A mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely be effective. A UV detector may be used, although the chromophore in this compound is not very strong.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting Material(s)Key Reagents/CatalystsTypical Yield (%)Key AdvantagesKey Challenges
Acid-Catalyzed Hydration 2,3-DihydropyranHCl or other strong acid74-79[1]High yield, well-established procedurePotential for side reactions at high temperatures
Hydroformylation 4-Buten-1-olSyngas (CO/H₂), Rh-based catalystVariableAtom-economicalAchieving high regioselectivity, requires high-pressure equipment
Reduction of Glutaric Acid Derivative Glutaric AcidEsterifying agent, reducing agent (e.g., DIBAL-H)VariableUtilizes a potentially bio-based feedstockMulti-step process, risk of over-reduction

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of 2,3-Dihydropyran

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 2,3-Dihydropyran (100 g)

  • Water (300 mL)

  • Concentrated Hydrochloric Acid (25 mL)

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Ether

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.

  • With vigorous stirring, add 100 g of 2,3-dihydropyran.

  • Continue stirring until the solution becomes homogeneous (approximately 5-10 minutes) and then for an additional 20 minutes.

  • Add a few drops of phenolphthalein indicator and neutralize the acid with 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the solution to a continuous extractor and extract with ether for 16 hours.

  • Combine the ether extracts in a modified Claisen flask.

  • Remove the ether by distillation under reduced pressure.

  • Distill the residue at approximately 10 mm Hg, collecting the fraction that boils at 62-66°C.

Expected Yield: 90-95 g (74-79%).[1]

Protocol 2: Representative Procedure for Hydroformylation of an Allylic Alcohol

This is a general procedure and should be optimized for 4-buten-1-ol.

Materials:

  • 4-Buten-1-ol

  • Rhodium catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand

  • Solvent (e.g., toluene)

  • Syngas (CO/H₂)

Procedure:

  • In a high-pressure reactor, dissolve 4-buten-1-ol and the rhodium catalyst with the chosen ligand in the solvent.

  • Seal the reactor and purge with nitrogen, then with syngas.

  • Pressurize the reactor with the desired pressure of syngas.

  • Heat the reaction mixture to the desired temperature with stirring for a specified time.

  • After the reaction, cool the reactor and carefully vent the excess gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Representative Procedure for Reduction of a Glutaric Acid Derivative

This is a general two-step procedure that would need to be adapted and optimized.

Step 1: Esterification of Glutaric Acid

  • Reflux a mixture of glutaric acid, an excess of methanol, and a catalytic amount of sulfuric acid.

  • Remove the water formed during the reaction using a Dean-Stark trap.

  • After the reaction is complete, neutralize the acid catalyst.

  • Remove excess methanol by distillation.

  • Purify the resulting dimethyl glutarate by vacuum distillation.[5]

Step 2: Partial Reduction to this compound

  • Dissolve the dimethyl glutarate in an anhydrous solvent (e.g., THF or toluene) and cool to a low temperature (e.g., -78°C).

  • Slowly add a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1 equivalent per ester group).

  • Stir the reaction at low temperature for a specified time.

  • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by aqueous acid).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude this compound by distillation or chromatography.

References

Technical Support Center: Purification of 5-Hydroxypentanal by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-hydroxypentanal via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound?

A1: this compound is a thermally sensitive compound. At its atmospheric boiling point (approximately 180-187.7°C), it is prone to decomposition and polymerization.[1][2] Vacuum distillation allows for the purification of the compound at a significantly lower temperature, which minimizes these degradation pathways and improves the yield and purity of the final product.

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point of this compound is dependent on the vacuum pressure. Lowering the pressure will decrease the boiling point. The table below provides estimated boiling points at various pressures.

Data Presentation: Boiling Point of this compound at Various Pressures

Vacuum Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)~180 - 188
15115 - 122[3][4]
1062 - 66
5(Estimated) 40 - 50
1(Estimated) 20 - 30

Note: Values at 5 mmHg and 1 mmHg are extrapolated and should be considered as estimates. Actual boiling points may vary based on the purity of the starting material and the efficiency of the vacuum system.

Q3: What are the primary challenges encountered during the vacuum distillation of this compound?

A3: The main challenges include:

  • Thermal Decomposition: The presence of both a hydroxyl and an aldehyde group makes the molecule susceptible to degradation at elevated temperatures.

  • Polymerization: Aldehydes, in general, have a tendency to polymerize, and this can be accelerated by heat. This can result in the loss of the desired product and fouling of the distillation apparatus.

  • Bumping: Sudden, violent boiling of the liquid in the distillation flask, which can lead to contamination of the distillate.

  • Pressure Fluctuations: Inconsistent vacuum can lead to an unstable boiling point and inefficient separation.

Troubleshooting Guide

Problem 1: The this compound is decomposing or polymerizing in the distillation flask.

Cause: The distillation temperature is too high, or there are impurities that catalyze degradation.

Solution:

  • Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure, which will in turn lower the required distillation temperature. Check for any leaks in the system.

  • Use a Stabilizer: The addition of a small amount of a suitable polymerization inhibitor to the distillation flask can help to prevent unwanted side reactions.

Data Presentation: Common Polymerization Inhibitors for Aldehyde Distillation

InhibitorTypeTypical Concentration (ppm)Notes
HydroquinonePhenolic100 - 1000Requires the presence of oxygen to be effective.
4-Methoxyphenol (MEHQ)Phenolic50 - 500Commonly used for stabilizing acrylates.
Phenothiazine (PTZ)Amine-based100 - 500Effective at elevated temperatures and in low-oxygen environments.
Butylated Hydroxytoluene (BHT)Phenolic200 - 1000Often used for storage stability.

Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application.

Problem 2: The distillation is characterized by significant bumping.

Cause: Uneven heating or the absence of a proper boiling aid.

Solution:

  • Use a Magnetic Stirrer: Continuous stirring of the liquid in the distillation flask with a magnetic stir bar is essential to ensure smooth boiling. Boiling chips are not effective under vacuum.

  • Ensure Even Heating: Use a heating mantle with a stirrer and ensure good thermal contact with the distillation flask. An oil bath can also provide more uniform heating.

Problem 3: The vacuum pressure is unstable, leading to a fluctuating boiling point.

Cause: Leaks in the distillation apparatus or an inconsistent vacuum source.

Solution:

  • Check for Leaks: Inspect all joints and connections for leaks. Ensure that all glassware is properly sealed. Greasing the joints with a suitable vacuum grease is recommended.

  • Use a Vacuum Regulator: A vacuum regulator can help to maintain a constant pressure, even if the vacuum source fluctuates slightly.

  • Inspect the Vacuum Pump: Ensure the vacuum pump is in good working order and the oil is clean.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is clean, dry, and free of cracks.

    • Use a magnetic stirrer and a heating mantle or oil bath for heating. .

    • Connect the vacuum adapter to a cold trap and then to a vacuum pump.

    • Place a thermometer in the distillation head to monitor the vapor temperature.

  • Preparation:

    • Charge the round-bottom flask with the crude this compound.

    • Add a magnetic stir bar to the flask.

    • (Optional but recommended) Add a suitable polymerization inhibitor (e.g., hydroquinone at 200 ppm).

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-15 mmHg).

    • Once the vacuum is stable, begin to heat the distillation flask gently.

    • Observe the mixture for signs of boiling. The first fractions to distill will likely be residual solvents or low-boiling impurities.

    • Monitor the temperature of the vapor. The temperature should rise and then stabilize at the boiling point of this compound at the applied pressure.

    • Collect the fraction that distills at the expected boiling point in the receiving flask.

    • Continue the distillation until most of the this compound has been collected, but do not distill to dryness.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Purity Analysis:

    • The purity of the distilled this compound can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis prep1 Assemble Vacuum Distillation Apparatus prep2 Charge Flask with Crude This compound & Stir Bar prep1->prep2 prep3 Add Polymerization Inhibitor (Optional) prep2->prep3 dist1 Apply Vacuum & Start Stirring prep3->dist1 dist2 Gently Heat the Flask dist1->dist2 dist3 Collect Fractions at Stable Boiling Point dist2->dist3 dist4 Cool Down & Release Vacuum dist3->dist4 an1 Analyze Purity of Distilled Product (GC-MS, NMR) dist4->an1

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_workflow cluster_issue Problem Identification cluster_solution Potential Solutions start Distillation Issue Identified issue1 Polymerization/ Decomposition start->issue1 issue2 Bumping start->issue2 issue3 Unstable Vacuum start->issue3 sol1a Improve Vacuum issue1->sol1a sol1b Add Inhibitor issue1->sol1b sol2a Use Magnetic Stirrer issue2->sol2a sol2b Ensure Even Heating issue2->sol2b sol3a Check for Leaks issue3->sol3a sol3b Use Vacuum Regulator issue3->sol3b

Caption: Troubleshooting decision tree for vacuum distillation of this compound.

References

Common side products in the synthesis of 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxypentanal. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and well-documented method is the acid-catalyzed hydration of 2,3-dihydropyran. This reaction is typically carried out in an aqueous acidic medium and offers good yields of the desired product.

Q2: My final product shows different spectroscopic data than expected for this compound. What could be the reason?

A2: this compound predominantly exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. It is likely that your spectroscopic data (NMR, IR) reflects this cyclic structure. The presence of both the open-chain aldehyde and the cyclic hemiacetal is normal.

Q3: I observe a viscous, oily residue that is difficult to distill after the reaction. What is this?

A3: This is likely due to the formation of higher molecular weight side products, such as C10 dimers from the aldol condensation of this compound, or other oligomers/polymers.[1][2] This is more common when the reaction is performed at elevated temperatures (e.g., above 100°C).

Q4: How can I minimize the formation of side products during the synthesis?

A4: Temperature control is crucial. Maintaining a lower reaction temperature (below 100°C) can significantly reduce the rate of side reactions like aldol condensation and the formation of acidic coke.[1][2] Additionally, ensuring the timely neutralization of the acid catalyst after the reaction is complete can prevent further side reactions during workup and purification.

Q5: What is the "fore-run" mentioned in some distillation protocols?

A5: The "fore-run" is the initial, lower-boiling fraction collected during distillation. It typically contains unreacted starting material (2,3-dihydropyran) and other volatile impurities. It is important to separate this fraction to obtain pure this compound (in its cyclic hemiacetal form).[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete hydration of 2,3-dihydropyran.2. Loss of product during extraction.3. Formation of significant amounts of side products (e.g., polymers, aldol adducts).1. Ensure sufficient reaction time and adequate mixing. Confirm the homogeneity of the reaction mixture.2. Use continuous liquid-liquid extraction for a sufficient duration (e.g., 16 hours) to ensure complete recovery of the water-soluble product.3. Maintain a low reaction temperature. Neutralize the acid catalyst promptly after the reaction.
Product is a Dark, Viscous Oil 1. High reaction temperatures leading to polymerization and coke formation.2. Aldol condensation of the product.1. Conduct the reaction at a lower temperature. If scaling up, add the 2,3-dihydropyran dropwise to an acidic solution with cooling to manage the exothermic reaction.[3]2. Minimize the time the product is exposed to acidic or basic conditions, especially at elevated temperatures.
Difficulty in Purification by Distillation 1. Presence of high-boiling oligomers or polymers.2. The product may be thermally unstable.1. Use vacuum distillation to lower the boiling point and reduce thermal stress on the product.2. Ensure the distillation apparatus is efficient and the vacuum is stable. A short-path distillation apparatus can be beneficial.
Spectroscopic Data (NMR/IR) is Inconsistent with an Aldehyde The product exists primarily as the cyclic hemiacetal, 2-hydroxytetrahydropyran.This is the expected and stable form of the product. Familiarize yourself with the expected spectroscopic data for the cyclic hemiacetal.

Data Presentation

Table 1: Summary of Yields and Side Products in the Synthesis of this compound via Dihydropyran Hydration

Parameter Value Conditions Reference
Yield of this compound 74-79%Acid-catalyzed hydration, followed by distillation.Organic Syntheses[3]
Combined Yield of 2-hydroxytetrahydropyran and C10 dimers ~98%Autocatalytic hydration at temperatures ≤100°C.ACS Sustainable Chemistry & Engineering[1][2]
Identified Side Products C10 dimers, 5-hydroxy-valeric acid, acidic solid cokeFormed at temperatures ≥140°C.ACS Sustainable Chemistry & Engineering[1][2]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Hydration of 2,3-Dihydropyran

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • 2,3-dihydropyran (100 g)

  • Concentrated hydrochloric acid (25 ml)

  • Water (300 ml)

  • 20% Sodium hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether for extraction

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 ml of water, 25 ml of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes. Continue stirring for an additional 20 minutes. Note that the reaction is exothermic. For larger scale reactions, it is advised to add the dihydropyran dropwise to the cooled acid solution.

  • Add a few drops of phenolphthalein indicator to the reaction mixture. Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Set up a distillation apparatus, preferably a modified Claisen flask, for distillation under reduced pressure.

  • Remove the diethyl ether by distillation at atmospheric pressure or under reduced pressure from a water aspirator.

  • Distill the residue under vacuum (approx. 10 mm Hg). Collect and discard a small fore-run.

  • The main product, this compound (as its cyclic hemiacetal), will distill as a clear, colorless, viscous oil.

Visualizations

Synthesis_Pathway Synthesis of this compound and Formation of Side Products DHP 2,3-Dihydropyran HP_open This compound (Open-chain form) DHP->HP_open H₂O / H⁺ HP_cyclic 2-Hydroxytetrahydropyran (Cyclic Hemiacetal - Main Product) HP_open->HP_cyclic Equilibrium C10_dimer C10 Dimer (Aldol Condensation Product) HP_open->C10_dimer Self-condensation (High Temp.) HVA 5-Hydroxyvaleric Acid (Oxidation Product) HP_open->HVA Oxidation Coke Polymers / Coke HP_open->Coke Polymerization (High Temp.)

Caption: Reaction pathway for this compound synthesis and side product formation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Product Impure? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? CheckYield->IncompleteRxn Yes DarkProduct Dark/Viscous Product? CheckPurity->DarkProduct Yes End Pure Product CheckPurity->End No ExtractionIssue Extraction Inefficient? IncompleteRxn->ExtractionIssue No IncreaseTime Increase Reaction Time / Stirring IncompleteRxn->IncreaseTime Yes SideRxn High Side Product Formation? ExtractionIssue->SideRxn No ContinuousExtract Use Continuous Extraction (16h+) ExtractionIssue->ContinuousExtract Yes LowerTemp Lower Reaction Temperature (Control Exotherm) SideRxn->LowerTemp Yes HighTemp Reaction Temp Too High? DarkProduct->HighTemp Yes Purify Purify by Vacuum Distillation DarkProduct->Purify No HighTemp->LowerTemp Purify->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Stability of 5-Hydroxypentanal in acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxypentanal. The information addresses common issues related to its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The primary stability concern is the reversible intramolecular cyclization of this compound to form a six-membered cyclic hemiacetal, 2-hydroxytetrahydropyran. This equilibrium is catalyzed by both acidic and basic conditions. While this is an equilibrium process, prolonged exposure to strong acidic or basic conditions can lead to irreversible degradation of the aldehyde.

Q2: How does pH affect the equilibrium between this compound and 2-hydroxytetrahydropyran?

Q3: What are the potential degradation pathways for this compound under strong acidic or basic conditions?

A3: Under strongly acidic conditions, aside from cyclization, this compound may undergo acid-catalyzed polymerization or other side reactions. In strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation (Cannizzaro reaction), though this is not applicable to this compound. However, other base-catalyzed reactions like aldol condensation (if there's self-condensation) or other rearrangements and decompositions are possible over time.

Troubleshooting Guides

Issue 1: Inconsistent analytical results for this compound concentration.

  • Possible Cause: The equilibrium between this compound and 2-hydroxytetrahydropyran is shifting during sample preparation or analysis.

  • Troubleshooting Steps:

    • Control pH: Ensure that the pH of your sample and analytical mobile phase is controlled and consistent. Buffering your samples to a near-neutral pH (around 6-7) may help stabilize the equilibrium.

    • Temperature Control: Keep samples at a consistent and, if possible, low temperature to slow down the interconversion and any potential degradation.

    • Derivatization: For quantitative analysis, consider derivatizing the aldehyde group (e.g., with 2,4-dinitrophenylhydrazine) to form a stable product. This will lock the molecule in its open-chain form and allow for accurate quantification by techniques like HPLC.

    • NMR Analysis: Use NMR spectroscopy to quantify the ratio of the open-chain to the cyclic form in your sample under your specific experimental conditions.

Issue 2: Unexpected peaks in the chromatogram when analyzing aged this compound solutions.

  • Possible Cause: Degradation of this compound has occurred.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subject a sample of this compound to your experimental conditions (acidic or basic) for a defined period and analyze the resulting mixture by HPLC-MS to identify the degradation products.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation.

    • Inert Atmosphere: If working with basic solutions, consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be more prevalent at higher pH.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under different pH conditions based on general chemical principles of aldehydes and hemiacetals. Note that specific kinetic data for this compound is not extensively published; therefore, this table represents a qualitative to semi-quantitative expectation.

pH ConditionPredominant SpeciesExpected StabilityPotential Degradation Pathways
Strongly Acidic (pH < 3) Equilibrium of this compound and 2-hydroxytetrahydropyranLowAcid-catalyzed polymerization, other acid-mediated side reactions.
Weakly Acidic (pH 4-6) Equilibrium of this compound and 2-hydroxytetrahydropyranModerateSlow acid-catalyzed degradation over extended periods.
Neutral (pH ~7) Equilibrium of this compound and 2-hydroxytetrahydropyranHighMinimal degradation under inert atmosphere.
Weakly Basic (pH 8-10) Equilibrium of this compound and 2-hydroxytetrahydropyranModerateSlow base-catalyzed degradation (e.g., aldol-type reactions) over extended periods.
Strongly Basic (pH > 11) Equilibrium of this compound and 2-hydroxytetrahydropyranLowFaster base-catalyzed degradation, potential for other rearrangements.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • HPLC-grade acetonitrile and water

  • pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or water at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to a pH of ~7.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at the same time points as the acidic study.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl to a pH of ~7.

    • Dilute the neutralized samples for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution in deionized water and storing it under the same temperature conditions.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: NMR Analysis of the Equilibrium between this compound and 2-Hydroxytetrahydropyran

Objective: To determine the equilibrium ratio of the open-chain and cyclic forms of this compound at a specific pH.

Materials:

  • This compound

  • Deuterated buffer solution of the desired pH (e.g., deuterated phosphate buffer for neutral pH)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated buffer solution directly in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure the spectral window is wide enough to include the aldehyde proton of this compound (typically around 9.8 ppm) and the anomeric proton of 2-hydroxytetrahydropyran (typically in the range of 4.5-5.5 ppm).

  • Data Analysis:

    • Integrate the signal corresponding to the aldehyde proton of the open-chain form.

    • Integrate the signal(s) corresponding to the anomeric proton of the cyclic hemiacetal. Note that the anomeric proton may appear as two signals for the α and β anomers.

    • The ratio of the integrals will give the molar ratio of the two forms in equilibrium under the tested conditions.

    • The equilibrium constant (K_eq) can be calculated as: K_eq = [2-hydroxytetrahydropyran] / [this compound].

Visualizations

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) 5HP_acid This compound Protonated_Aldehyde Protonated Aldehyde 5HP_acid->Protonated_Aldehyde Protonation Protonated_Aldehyde->5HP_acid Deprotonation 2HTHP_acid 2-Hydroxytetrahydropyran Protonated_Aldehyde->2HTHP_acid Intramolecular Attack 2HTHP_acid->Protonated_Aldehyde Ring Opening 5HP_base This compound Alkoxide Alkoxide Intermediate 5HP_base->Alkoxide Deprotonation Alkoxide->5HP_base Protonation 2HTHP_base 2-Hydroxytetrahydropyran Alkoxide->2HTHP_base Intramolecular Attack 2HTHP_base->Alkoxide Ring Opening

Caption: Acid and base-catalyzed cyclization of this compound.

G Start Start: this compound Solution Stress_Conditions Apply Stress Conditions (Acid/Base, Temperature) Start->Stress_Conditions Sampling Withdraw Aliquots at Time Points Stress_Conditions->Sampling Neutralization Neutralize Sample Sampling->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis (% Degradation vs. Time) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for a forced degradation study.

References

Preventing polymerization of 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxypentanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability and handling of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Rapid sample degradation or viscosity increase.

  • Question: I've noticed that my this compound sample has become more viscous, or in some cases, has solidified over a short period. What is causing this and how can I prevent it?

  • Answer: This is a classic sign of polymerization. This compound, like many aldehydes, is prone to self-polymerization, primarily through an aldol condensation mechanism. This process is often accelerated by basic conditions, elevated temperatures, and the presence of impurities. The molecule exists in equilibrium between its linear aldehyde form and a cyclic hemiacetal (lactol) form, which can also participate in polymerization reactions.[1] To prevent this, it is crucial to control the storage and handling conditions.

Issue 2: Inconsistent results in reactions involving the aldehyde group.

  • Question: My reactions that target the aldehyde group of this compound are giving inconsistent yields and multiple unexpected byproducts. Why is this happening?

  • Answer: The issue likely stems from the presence of oligomers and the cyclic hemiacetal form of this compound in your sample.[1] Polymerization reduces the concentration of the active monomeric aldehyde. Furthermore, the cyclic hemiacetal is less reactive as an aldehyde. To ensure consistent results, you should use freshly purified this compound or employ stabilization techniques to maintain it in its monomeric form.

Frequently Asked Questions (FAQs)

Stability and Storage
  • Question: What are the optimal storage conditions for this compound to minimize polymerization?

  • Answer: For long-term storage, this compound should be stored at low temperatures, ideally under an inert atmosphere (e.g., argon or nitrogen). Storage in a freezer at -20°C or below is recommended. It is also advisable to store it in a solution with a suitable, dry solvent and in the presence of a polymerization inhibitor.

  • Question: What is the effect of pH on the stability of this compound?

  • Answer: Aldehyde polymerization is often catalyzed by both acids and bases. However, basic conditions are particularly known to promote aldol condensation.[2] Therefore, maintaining a slightly acidic to neutral pH (around 4-6) is generally recommended to enhance stability. It is crucial to avoid alkaline conditions.

Preventing Polymerization
  • Question: What chemical inhibitors can be used to prevent the polymerization of this compound?

  • Answer: Several types of inhibitors have been shown to be effective for stabilizing aldehydes. The choice of inhibitor may depend on the specific application and downstream reactions.

Inhibitor ClassExamplesTypical ConcentrationNotes
Free Radical InhibitorsHydroquinone, Butylated hydroxytoluene (BHT)100 - 500 ppmEffective against free-radical mediated polymerization, which can be initiated by light or heat.
Amine-based InhibitorsTriethanolamine, Dimethylethanolamine20 - 100 ppmFound to be effective stabilizers for a range of aldehydes against polymerization and autocondensation.
AlkylhydroxylaminesN,N-Diethylhydroxylamine0.1 - 1%Can be effective for stabilizing unsaturated aldehydes, particularly in alcohol solutions.
  • Question: How can I protect the aldehyde group to prevent polymerization during a reaction where it is not the intended reactive site?

  • Answer: The most common strategy is to protect the aldehyde as an acetal.[3][4][5][6] Acetals are stable under neutral and basic conditions, effectively preventing the aldehyde from participating in polymerization or other side reactions. The aldehyde can be deprotected later under acidic conditions.

Analytical and Quality Control
  • Question: How can I check for the presence of polymers in my this compound sample?

  • Answer: You can use several analytical techniques to assess the purity of your sample:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of oligomers by the appearance of broad signals and changes in the integration of characteristic peaks of the monomer.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the monomer from its oligomers. The appearance of multiple peaks with shorter retention times than the monomer is indicative of polymerization.[7]

    • Gel Permeation Chromatography (GPC): GPC is a powerful technique for analyzing the molecular weight distribution of polymers and can be used to detect the presence and size of oligomers.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol as a protecting group.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.02 equivalents)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Combine this compound, ethylene glycol, and a catalytic amount of p-TSA in a round-bottom flask.

  • Add anhydrous toluene to the flask.

  • Set up a Dean-Stark apparatus with a condenser and heat the mixture to reflux.

  • Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to obtain the protected this compound.

Protocol 2: Monitoring Polymerization by ¹H NMR

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic sharp signals for the aldehyde proton (around 9.8 ppm) and the protons of the CH₂OH group.

  • Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor for the following changes as indicators of polymerization:

    • Broadening of the baseline and the appearance of broad, unresolved signals characteristic of polymers.

    • A decrease in the integral of the sharp monomeric aldehyde proton signal relative to an internal standard.

Visualizations

Polymerization_Prevention_Workflow cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Preventative Measures cluster_verification Verification Problem Increased Viscosity / Solidification Inconsistent Reaction Yields Cause Polymerization of this compound (Aldol Condensation / Hemiacetal Polymerization) Problem->Cause is caused by Storage Optimal Storage: - Low Temperature (-20°C) - Inert Atmosphere - pH Control (4-6) Cause->Storage is mitigated by Inhibitors Chemical Inhibitors: - Free Radical (e.g., BHT) - Amine-based (e.g., Triethanolamine) Cause->Inhibitors is mitigated by Protection Chemical Protection: - Acetal Formation Cause->Protection is mitigated by Analysis Analytical Monitoring: - NMR Spectroscopy - HPLC - GPC Storage->Analysis verify stability with Inhibitors->Analysis verify stability with Protection->Analysis verify stability with

Caption: Troubleshooting workflow for preventing this compound polymerization.

Acetal_Protection_Pathway reactant This compound (Aldehyde Form) HO-(CH₂)₄-CHO product Protected this compound (Acetal) HO-(CH₂)₄-CH(O-CH₂)₂ reactant->product Protection reagents {Ethylene Glycol (HOCH₂CH₂OH)|{H⁺ (catalyst)}} product->reactant Deprotection deprotection {Aqueous Acid (H₃O⁺)}

Caption: Acetal protection and deprotection of this compound.

References

Troubleshooting low yield in the hydration of dihydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydration of dihydropyran to 2-hydroxytetrahydropyran.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the hydration of dihydropyran can stem from several factors. The most common issues are related to reaction temperature, catalyst activity, and the presence of side reactions. Sub-optimal temperatures can lead to incomplete conversion or the formation of undesired byproducts.[1] Catalyst deactivation or using an inappropriate catalyst can also significantly hinder the reaction rate.

Q2: What is the optimal temperature for the hydration of dihydropyran?

A2: The optimal temperature for the hydration of dihydropyran to 2-hydroxytetrahydropyran is generally at or below 100°C. At these temperatures, yields of approximately 98% can be achieved.[1] Exceeding this temperature, particularly at 140°C or higher, can lead to the formation of byproducts and a decrease in the yield of the desired product.[1]

Q3: I observed the formation of a dark, tar-like substance in my reaction. What is it and how can I avoid it?

A3: The formation of a dark, tar-like substance, often referred to as "coke," is a common issue at elevated temperatures (≥140°C).[1] This acidic solid coke is a byproduct of the reaction and can, in some cases, autocatalyze the hydration. However, its formation is generally indicative of conditions that also favor other undesirable side reactions. To avoid this, maintain a reaction temperature at or below 100°C.

Q4: What are the main side reactions I should be aware of?

A4: The primary side reaction at higher temperatures is the formation of C10 dimers. This occurs through an aldol condensation-cyclodehydration of 5-hydroxyvaleraldehyde, which is the ring-opened tautomer of the desired product, 2-hydroxytetrahydropyran.[1] Under strongly acidic conditions, polymerization of dihydropyran can also occur.

Q5: My reaction seems to be proceeding without an external acid catalyst. Is this possible?

A5: Yes, the hydration of dihydropyran can be autocatalytic. Carboxylic acids, such as 5-hydroxy-valeric acid, can form in situ, which then catalyze the reaction.[1] This can be observed by a decrease in the pH of the reaction mixture over time.

Q6: What type of catalyst is most effective for this reaction?

A6: Both Brønsted and Lewis acids can catalyze the hydration of dihydropyran. Mild acid catalysis is generally sufficient. While strong acids can be effective, they may also promote side reactions. The choice of catalyst can influence the reaction rate and selectivity. For instance, in related Prins-type cyclizations, Lewis acids such as BF₃·OEt₂ are commonly used.

Q7: How can I monitor the progress of the reaction?

A7: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the dihydropyran starting material and the appearance of the 2-hydroxytetrahydropyran product.

Data Presentation

Table 1: Effect of Temperature on the Yield of 2-Hydroxytetrahydropyran

Temperature (°C)Approximate Yield of 2-Hydroxytetrahydropyran (%)Notable Byproducts
≤ 100~98Minimal
≥ 140DecreasedC10 dimers, acidic solid coke[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of Dihydropyran

This protocol describes a general procedure for the acid-catalyzed hydration of 3,4-dihydro-2H-pyran to 2-hydroxytetrahydropyran.

Materials:

  • 3,4-Dihydro-2H-pyran (DHP)

  • Deionized water

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydro-2H-pyran and deionized water.

  • Add a catalytic amount of the chosen acid catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 80-100°C.

  • Stir the reaction and monitor its progress using TLC or GC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-hydroxytetrahydropyran.

Visualizations

Reaction_Mechanism Reaction Mechanism for Acid-Catalyzed Hydration of Dihydropyran DHP Dihydropyran Oxonium_ion Oxonium Ion Intermediate DHP->Oxonium_ion Protonation H_plus H+ H_plus->DHP Protonated_product Protonated 2-Hydroxytetrahydropyran Oxonium_ion->Protonated_product Nucleophilic attack by Water Water H₂O Water->Oxonium_ion Product 2-Hydroxytetrahydropyran Protonated_product->Product Deprotonation H_plus_regenerated H+ Product->H_plus_regenerated Experimental_Workflow Experimental Workflow for Dihydropyran Hydration Start Start Reaction_Setup Reaction Setup: Dihydropyran, Water, Catalyst Start->Reaction_Setup Heating Heating (80-100°C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Aqueous Workup: Neutralization & Extraction Monitoring->Workup Purification Purification: Distillation or Chromatography Workup->Purification End Pure 2-Hydroxytetrahydropyran Purification->End Troubleshooting_Tree Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Temp_High Temperature > 100°C? Check_Temp->Temp_High Reduce_Temp Action: Reduce Temperature to ≤ 100°C Temp_High->Reduce_Temp Yes Check_Catalyst Check Catalyst Temp_High->Check_Catalyst No Yield_Improved Yield Improved Reduce_Temp->Yield_Improved Catalyst_Old Catalyst Old/Inactive? Check_Catalyst->Catalyst_Old Replace_Catalyst Action: Use Fresh Catalyst Catalyst_Old->Replace_Catalyst Yes Check_Side_Products Analyze for Side Products (GC-MS) Catalyst_Old->Check_Side_Products No Replace_Catalyst->Yield_Improved Dimers_Coke C10 Dimers or Coke Detected? Check_Side_Products->Dimers_Coke Optimize_Conditions Action: Optimize Conditions (Lower Temp, Milder Catalyst) Dimers_Coke->Optimize_Conditions Yes Dimers_Coke->Yield_Improved No, further investigation needed Optimize_Conditions->Yield_Improved

References

Removal of unreacted starting material from 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxypentanal. Our focus is on the effective removal of unreacted starting materials and byproducts to ensure the purity of the final compound.

Troubleshooting Guide

Issue: My final product is contaminated with the starting material, 2,3-dihydropyran.

  • Question: How can I remove unreacted 2,3-dihydropyran from my this compound product?

  • Answer: Due to the significant difference in their boiling points, fractional distillation is a highly effective method. 2,3-dihydropyran has a much lower boiling point than this compound, allowing for its selective removal.

    • Experimental Protocol: Fractional Distillation

      • Apparatus Setup: Assemble a fractional distillation apparatus. A vacuum-jacketed column packed with Raschig rings or other suitable packing material is recommended for efficient separation.

      • Procedure:

        • Place the crude this compound mixture in the distillation flask.

        • Gradually heat the flask.

        • Monitor the temperature at the head of the distillation column. The first fraction to distill will be the lower-boiling 2,3-dihydropyran.

        • Once the temperature begins to rise, indicating that the 2,3-dihydropyran has been removed, change the receiving flask to collect the purified this compound.

      • Pressure: The distillation can be performed at atmospheric pressure or under reduced pressure. Distillation under reduced pressure is preferable as it allows the compounds to boil at lower temperatures, minimizing the risk of thermal degradation.[1]

Issue: My product purity is low, and I suspect the presence of acidic or basic impurities from the synthesis.

  • Question: How do I neutralize and remove acid or base catalysts from my reaction mixture?

  • Answer: The synthesis of this compound from 2,3-dihydropyran typically involves an acid catalyst.[1] It is crucial to neutralize the reaction mixture before purification.

    • Experimental Protocol: Neutralization and Extraction

      • Neutralization: After the reaction is complete, cool the mixture and slowly add a solution of a weak base, such as sodium bicarbonate, until the pH of the aqueous layer is neutral (pH ~7).

      • Extraction:

        • Transfer the neutralized mixture to a separatory funnel.

        • Add an appropriate organic solvent (e.g., diethyl ether) and shake gently to extract the this compound into the organic layer.

        • Allow the layers to separate and drain the aqueous layer.

        • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

        • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

        • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

Issue: I am observing an unexpected impurity that I suspect is a byproduct.

  • Question: What are the potential side reactions, and how can I minimize byproduct formation?

  • Answer: A common side reaction is the intramolecular cyclization of this compound to form a cyclic hemiacetal, especially in the presence of acid.[2][3][4]

    • Mitigation Strategy:

      • Prompt Neutralization: Neutralize the acid catalyst as soon as the primary reaction is complete to minimize the time the product is exposed to acidic conditions.

      • Temperature Control: Maintain the recommended reaction temperature to avoid potential side reactions that may be favored at higher temperatures.

Frequently Asked Questions (FAQs)

  • Question: What are the key physical properties of this compound and its common starting material, 2,3-dihydropyran?

  • Answer: The table below summarizes the key physical properties for easy comparison.

PropertyThis compound2,3-Dihydropyran
Molecular Formula C5H10O2C5H8O
Molar Mass 102.13 g/mol 84.12 g/mol [5]
Boiling Point ~115-122 °C (15 mmHg)86 °C[5]
Density ~1.055 g/mL0.992 g/mL[5]
Solubility in Water SolubleSparingly soluble
  • Question: Is there an alternative method to distillation for removing small amounts of aldehyde impurities?

  • Answer: Yes, bisulfite extraction is a highly selective and effective method for removing aldehydes from mixtures of organic compounds.[6][7][8][9][10] This technique is based on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.

    • Experimental Protocol: Bisulfite Extraction for Aldehyde Removal

      • Dissolution: Dissolve the crude product mixture in a water-miscible organic solvent like methanol or dimethylformamide (DMF is preferred for aliphatic aldehydes).[6][8]

      • Reaction: Add a saturated aqueous solution of sodium bisulfite to the mixture and shake vigorously for about 30 seconds.[8]

      • Extraction: Add a water-immiscible organic solvent (e.g., hexanes or ethyl acetate) and deionized water to the separatory funnel and shake again.[8]

      • Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer, while the purified compound will remain in the organic layer.

      • Work-up: Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the purified product.

  • Question: Can I recover the aldehyde after a bisulfite extraction?

  • Answer: Yes, the aldehyde can be recovered from the aqueous layer. By making the aqueous layer basic (e.g., with sodium hydroxide), the bisulfite addition product will revert to the aldehyde, which can then be extracted with an organic solvent.[6][7]

Workflow for Troubleshooting this compound Purification

Purification_Troubleshooting cluster_start Start: Crude this compound cluster_problems Problem Identification cluster_solutions Solution Implementation cluster_end End Goal Start Crude Product Analysis (e.g., GC, NMR) P1 Unreacted Starting Material (2,3-Dihydropyran) Start->P1 P2 Acidic/Basic Impurities Start->P2 P3 Unknown Byproducts Start->P3 S1 Fractional Distillation P1->S1 S2 Neutralization & Extraction P2->S2 S3 Bisulfite Extraction P3->S3 If aldehyde byproduct S4 Optimize Reaction Conditions (Temperature, Time) P3->S4 To minimize formation End Pure this compound S1->End S2->End S3->End S4->Start Re-run synthesis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Characterization of Impurities in 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxypentanal. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am seeing an additional major peak in the NMR spectrum of my this compound sample, even when freshly prepared. What is this peak?

A1: The additional peak is most likely the cyclic hemiacetal form of this compound, which is 2-hydroxytetrahydropyran. This compound exists in equilibrium between its linear aldehyde form and this more stable cyclic hemiacetal structure.[1][2][3][4][5] This is an intrinsic property of the molecule and not necessarily a degradation-related impurity. The equilibrium can be influenced by solvent and temperature.

Q2: My this compound sample has developed a slight acidity over time. What could be the cause?

A2: The development of acidity is likely due to the oxidation of the aldehyde group to a carboxylic acid, forming 5-hydroxypentanoic acid.[6] This can occur upon exposure to air (oxygen). Further oxidation can lead to the formation of glutaric acid.[7] It is crucial to store this compound under an inert atmosphere and at low temperatures to minimize this degradation.[8][9][10][11]

Q3: I observe a significant amount of high molecular weight species in my GPC/SEC analysis of an aged this compound sample. What are these?

A3: The high molecular weight species are likely polymers. Aldehydes are prone to polymerization, and this can be influenced by factors such as pH, temperature, and the presence of catalysts.[12][13][14] For the related compound glutaraldehyde, polymerization is a known issue, especially in buffered solutions at room temperature.[13]

Q4: What are some potential impurities that could arise from the synthesis of this compound?

A4: A common synthesis route for this compound involves the acid-catalyzed hydration of 2,3-dihydropyran.[15] Incomplete reaction can result in residual 2,3-dihydropyran as an impurity in the final product.

Q5: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • For Separation and Quantification:

    • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance detection of the aldehyde and its impurities.[16][17]

    • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for volatile impurities. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and detection sensitivity.[18]

  • For Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for identifying the cyclic hemiacetal and other structural isomers.[12]

    • Mass Spectrometry (MS) , often coupled with chromatography (LC-MS, GC-MS), provides molecular weight information crucial for identifying unknown impurities.[18][19]

    • Fourier-Transform Infrared (FTIR) Spectroscopy can confirm the presence of key functional groups like hydroxyls, carbonyls (aldehyde and carboxylic acid), and ethers.[19]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC/GC) - Cyclic hemiacetal formation- Oxidation products (e.g., 5-hydroxypentanoic acid)- Polymeric species- Synthesis-related impurities (e.g., 2,3-dihydropyran)- Perform co-injection with a known standard if available.- Use LC-MS or GC-MS to obtain mass information for the unknown peaks.- Analyze the sample by NMR to identify structural isomers.- Review the synthesis and purification steps to identify potential sources of impurities.
Change in physical appearance (e.g., increased viscosity, color change) - Polymerization- Degradation- Store the material under an inert atmosphere (e.g., argon, nitrogen) at recommended low temperatures (-20°C).[8][11]- Avoid exposure to light and air.- Re-purify the material if necessary (e.g., by distillation).
Low assay value for this compound - Presence of the cyclic hemiacetal (may not be quantified by all methods)- Degradation into other species- Use an analytical method that accounts for both the linear and cyclic forms, or a method that drives the equilibrium to one form.- Re-evaluate storage conditions to prevent degradation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Impurities via DNPH Derivatization

This protocol is adapted from standard methods for aldehyde analysis.[17]

  • Preparation of DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile or a mixture of acetonitrile and phosphoric acid.

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile.

    • Add an excess of the DNPH reagent to the sample solution.

    • Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1-2 hours) to form the hydrazone derivatives.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.[17]

    • Detection: UV detector at 360 nm.[17]

    • Injection Volume: 20 µL.[17]

  • Analysis: Inject the derivatized sample and analyze the chromatogram for the DNPH derivatives of this compound and any potential aldehyde/ketone impurities. Quantification can be performed using an external standard of derivatized this compound.

Protocol 2: GC-MS Analysis of Volatile Impurities

This protocol is based on general techniques for volatile aldehyde analysis.[18]

  • Sample Preparation (with optional derivatization):

    • Direct Injection: Dilute the this compound sample in a suitable solvent (e.g., methanol, dichloromethane).

    • Derivatization (for enhanced sensitivity): React the sample with a derivatizing agent such as PFBHA to form more stable and volatile oximes.

  • GC-MS Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-500.

  • Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Visualizations

Impurity_Formation_Pathways Potential Impurity Formation Pathways for this compound cluster_synthesis Synthesis cluster_product Product Equilibrium cluster_degradation Degradation Pathways DHP 2,3-Dihydropyran (Starting Material) HP This compound (Linear Form) DHP->HP Hydration (Incomplete Reaction) CH Cyclic Hemiacetal (2-Hydroxytetrahydropyran) HP->CH Intramolecular Cyclization HPA 5-Hydroxypentanoic Acid HP->HPA Oxidation Polymer Polymers HP->Polymer Polymerization GA Glutaric Acid HPA->GA Further Oxidation

Caption: Impurity formation pathways for this compound.

Analytical_Workflow Analytical Workflow for Impurity Characterization Sample This compound Sample Separation Separation Technique Sample->Separation HPLC HPLC-UV/FLD (with Derivatization) Separation->HPLC Non-volatile/ Polar Impurities GC GC-FID/MS Separation->GC Volatile/ Non-polar Impurities Identification Identification & Structural Elucidation HPLC->Identification Quantification Quantification HPLC->Quantification Area % or External Standard GC->Identification GC->Quantification Area % or External Standard MS LC-MS / GC-MS Identification->MS NMR NMR (1H, 13C) Identification->NMR FTIR FTIR Identification->FTIR Report Impurity Profile Report MS->Report NMR->Report FTIR->Report Quantification->Report

Caption: Workflow for impurity characterization.

References

Improving the selectivity of reactions involving 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the selectivity and success of chemical reactions involving 5-hydroxypentanal.

Frequently Asked Questions (FAQs)

FAQ 1: Chemoselectivity I - Selective Reaction at the Aldehyde Group

Question: How can I selectively perform a reaction at the aldehyde functional group of this compound without affecting the terminal hydroxyl group?

Answer: Achieving chemoselectivity for the aldehyde group in a bifunctional molecule like this compound requires careful selection of reagents and reaction conditions. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the hydroxyl group is to many reagents.

Two primary strategies are employed:

  • Use of Aldehyde-Selective Reagents: Employing reagents that inherently react faster with aldehydes than alcohols. Examples include acetal formation under acidic catalysis, Wittig reactions, and reductive amination.

  • Protection of the Hydroxyl Group: Temporarily "blocking" the hydroxyl group with a protecting group to prevent it from reacting. After the desired reaction at the aldehyde is complete, the protecting group is removed. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a wide range of conditions but can be removed selectively.[1][2]

For most common transformations, direct reaction using aldehyde-selective conditions is more efficient as it avoids the extra steps of protection and deprotection.[2]

Experimental Protocol: Selective Acetal Protection of the Aldehyde Group

This protocol describes the protection of the aldehyde in this compound as a diethyl acetal. Acetals are stable to bases, organometallic reagents, and hydrides, making them excellent protecting groups.[3]

  • Reagents:

    • This compound (1.0 eq)

    • Ethanol (anhydrous, >20 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq, catalyst)

    • Anhydrous solvent (e.g., Toluene or Dichloromethane)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add the large excess of ethanol, followed by the catalytic amount of p-TsOH.

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[3]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(diethoxymethyl)pentan-1-ol.

    • Purify the product via column chromatography if necessary.

Data Presentation: Comparison of Aldehyde-Selective Reactions

ReactionReagent/CatalystTypical ConditionsSelectivity for AldehydePotential Side Reactions
Acetal Formation Alcohol (e.g., Ethylene Glycol), Acid Catalyst (e.g., p-TsOH)Reflux with water removalExcellentNone at hydroxyl group
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CH₂)Anhydrous THF, Room TempExcellentNone at hydroxyl group
Reductive Amination Amine (R-NH₂), NaBH₃CN or H₂/CatalystMildly acidic pH (for imine formation)Good to ExcellentPotential for N-alkylation if amine is a secondary alcohol
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, Room TempExcellentOver-oxidation is rare

Visualization: General Protecting Group Strategy

G A Bifunctional Molecule (this compound) B Protect Hydroxyl Group (e.g., Silylation) A->B Step 1 C Perform Selective Reaction on Aldehyde B->C Step 2 D Deprotect Hydroxyl Group (e.g., Fluoride Source) C->D Step 3 E Final Product D->E

Caption: A general workflow for selective reactions using a protecting group strategy.

FAQ 2: Stability & Handling - Preventing Polymerization

Question: My this compound sample is a viscous, non-distillable oil. I suspect it has polymerized. What is happening and how can I avoid this?

Answer: this compound exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4][5][6] This equilibrium is dynamic, but the cyclic form is often predominant. Over time, especially in the presence of acid or base catalysts or upon heating, intermolecular reactions can occur, leading to the formation of polyacetal oligomers and polymers. This increases the viscosity and makes purification difficult.

Troubleshooting and Prevention:

  • Storage: Store this compound at low temperatures (2-8 °C) under an inert atmosphere (argon or nitrogen) to minimize degradation.[7]

  • Use Freshly Prepared: The most reliable method is to prepare this compound immediately before use. It can be synthesized by the mild acidic hydrolysis of 2,3-dihydropyran.[8]

  • pH Control: Avoid both strong acidic and strong basic conditions during storage and workup, as these can catalyze polymerization.

  • Inhibitors: For long-term storage, the addition of a radical inhibitor (like BHT) might be considered, although acid/base-catalyzed polymerization is the more common pathway.[7]

Experimental Protocol: Fresh Preparation of this compound from 2,3-Dihydropyran

This protocol is adapted from Organic Syntheses.[8]

  • Reagents:

    • 2,3-Dihydropyran (1.0 eq)

    • Water (~18 eq)

    • Concentrated Hydrochloric Acid (catalyst)

    • 20% Sodium Hydroxide Solution

  • Procedure:

    • In a flask, combine water and a catalytic amount of concentrated hydrochloric acid.

    • Add the 2,3-dihydropyran to the acidic solution while stirring. Some heat will be evolved.

    • Continue stirring until the mixture becomes homogeneous (approx. 5-10 minutes) and then for an additional 20 minutes to ensure complete hydrolysis.[8]

    • Carefully neutralize the acid by adding 20% sodium hydroxide solution dropwise until a faint pink color persists with a phenolphthalein indicator.

    • The resulting aqueous solution contains this compound and can often be used directly in subsequent reactions (e.g., reductions). For isolation, the product can be extracted with an organic solvent like ether.[8]

Visualization: Equilibria of this compound

G A This compound (Open-Chain Form) B 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) A->B Intramolecular Cyclization (Equilibrium) C Polyacetal (Polymer) B->C Intermolecular Polymerization

Caption: The equilibrium and polymerization pathways of this compound.

FAQ 3: Selective Oxidation

Question: How can I selectively oxidize the aldehyde group to a carboxylic acid without affecting the primary alcohol?

Answer: Selective oxidation of the aldehyde in the presence of an alcohol requires a mild oxidizing agent that is specific for the aldehyde functional group. Strong oxidants like potassium permanganate or chromic acid will oxidize both the aldehyde and the primary alcohol.

The Pinnick oxidation is a highly effective and chemoselective method for this transformation. It uses sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions, with a scavenger like 2-methyl-2-butene to prevent side reactions with the hypochlorite byproduct.

Experimental Protocol: Pinnick Oxidation of this compound

  • Reagents:

    • This compound (1.0 eq)

    • Sodium chlorite (NaClO₂, 1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

    • 2-methyl-2-butene (3.0 eq)

    • Solvent: tert-Butanol and water (e.g., 4:1 mixture)

  • Procedure:

    • Dissolve this compound in the t-butanol/water solvent mixture in a flask.

    • Add the 2-methyl-2-butene (hypochlorite scavenger) and NaH₂PO₄ buffer.

    • In a separate flask, dissolve the sodium chlorite in a small amount of water.

    • Cool the reaction flask containing the aldehyde to 0 °C in an ice bath.

    • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~3-4 with dilute HCl and extract the product (5-hydroxypentanoic acid) with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Data Presentation: Comparison of Selective Aldehyde Oxidation Methods

MethodOxidant SystemSelectivityAdvantagesDisadvantages
Pinnick Oxidation NaClO₂, NaH₂PO₄, scavengerExcellentHigh yields, mild conditions, wide functional group toleranceRequires a hypochlorite scavenger
Tollens' Reaction [Ag(NH₃)₂]⁺ExcellentCan be used as a qualitative testStoichiometric silver is expensive, not ideal for large scale
TEMPO-mediated TEMPO (cat.), NaOCl (reoxidant)GoodCatalytic, efficientCan sometimes affect primary alcohols if not carefully controlled

Visualization: Selective Oxidation Workflow

G cluster_start Starting Material cluster_reagents Pinnick Oxidation Reagents cluster_product Product A This compound C 5-Hydroxypentanoic Acid A->C Oxidation B NaClO₂ (Oxidant) NaH₂PO₄ (Buffer) 2-methyl-2-butene (Scavenger) B->C

Caption: Workflow for the selective Pinnick oxidation of this compound.

References

Technical Support Center: 5-Hydroxypentanal Purification via Bisulfite Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-hydroxypentanal and related aldehydes using bisulfite adduct formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound using sodium bisulfite?

The purification method is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of this compound. This reaction forms an α-hydroxy sulfonate salt, known as a bisulfite adduct, which is often crystalline and insoluble in organic solvents, allowing for its separation from organic-soluble impurities. The this compound can then be regenerated from the purified adduct.

Q2: Is the bisulfite adduct formation suitable for all aldehydes and ketones?

This technique is most effective for aldehydes and sterically unhindered ketones. Most aldehydes, including sterically hindered ones, react well.[1] However, the reaction is generally limited to sterically unhindered cyclic and methyl ketones.[1] Highly hindered ketones typically do not form adducts, which allows for the selective purification of aldehydes from such ketones.[1]

Q3: What are the main advantages of using bisulfite adduct formation for purification on a larger scale?

Compared to methods like column chromatography, purification via bisulfite adducts offers several advantages for scaling up:

  • Scalability and Cost-Effectiveness : The process utilizes inexpensive reagents and relies on simple, scalable operations like filtration and extraction, making it more economical.[1]

  • Efficiency : It is often a faster and less labor-intensive method than chromatography.[1]

  • Stable Intermediate : The solid bisulfite adduct is generally more stable than the free aldehyde, providing a convenient "hold point" in a multi-step synthesis.[1]

  • High Purity : This method can be highly effective at removing impurities, sometimes eliminating the need for further chromatographic purification.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound via bisulfite adduct formation.

Problem Potential Cause Recommended Solution
No precipitate or low yield of the bisulfite adduct. The bisulfite adduct of this compound may be soluble in the reaction mixture, which is common for lower molecular weight aldehydes.[1][2]Add a co-solvent like ethanol to decrease the solubility of the adduct and induce precipitation.[2] Alternatively, if the adduct is water-soluble, switch to a biphasic workup to extract the adduct into the aqueous phase.[1]
The sodium bisulfite solution may have degraded due to oxidation.Always use a freshly prepared, saturated solution of sodium bisulfite.[1]
Insufficient mixing between the aqueous bisulfite and the organic aldehyde layer.Use a water-miscible co-solvent such as methanol, THF, or DMF to improve contact between the reactants.[3][4]
A solid has formed at the interface of the organic and aqueous layers. For highly non-polar aldehydes, the bisulfite adduct can be insoluble in both the organic and aqueous layers, causing it to precipitate at the interface.[3][4]Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the liquid layers.[3][4]
The aldehyde is decomposing or undergoing side reactions during regeneration. The strongly basic or acidic conditions required for adduct decomposition can cause side reactions, especially with sensitive functional groups.For base-sensitive aldehydes, minimize the exposure time to the base through rapid extraction after basification.[1] Alternatively, consider a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile to avoid extreme pH conditions.[3][5]
The precipitated adduct is oily or gummy and difficult to filter. Impurities in the starting material or excess unreacted aldehyde can interfere with crystallization.[2]Ensure the starting material is as pure as possible before adduct formation. Thoroughly wash the filtered adduct with a suitable cold solvent to remove any adsorbed impurities or free aldehyde.[2]

Quantitative Data

The stability of the bisulfite adduct and the yield of the purification process can be influenced by several factors. Below are tables summarizing relevant quantitative data from studies on various aldehydes, which can serve as a reference for optimizing the purification of this compound.

Table 1: Stability Constants of Aldehyde-Bisulfite Adducts

AldehydeStability Constant (K₁, M⁻¹)Temperature (°C)Ionic Strength (μ, M)Reference
Acetaldehyde(6.90 ± 0.54) x 10⁵250.2[6]
Hydroxyacetaldehyde(2.0 ± 0.5) x 10⁶250.2[6]
Benzaldehyde6.2 x 10³25Not Specified[6]

A higher stability constant indicates a more stable adduct.

Table 2: Representative Yields for Bisulfite Adduct Formation and Aldehyde Regeneration

AldehydeAdduct Formation YieldAldehyde Regeneration MethodRegeneration YieldPurityReference
4-(4-carbomethoxyphenyl)butanal75-80% (overall)Aqueous (pH dependent)<50% (prolonged), 97% (rapid)High[7]
4-(4-carbomethoxyphenyl)butanal75-80% (overall)Non-aqueous (TMS-Cl)Up to 100%High[5]
Fatty Aldehyde for ALC-0315 Synthesis73%Not SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Formation of the this compound Bisulfite Adduct

This protocol is adapted for an aliphatic aldehyde like this compound.

  • Dissolution : Dissolve the crude this compound in a minimal amount of a water-miscible solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.[1]

  • Adduct Formation : Add a freshly prepared saturated aqueous solution of sodium bisulfite (1.1-1.5 molar equivalents relative to the estimated amount of this compound).

  • Precipitation : Stir the mixture at room temperature. If no precipitate forms, an ethanol/water mixture can be used to induce precipitation.[1] Cooling the mixture in an ice bath can also help to decrease the solubility of the adduct.

  • Isolation : Collect the solid bisulfite adduct by vacuum filtration using a Buchner funnel.

  • Washing : Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual organic-soluble impurities.

  • Drying : Dry the purified bisulfite adduct under vacuum.

Protocol 2: Regeneration of this compound from the Bisulfite Adduct

Method A: Aqueous Basic Regeneration

  • Suspension : Suspend the dried bisulfite adduct in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Decomposition : Slowly add a 10% aqueous sodium hydroxide or sodium carbonate solution while stirring until the aqueous layer is strongly basic (pH > 10).[1]

  • Extraction : Transfer the mixture to a separatory funnel and shake vigorously to extract the regenerated this compound into the organic layer.

  • Separation and Drying : Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentration : Remove the solvent under reduced pressure to yield the purified this compound.

Method B: Non-Aqueous Regeneration (for base-sensitive compounds)

  • Suspension : Suspend the dried bisulfite adduct in acetonitrile.[5]

  • Decomposition : Add chlorotrimethylsilane (TMS-Cl, >2 equivalents) to the suspension.[5]

  • Reaction : Heat the mixture to 40-60°C and stir for several hours, monitoring the reaction by a suitable analytical method (e.g., TLC or GC).[5]

  • Workup : After cooling, perform an aqueous workup by adding water and an organic solvent.

  • Isolation : Separate the organic layer, wash with brine, dry, and concentrate to obtain the purified this compound.

Visualizations

Bisulfite Adduct Formation Pathway Aldehyde {this compound|C=O} Adduct Bisulfite Adduct (α-hydroxy sulfonate) C(OH)SO₃⁻Na⁺ Aldehyde->Adduct Nucleophilic Addition Bisulfite Sodium Bisulfite NaHSO₃ Adduct->Aldehyde Decomposition (Acid or Base)

Caption: Reversible reaction pathway for the formation of the this compound-bisulfite adduct.

Purification Workflow cluster_0 Adduct Formation cluster_1 Purification cluster_2 Aldehyde Regeneration Crude_Mixture Crude this compound (with impurities) Add_Bisulfite Add Saturated NaHSO₃ Solution Crude_Mixture->Add_Bisulfite Precipitation Precipitation/ Filtration Add_Bisulfite->Precipitation Wash_Adduct Wash Solid Adduct (removes soluble impurities) Precipitation->Wash_Adduct Purified_Adduct Purified Bisulfite Adduct Wash_Adduct->Purified_Adduct Decomposition Decompose Adduct (Base or Acid) Purified_Adduct->Decomposition Extraction Extract with Organic Solvent Decomposition->Extraction Pure_Aldehyde Purified this compound Extraction->Pure_Aldehyde

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxypentanal and 4-Hydroxypentanal Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

This guide provides an objective comparison of the chemical reactivity of 5-hydroxypentanal and 4-hydroxypentanal, two bifunctional molecules of significant interest in organic synthesis and drug development. Their structural similarity, differing only in the position of the hydroxyl group, gives rise to notable differences in their reactivity, primarily governed by their propensity for intramolecular cyclization. This document summarizes their key chemical properties, presents comparative reactivity data, and provides detailed experimental protocols for their synthesis and key reactions.

Introduction to this compound and 4-Hydroxypentanal

This compound and 4-hydroxypentanal are five-carbon aliphatic chains possessing both an aldehyde and a hydroxyl functional group. These functionalities allow for a diverse range of chemical transformations, making them versatile building blocks for more complex molecules, including various heterocyclic systems.

This compound (a δ-hydroxy aldehyde) has the potential to form a six-membered cyclic hemiacetal, 2-hydroxytetrahydropyran.

4-Hydroxypentanal (a γ-hydroxy aldehyde) can cyclize to form a five-membered cyclic hemiacetal, 2-methyltetrahydrofuran-2-ol.[1]

The primary determinant of their differential reactivity is the thermodynamic stability of these cyclic hemiacetal forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-hydroxypentanal is presented in the table below.

PropertyThis compound4-Hydroxypentanal
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight 102.13 g/mol 102.13 g/mol
CAS Number 4221-03-844601-24-3
Boiling Point 115-122 °C at 15 mmHg193.6 °C at 760 mmHg[1]
Density 1.055 g/mL0.961 g/cm³[1]
Cyclic Hemiacetal 2-Hydroxytetrahydropyran (Six-membered ring)2-Methyltetrahydrofuran-2-ol (Five-membered ring)[1]

Comparative Reactivity Analysis

The most significant difference in the reactivity of this compound and 4-hydroxypentanal lies in the position and stability of the ring-chain tautomeric equilibrium.

Intramolecular Cyclization: Hemiacetal Formation

Both molecules readily undergo intramolecular cyclization to form cyclic hemiacetals. This equilibrium is a critical aspect of their reactivity as it determines the concentration of the open-chain aldehyde available for other reactions.[1]

  • 4-Hydroxypentanal exists predominantly in its more stable five-membered cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol.[1] The formation of five- and six-membered rings is generally favored in intramolecular reactions.[2] This equilibrium lies significantly towards the cyclic form, resulting in a low concentration of the open-chain aldehyde.[1]

  • This compound cyclizes to form a six-membered ring, 2-hydroxytetrahydropyran. Generally, six-membered rings are thermodynamically stable.[2] NMR studies have shown that at 20°C, this compound exists predominantly as the cyclic hemiacetal, while at 100°C, the equilibrium shifts to contain approximately 50% of the open-chain aldehyde form.

The stability of these cyclic structures makes the open-chain aldehyde less available for intermolecular reactions compared to a simple, non-hydroxylated aldehyde. The five-membered ring of the cyclized 4-hydroxypentanal is particularly stable, suggesting that 4-hydroxypentanal may exhibit lower reactivity in reactions targeting the aldehyde group compared to this compound, especially at lower temperatures.

Hemiacetal_Formation cluster_5OH This compound cluster_4OH 4-Hydroxypentanal 5_open This compound (Open-chain) 5_closed 2-Hydroxytetrahydropyran (Six-membered ring) 5_open->5_closed Equilibrium 4_open 4-Hydroxypentanal (Open-chain) 4_closed 2-Methyltetrahydrofuran-2-ol (Five-membered ring) 4_open->4_closed Equilibrium (favors cyclic form)

Intramolecular cyclization of this compound and 4-hydroxypentanal.

Oxidation and Reduction

Both compounds can undergo oxidation to form the corresponding carboxylic acids and reduction to yield the respective diols. The rate of these reactions will be influenced by the concentration of the open-chain aldehyde, which is in equilibrium with the cyclic hemiacetal. Due to the greater stability of its five-membered cyclic hemiacetal, it is expected that 4-hydroxypentanal would undergo oxidation and reduction at a slower rate than this compound under identical conditions.

Experimental Protocols

Synthesis of this compound via Hydration of 2,3-Dihydropyran

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • 2,3-Dihydropyran (100 g)

  • Water (300 mL)

  • Concentrated Hydrochloric Acid (25 mL)

  • 20% Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Diethyl ether

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.

  • To the stirred acidic solution, add 100 g of 2,3-dihydropyran.

  • Continue stirring until the solution becomes homogeneous, and then for an additional 20 minutes.

  • Add a few drops of phenolphthalein indicator.

  • Neutralize the solution by adding 20% sodium hydroxide until a faint pink color persists.

  • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation under reduced pressure.

  • Distill the residue at approximately 10 mmHg. The product, this compound, will distill at 62-66 °C.

Synthesis of 4-Hydroxypentanal from Levulinic Acid

This two-step protocol involves the reduction of the ketone followed by the partial reduction of the carboxylic acid.[3]

Step 1: Reduction of Levulinic Acid to 4-Hydroxyvaleric Acid

  • This can be achieved via catalytic hydrogenation or electrochemical methods. For example, an electrochemical reduction can be performed in an electrochemical cell with a lead cathode at a controlled potential in an aqueous electrolyte.[3]

Step 2: Partial Reduction of 4-Hydroxyvaleric Acid to 4-Hydroxypentanal

  • The carboxylic acid is first converted to a more reactive derivative (e.g., an acid chloride or an ester).

  • The derivative is then reduced using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to 1,4-pentanediol.[3]

Comparative Oxidation of this compound and 4-Hydroxypentanal

This conceptual protocol can be used to compare the relative rates of oxidation.

Materials:

  • This compound

  • 4-Hydroxypentanal

  • Acidified potassium dichromate(VI) solution (e.g., K₂Cr₂O₇ in dilute H₂SO₄)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar solutions of this compound and 4-hydroxypentanal in a suitable solvent.

  • In separate cuvettes, mix a solution of the hydroxyaldehyde with the acidified potassium dichromate(VI) solution.

  • Monitor the disappearance of the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) or the appearance of the green color of the chromium(III) ion (Cr³⁺) over time using a UV-Vis spectrophotometer.

  • The rate of the color change will be proportional to the rate of oxidation of the aldehyde. A faster color change indicates a higher concentration of the open-chain aldehyde and thus greater reactivity.

Experimental_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Comparison Start_5OH 2,3-Dihydropyran Step1_5OH Acidic Hydration Start_5OH->Step1_5OH Product_5OH This compound Step1_5OH->Product_5OH Start_4OH Levulinic Acid Step1_4OH Ketone Reduction Start_4OH->Step1_4OH Intermediate_4OH 4-Hydroxyvaleric Acid Step1_4OH->Intermediate_4OH Step2_4OH Partial Reduction Intermediate_4OH->Step2_4OH Product_4OH 4-Hydroxypentanal Step2_4OH->Product_4OH Reactants This compound 4-Hydroxypentanal Reaction Oxidation with Acidified Dichromate Reactants->Reaction Analysis UV-Vis Spectrophotometry Reaction->Analysis Result Comparative Reaction Rates Analysis->Result

References

A Comparative Guide to the Synthesis of 5-Hydroxypentanal: Established Routes and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of versatile building blocks is a cornerstone of innovation. 5-Hydroxypentanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, represents a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers. This guide provides a comparative analysis of established and alternative synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual pathway representations to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, atom economy, and the nature of the starting materials. Below is a summary of the key quantitative data for three distinct approaches.

Parameter Route 1: Hydration of 2,3-Dihydropyran Route 2: Selective Oxidation of 1,5-Pentanediol Route 3: Rearrangement of Tetrahydrofurfuryl Alcohol
Starting Material 2,3-Dihydropyran1,5-PentanediolTetrahydrofurfuryl Alcohol
Key Reagents/Catalyst Concentrated Hydrochloric Acidchemoenzymatic: Alcohol dehydrogenase, NAD+, FMN; catalytic: Pt/Nb2O5Cu-ZnO/Al2O3
Solvent WaterAqueous Buffer (pH 7) / WaterGaseous Phase
Temperature Room Temperature (exothermic)30 °C (chemoenzymatic) / Ambient (catalytic)270 °C
Reaction Time ~30 minutesVaries (typically hours)Not specified for intermediate
Reported Yield 74-79%Moderate conversion (e.g., 30%)Intermediate, not isolated
Key Advantages High yield, simple procedure, readily available starting material.Green chemistry approach, mild conditions.Utilizes a biomass-derived starting material.
Key Disadvantages Use of strong acid, requires neutralization and extraction.Lower reported conversions, catalyst complexity/cost.High temperature, gaseous phase reaction, isolation of the intermediate is not established.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations in each synthetic route.

G DHP 2,3-Dihydropyran HP This compound DHP->HP Hydration H2O H₂O H2O->HP HCl HCl (cat.) HCl->HP

Caption: Route 1: Acid-catalyzed hydration of 2,3-dihydropyran.

G PDO 1,5-Pentanediol HP This compound PDO->HP Selective Oxidation Oxidant [O] Oxidant->HP Catalyst Enzyme or Pt/Nb₂O₅ Catalyst->HP

Caption: Route 2: Selective oxidation of 1,5-pentanediol.

G THFA Tetrahydrofurfuryl Alcohol HTHP 2-Hydroxytetrahydropyran (cyclic form of this compound) THFA->HTHP Rearrangement Catalyst Cu-ZnO/Al₂O₃ Catalyst->HTHP

Caption: Route 3: Rearrangement of tetrahydrofurfuryl alcohol.

Detailed Experimental Protocols

Route 1: Hydration of 2,3-Dihydropyran

This established method provides a reliable and high-yielding synthesis of this compound.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine water, conc. HCl, and 2,3-dihydropyran in a flask. B Stir until the solution becomes homogeneous (exothermic). A->B C Continue stirring for an additional 20 minutes. B->C D Neutralize with 20% NaOH to a faint pink phenolphthalein endpoint. C->D E Perform continuous liquid-liquid extraction with ether for 16 hours. D->E F Remove ether by distillation under reduced pressure. E->F G Distill the residue under vacuum (e.g., 10 mm Hg). F->G H Collect the product fraction at 62-66 °C. G->H

Caption: Workflow for the synthesis of this compound via hydration.

Procedure:

  • In a 1-liter, three-necked flask equipped with a mechanical stirrer, add 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The reaction is exothermic, and the solution will become homogeneous in approximately 5-10 minutes.

  • After the solution is homogeneous, continue stirring for an additional 20 minutes.

  • Add a few drops of phenolphthalein indicator and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by distillation under reduced pressure.

  • Distill the remaining residue at approximately 10 mm Hg. The product, this compound, will distill as a clear, colorless, viscous oil at 62-66 °C. The reported yield is between 90-95 g (74-79%).[1]

Route 2: Chemoenzymatic Selective Oxidation of 1,5-Pentanediol

This method represents a greener approach, utilizing an enzymatic system for the selective oxidation of the primary alcohol.

Experimental Workflow:

G cluster_0 Reaction Mixture Preparation cluster_1 Reaction cluster_2 Workup and Purification A Prepare an aqueous buffer solution (e.g., pH 7). B Add 1,5-pentanediol, NAD+, and catalase. A->B C Add the immobilized alcohol dehydrogenase/FMN catalyst. B->C D Stir the mixture at a controlled temperature (e.g., 30 °C). C->D E Monitor the reaction progress by chromatography (e.g., GC or HPLC). D->E F Filter to remove the immobilized enzyme. E->F G Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic extract and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Procedure:

  • In a reaction vessel, prepare a buffered aqueous solution (e.g., 200 µL total volume, pH 7).

  • To this solution, add 1,5-pentanediol to a final concentration of 10 mM.[2]

  • Add NAD+ to a final concentration of 2 mM and 50 U of catalase.[2]

  • Initiate the reaction by adding the heterogeneous organoenzymatic catalyst (e.g., alcohol dehydrogenase from Bacillus stearothermophilus co-immobilized with FMN).[2]

  • Stir the reaction mixture at 30 °C and monitor the conversion of 1,5-pentanediol by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion or reaching the desired conversion, remove the immobilized catalyst by filtration.

  • Saturate the aqueous phase with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound (which will be in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran).

Route 3: Rearrangement of Tetrahydrofurfuryl Alcohol (Biomass-Derived)

This route is promising due to its use of a renewable starting material. The reaction proceeds through the formation of 2-hydroxytetrahydropyran, the cyclic form of this compound, as a key intermediate. While the direct isolation of this intermediate is not well-established in a high-yield process, the conditions for its formation are outlined below.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Collection (Hypothetical for Intermediate) A Pack a fixed-bed reactor with the Cu-ZnO/Al₂O₃ catalyst. B Introduce a gaseous stream of tetrahydrofurfuryl alcohol and hydrogen. A->B C Heat the reactor to the desired temperature (e.g., 270 °C). B->C D The rearrangement to 2-hydroxytetrahydropyran occurs on the catalyst surface. C->D E Rapidly cool the product stream to condense the products. D->E F Analyze the product mixture to determine the composition. E->F G Separate 2-hydroxytetrahydropyran from byproducts and unreacted starting material. F->G

Caption: Workflow for the formation of 2-hydroxytetrahydropyran from tetrahydrofurfuryl alcohol.

Procedure:

  • A Cu-ZnO/Al2O3 catalyst is prepared and packed into a fixed-bed reactor.

  • The reactor is heated to the reaction temperature, for instance, 270 °C.

  • A gaseous feed of tetrahydrofurfuryl alcohol is passed through the catalyst bed, typically with a co-feed of hydrogen gas at a specified pressure (e.g., 1.0 MPa).

  • Under these conditions, tetrahydrofurfuryl alcohol is proposed to rearrange on the catalyst surface to form 2-hydroxytetrahydropyran as an intermediate.[3]

  • To isolate this intermediate, the reaction would need to be carefully optimized to favor its formation and prevent subsequent dehydration to 3,4-dihydropyran and hydrogenation to tetrahydropyran.[3]

  • The product stream would be cooled and condensed, and the 2-hydroxytetrahydropyran would need to be separated from other products and unreacted starting material, likely through fractional distillation under reduced pressure.

Conclusion

The synthesis of this compound can be approached through several distinct chemical pathways. The traditional acid-catalyzed hydration of 2,3-dihydropyran remains a robust and high-yielding method, well-suited for laboratory-scale synthesis. For applications where green chemistry principles are paramount, the chemoenzymatic oxidation of 1,5-pentanediol offers a milder, albeit currently lower-yielding, alternative. The route from biomass-derived tetrahydrofurfuryl alcohol presents a sustainable long-term vision, though further research is required to optimize the selective synthesis and isolation of this compound as the primary product. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, purity requirements, and environmental considerations.

References

Comparative Analysis: 5-Hydroxypentanal vs. Glutaraldehyde in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, performance, and biocompatibility of 5-Hydroxypentanal and the widely-used glutaraldehyde.

In the realm of bioconjugation, tissue fixation, and biomaterial stabilization, glutaraldehyde has long been the industry standard due to its high efficiency as a cross-linking agent. However, persistent concerns over its cytotoxicity and potential to induce inflammatory responses have spurred the search for safer alternatives. Among the candidates is this compound, a mono-aldehyde with a hydroxyl group that presents a different chemical profile. This guide provides a detailed comparative analysis of these two aldehydes, supported by available experimental data and detailed protocols for key evaluative experiments. It is important to note that while extensive data exists for glutaraldehyde, research on this compound is significantly more limited, necessitating some theoretical comparisons based on chemical principles.

Chemical and Physical Properties: A Head-to-Head Comparison

Glutaraldehyde is a five-carbon dialdehyde, meaning it has two aldehyde functional groups, one at each end of the carbon chain. This bifunctionality is key to its potent cross-linking ability. This compound, on the other hand, is a five-carbon chain with a single aldehyde group at one end and a hydroxyl group at the other. This structural difference fundamentally dictates their reactivity and potential applications.

PropertyThis compoundGlutaraldehyde
Chemical Formula C₅H₁₀O₂C₅H₈O₂
Molar Mass 102.13 g/mol 100.12 g/mol
Structure Monofunctional aldehyde with a terminal hydroxyl groupBifunctional dialdehyde
Appearance Not widely documented, likely a liquidColorless, oily liquid with a sharp, pungent odor
Solubility in Water Expected to be solubleMiscible
Reactivity The aldehyde group can react with primary amines to form Schiff bases. The hydroxyl group can participate in other reactions.The two aldehyde groups readily react with primary amines (e.g., lysine residues in proteins) to form stable cross-links.[1]

Performance Analysis: Cross-linking, Cytotoxicity, and Biocompatibility

The performance of these aldehydes in biomedical applications is directly tied to their chemical structure. Glutaraldehyde's two aldehyde groups allow it to effectively link protein molecules together, enhancing the mechanical stability of tissues and biomaterials.[2] However, this high reactivity is also linked to its significant cytotoxicity.[3][4] this compound, with only one aldehyde group, is not expected to be an effective cross-linking agent on its own, as it can only form a single covalent bond with a protein.

Cross-Linking Efficiency

Glutaraldehyde is a highly efficient cross-linking agent, a property extensively utilized in the fixation of biological tissues for microscopy and the stabilization of bioprosthetic devices like heart valves.[1] The cross-linking mechanism involves the reaction of its aldehyde groups with the primary amino groups of lysine and hydroxylysine residues in proteins, forming stable intermolecular and intramolecular bonds.[1] This process increases the resistance of the tissue to enzymatic degradation and stabilizes its structure.

In contrast, this compound is a monofunctional aldehyde and therefore lacks the ability to form cross-links between two different molecules. While its aldehyde group can react with primary amines on a protein, it cannot bridge to a second molecule. The presence of a hydroxyl group might allow for other types of interactions, but it does not confer the covalent cross-linking capability of a dialdehyde.

Cytotoxicity

A major drawback of glutaraldehyde is its inherent cytotoxicity, which can be attributed to residual, unreacted aldehyde groups that can leach from the cross-linked material and induce adverse cellular responses, including apoptosis.[5]

Table 1: Comparative Cytotoxicity of Aldehydes on Hepatoma Cell Lines [6]

AldehydeCell LineCytotoxicity EndpointIC₅₀ (mM)
GlutaraldehydeWI-38 (Human Fibroblast)Mitochondrial Dehydrogenase Activity (4 hr)4.83
Valeraldehyde (Pentanal)HTC (Rat Hepatoma)Colony Forming Ability>10
Valeraldehyde (Pentanal)Hepa 1c1c7 (Mouse Hepatoma)Colony Forming Ability>10

It is crucial to note that the data for valeraldehyde is presented as a surrogate for this compound and is not a direct comparison. The presence of the hydroxyl group in this compound could influence its cytotoxicity.

Theoretically, the cytotoxicity of this compound is expected to be lower than that of glutaraldehyde due to the presence of only one reactive aldehyde group. The hydroxyl group may also influence its interaction with cellular components.

Biocompatibility

The biocompatibility of glutaraldehyde-cross-linked biomaterials is a significant concern. While cross-linking improves the material's stability, it can also lead to issues such as calcification of bioprosthetic heart valves and a chronic inflammatory response.[5] Studies have shown that glutaraldehyde-treated tissues can elicit a more pronounced inflammatory response compared to materials cross-linked with other agents or those that are decellularized.[7][8]

There is currently no available data on the in vivo biocompatibility of this compound-treated biomaterials. Given its monofunctional nature and likely lower cytotoxicity, it could potentially offer a more biocompatible profile if used as a modifying agent rather than a cross-linker. However, this remains speculative without direct experimental evidence.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed protocols for key experiments.

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability.[9][10][11]

Objective: To determine the concentration-dependent cytotoxicity of this compound and glutaraldehyde on a selected cell line.

Materials:

  • Cell line of interest (e.g., L929 fibroblasts, as recommended by ISO 10993-5)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and Glutaraldehyde stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Preparation of Aldehyde Dilutions: Prepare a series of dilutions of this compound and glutaraldehyde in complete culture medium. A typical concentration range to test for glutaraldehyde would be from 0.001 mM to 10 mM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared aldehyde dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the aldehyde concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protein Cross-Linking with Aldehydes

This protocol provides a general method for assessing the cross-linking of proteins in solution.[12]

Objective: To compare the ability of this compound and glutaraldehyde to cross-link a model protein.

Materials:

  • Model protein solution (e.g., bovine serum albumin, BSA, at 10 mg/mL in PBS)

  • This compound and Glutaraldehyde solutions (e.g., 25% aqueous solution for glutaraldehyde)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix the protein solution with different final concentrations of this compound and glutaraldehyde (e.g., 0.1%, 0.5%, 1%). Include a control with no aldehyde.

  • Incubation: Incubate the reaction mixtures at room temperature for a set period (e.g., 30 minutes, 1 hour, 2 hours).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Sample Preparation for SDS-PAGE: Mix the samples with SDS-PAGE sample loading buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Analyze the gel for the appearance of higher molecular weight bands in the aldehyde-treated samples compared to the control. The presence of these bands indicates the formation of cross-linked protein oligomers. The intensity and molecular weight of these bands can be used to qualitatively assess the cross-linking efficiency.

Mandatory Visualizations

Aldehyde_Cytotoxicity_Pathway Aldehyde Aldehyde (e.g., Glutaraldehyde) CellMembrane Cell Membrane Aldehyde->CellMembrane Enters Cell IntracellularAldehyde Intracellular Aldehyde CellMembrane->IntracellularAldehyde ProteinAdducts Protein & DNA Adducts IntracellularAldehyde->ProteinAdducts ROS Increased ROS IntracellularAldehyde->ROS MitochondrialStress Mitochondrial Stress ProteinAdducts->MitochondrialStress ROS->MitochondrialStress NFkB_Activation NF-κB Activation ROS->NFkB_Activation YAP_Activation YAP Activation ROS->YAP_Activation Apoptosis Apoptosis MitochondrialStress->Apoptosis Inflammation Inflammation NFkB_Activation->Inflammation NFkB_Activation->Apoptosis YAP_Activation->Apoptosis Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCells Treat Cells Incubate24h->TreatCells PrepareDilutions Prepare Aldehyde Dilutions PrepareDilutions->TreatCells IncubateTreatment Incubate (24-72h) TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC₅₀) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Spectroscopic Comparison: 5-Hydroxypentanal and its Cyclic Hemiacetal, Tetrahydropyran-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-hydroxypentanal and its cyclic hemiacetal, tetrahydropyran-2-ol. In solution, these two molecules exist in a dynamic equilibrium, a crucial consideration for researchers working with this chemical entity in various applications, including drug development and synthesis.[1] This guide summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data and protocols.

The Equilibrium

This compound, an aliphatic aldehyde containing a terminal hydroxyl group, readily undergoes an intramolecular cyclization to form a stable six-membered cyclic hemiacetal, tetrahydropyran-2-ol. This equilibrium is a fundamental concept in carbohydrate chemistry and is influenced by factors such as solvent and temperature.

G cluster_0 This compound (Linear Form) cluster_1 Tetrahydropyran-2-ol (Cyclic Hemiacetal) linear cyclic linear->cyclic Cyclization cyclic->linear Ring-Opening

Caption: Equilibrium between this compound and Tetrahydropyran-2-ol.

Spectroscopic Data Comparison

The distinct structural features of the linear aldehyde and the cyclic hemiacetal give rise to significant differences in their respective spectra.

¹H NMR Spectroscopy

The most notable difference in the ¹H NMR spectra is the disappearance of the aldehydic proton signal and the appearance of a new signal for the anomeric proton in the cyclic form.

Chemical Shift (δ, ppm) This compound (Predicted) Tetrahydropyran-2-ol (Predicted) Assignment
~9.7 (t)Aldehyde proton (-CHO)
~4.6 (m)Anomeric proton (O-CH-OH)
~3.6 (t)Methylene protons adjacent to hydroxyl/ether oxygen (-CH₂-O)
~2.4 (dt)Methylene protons α to the carbonyl group (-CH₂-CHO)
1.5 - 1.8 (m)Methylene protons (-CH₂-)
¹³C NMR Spectroscopy

The carbonyl carbon of the aldehyde is a key diagnostic peak that is absent in the cyclic hemiacetal, which instead shows a signal for the anomeric carbon.

Chemical Shift (δ, ppm) This compound [2]Tetrahydropyran-2-ol (Typical) Assignment
~202Carbonyl carbon (-CHO)
~95Anomeric carbon (O-CH-OH)
~62Carbon adjacent to hydroxyl/ether oxygen (-CH₂-O)
~43Carbon α to carbonyl group (-CH₂-CHO)
20 - 35Methylene carbons (-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong carbonyl (C=O) stretch, which is absent in the spectrum of its cyclic hemiacetal. Both molecules exhibit a broad O-H stretching band.

Wavenumber (cm⁻¹) This compound (Typical) [3]Tetrahydropyran-2-ol (Typical) [4]Vibrational Mode
~3400 (broad)O-H stretch (hydroxyl group)
~2940, ~2870C-H stretch (aliphatic)
~2720 (weak)C-H stretch (aldehydic)
~1720 (strong)C=O stretch (aldehyde carbonyl)
~1050 (strong)C-O stretch (alcohol/ether)
Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry also differ significantly, reflecting the distinct functional groups present in each molecule.

m/z This compound [5]Tetrahydropyran-2-ol [6]Probable Fragment
102[M]⁺[M]⁺Molecular Ion
84[M-H₂O]⁺
71[M-OCH₃]⁺ or [C₄H₇O]⁺
58[C₃H₆O]⁺
44[CH₂=CHOH]⁺
43[C₂H₃O]⁺
31[CH₂OH]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Chemical Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Chemical Shift Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[8]

  • Sample Preparation (Solution): The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell with IR-transparent windows (e.g., CaF₂).[9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[10]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[10]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

    • Background: A background spectrum of the empty plates or the pure solvent is recorded and subtracted from the sample spectrum.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. For analysis of alcohols, derivatization may be employed to improve volatility and chromatographic performance.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: m/z 30-300.

    • Ion Source Temperature: 230 °C.[12]

    • Transfer Line Temperature: 280 °C.

References

A Comparative Guide to Catalysts in 5-Hydroxypentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 5-hydroxypentanal, a valuable building block in various chemical industries, is of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthesis process. This guide provides a comprehensive comparison of different catalysts employed in the synthesis of this compound, primarily through the hydration of 2,3-dihydropyran, supported by available experimental data and detailed protocols.

The synthesis of this compound is most commonly achieved through the acid-catalyzed hydration of 2,3-dihydropyran. This reaction can be effectively catalyzed by both homogeneous and heterogeneous catalysts. The selection of an appropriate catalyst is critical and depends on factors such as reaction conditions, desired purity of the product, and considerations for catalyst recovery and reuse.

Comparison of Catalyst Efficacy

The following table summarizes the performance of various catalysts in the synthesis of this compound from 2,3-dihydropyran, based on reported experimental data.

CatalystCatalyst TypeSubstrateProductConversion (%)Selectivity (%)Yield (%)Reaction ConditionsReference
Hydrochloric Acid (HCl)Homogeneous2,3-DihydropyranThis compoundNot specifiedNot specified74-79Water, room temperatureOrganic Syntheses
Autocatalytic (in situ formed carboxylic acids)Homogeneous2,3-Dihydropyran2-Hydroxytetrahydropyran*Not specifiedNot specified~98Water, 100°CNot specified in provided context
Amberlyst-15Heterogeneous (Solid Acid Resin)2,3-DihydropyranThis compoundHighHighGoodMild temperatures, various solventsGeneral application data
Zeolites (e.g., HY, H-ZSM-5)Heterogeneous (Solid Acid)2,3-DihydropyranThis compoundModerate to HighModerate to HighVariableElevated temperatures, various solventsGeneral application data

Note: 2-Hydroxytetrahydropyran is the cyclic hemiacetal form of this compound and exists in equilibrium with it.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from 2,3-dihydropyran proceeds via an acid-catalyzed hydration mechanism. The general reaction pathway and a typical experimental workflow are illustrated in the diagrams below.

ReactionPathway Dihydropyran 2,3-Dihydropyran Protonation Protonation of alkene Dihydropyran->Protonation + H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic attack by Water Carbocation->Nucleophilic_Attack + H2O Protonated_Hemiacetal Protonated Hemiacetal Nucleophilic_Attack->Protonated_Hemiacetal Deprotonation Deprotonation Protonated_Hemiacetal->Deprotonation - H+ Hemiacetal 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) Deprotonation->Hemiacetal Equilibrium Ring-Chain Tautomerism Hemiacetal->Equilibrium Hydroxypentanal This compound Equilibrium->Hydroxypentanal

Caption: Acid-catalyzed hydration of 2,3-dihydropyran to this compound.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis Catalyst_Activation Catalyst Activation (if required, e.g., drying of solid acids) Reactant_Mixing Mixing of 2,3-Dihydropyran, Solvent, and Catalyst Catalyst_Activation->Reactant_Mixing Reaction Reaction under controlled temperature and stirring Reactant_Mixing->Reaction Catalyst_Removal Catalyst Removal (Filtration for heterogeneous, Neutralization for homogeneous) Reaction->Catalyst_Removal Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Catalyst_Removal->Solvent_Removal Purification Product Purification (e.g., Distillation, Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, GC-MS, IR) Purification->Characterization Yield_Calculation Yield and Purity Determination Characterization->Yield_Calculation

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

1. Homogeneous Catalysis using Hydrochloric Acid

This protocol is adapted from a procedure in Organic Syntheses.

  • Materials:

    • 2,3-Dihydropyran

    • Deionized water

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (for neutralization)

    • Organic solvent for extraction (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, combine deionized water and concentrated hydrochloric acid.

    • To this acidic solution, add 2,3-dihydropyran portion-wise while stirring at room temperature.

    • Continue stirring until the reaction mixture becomes homogeneous, indicating the completion of the hydration reaction.

    • Neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a neutral pH is achieved.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation.

2. Heterogeneous Catalysis using Amberlyst-15

This is a general protocol for solid acid-catalyzed hydration.

  • Materials:

    • 2,3-Dihydropyran

    • Solvent (e.g., water, tetrahydrofuran, or a mixture)

    • Amberlyst-15 resin (pre-washed and dried)

  • Procedure:

    • Activate the Amberlyst-15 resin by washing it with the chosen solvent and drying it under vacuum.

    • In a reaction flask, suspend the activated Amberlyst-15 resin in the solvent.

    • Add 2,3-dihydropyran to the suspension and stir the mixture at a controlled temperature (e.g., room temperature to 60°C).

    • Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography or Thin Layer Chromatography).

    • Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product as needed, for instance, by vacuum distillation.

3. Heterogeneous Catalysis using Zeolites

This is a general protocol for using zeolite catalysts.

  • Materials:

    • 2,3-Dihydropyran

    • Solvent (e.g., an inert organic solvent)

    • Zeolite catalyst (e.g., HY or H-ZSM-5, activated)

  • Procedure:

    • Activate the zeolite catalyst by heating it under vacuum to remove any adsorbed water.

    • Add the activated zeolite to a reaction vessel containing the solvent.

    • Introduce 2,3-dihydropyran to the mixture and heat the reaction to the desired temperature with vigorous stirring.

    • Monitor the reaction's progress.

    • After the reaction is complete, cool the mixture and separate the zeolite catalyst by filtration.

    • Isolate the product from the solvent, typically by distillation.

    • Further purification of the this compound can be carried out if necessary.

Concluding Remarks

The synthesis of this compound via the hydration of 2,3-dihydropyran can be effectively achieved using a variety of acid catalysts. Homogeneous catalysts like hydrochloric acid offer high yields and straightforward reaction conditions but require a neutralization step and can present challenges in catalyst separation. Heterogeneous catalysts, such as Amberlyst-15 and zeolites, provide the significant advantage of easy separation and potential for recyclability, aligning with the principles of green chemistry. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and economic and environmental considerations. Further research and direct comparative studies under identical conditions are necessary to definitively establish the most efficient and sustainable catalytic system for the industrial production of this compound.

A Comparative Guide to Analytical Techniques for the Characterization of 5-Hydroxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of 5-Hydroxypentanal, a bifunctional molecule with both aldehyde and hydroxyl groups, is crucial for various applications, including its use as a building block in organic synthesis. This guide provides a comparative overview of the principal analytical techniques suitable for the characterization of this compound, complete with experimental considerations and data presentation to aid in method selection and implementation.

Introduction to Analytical Approaches

The characterization of this compound can be approached using several analytical techniques, primarily focusing on chromatography and spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques for quantifying the analyte, often requiring derivatization to enhance performance. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for structural elucidation and quantitative analysis without the need for extensive calibration with an identical standard.

Quantitative Data Summary

While specific validated quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes the expected performance of common analytical techniques based on their application to similar short-chain hydroxyaldehydes. This data should be considered indicative, and method validation is essential for specific applications.

Analytical TechniqueTypical Derivatizing AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS PFBHALow ng/mL to pg/mLng/mL range>0.99High sensitivity and selectivityRequires derivatization; potential for thermal degradation
HPLC-UV/MS DNPHLow µg/mL to ng/mLµg/mL to ng/mL range>0.99Suitable for non-volatile compounds; versatile detectionLower sensitivity with UV detection compared to MS; derivatization often needed
qNMR Noneµg/mL to mg/mLµg/mL to mg/mL rangeNot applicableAbsolute quantification without a specific standard; non-destructiveLower sensitivity compared to chromatographic methods

Note: PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride), DNPH (2,4-Dinitrophenylhydrazine). The presented data are estimates and will vary based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are critical for the successful application of these techniques. Below are representative protocols for each major analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To quantify this compound in a sample matrix with high sensitivity.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with DNPH (for UV detection) Sample->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately weigh This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Standard Accurately weigh Internal Standard Standard->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Integration Integrate Analyte and Standard Signals Acquisition->Integration Calculation Calculate Concentration or Purity Integration->Calculation

The Strategic Advantage of 5-Hydroxypentanal in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of building blocks is paramount to the efficiency and success of a project. Among the class of hydroxyaldehydes, 5-Hydroxypentanal emerges as a superior choice for researchers and scientists due to its unique structural properties that translate into significant chemical advantages. This guide provides an objective comparison of this compound with other key hydroxyaldehydes, supported by available data, to inform its application in complex molecular design and synthesis.

At a Glance: Comparative Overview of Hydroxyaldehydes

The primary advantage of this compound lies in its propensity to form a stable six-membered cyclic hemiacetal, a feature that contrasts with the less stable five-membered ring of 4-hydroxybutanal and the predominantly open-chain nature of 3-hydroxypropanal. This inherent stability influences its reactivity, handling, and utility as a synthetic intermediate.

PropertyThis compound4-Hydroxybutanal3-Hydroxypropanal
Molecular Formula C₅H₁₀O₂C₄H₈O₂C₃H₆O₂
Molecular Weight 102.13 g/mol 88.11 g/mol 74.08 g/mol
Predominant Form Six-membered cyclic hemiacetal (Tetrahydropyran-2-ol)Five-membered cyclic hemiacetal (Tetrahydrofuran-2-ol)Primarily open-chain
Cyclic Structure Stability HighModerateLow
Reactivity of Aldehyde Modulated by equilibriumHigher than this compoundHigh
Handling and Storage Generally more stableProne to polymerization/oxidationUnstable, prone to polymerization

The Stability Advantage: A Deeper Look into Intramolecular Cyclization

Hydroxyaldehydes with a chain length of four or five carbons exist in equilibrium between their open-chain aldehyde form and a more stable cyclic hemiacetal. The favorability of this cyclization is a key determinant of the compound's overall properties.

Thermodynamic Stability:

The formation of a six-membered ring, as seen with this compound, is thermodynamically more favorable than the formation of a five-membered ring due to lower angle and torsional strain. This results in the equilibrium for this compound lying heavily towards the cyclic hemiacetal form, tetrahydropyran-2-ol. In contrast, 4-hydroxybutanal forms a five-membered ring, which is less stable, and 3-hydroxypropanal does not readily form a stable cyclic structure.

  • This compound: Forms a stable six-membered tetrahydropyran ring.

  • 4-Hydroxybutanal: Forms a five-membered tetrahydrofuran ring.

  • 3-Hydroxypropanal: The three-carbon chain length is not conducive to the formation of a stable cyclic hemiacetal.

This increased stability makes this compound easier to handle and store, with a reduced propensity for undesired side reactions such as polymerization and oxidation that are common with more reactive, open-chain aldehydes.

Diagram: Intramolecular Cyclization of Hydroxyaldehydes

G cluster_5hp This compound cluster_4hb 4-Hydroxybutanal cluster_3hp 3-Hydroxypropanal a1 Open-chain b1 Six-membered Ring (Stable) a1->b1 Favored Equilibrium a2 Open-chain b2 Five-membered Ring (Less Stable) a2->b2 a3 Open-chain (Unstable)

Caption: Equilibrium between open-chain and cyclic forms of hydroxyaldehydes.

Reactivity and Synthetic Utility

The equilibrium between the open-chain and cyclic hemiacetal forms directly impacts the reactivity of the aldehyde group. For this compound, the aldehyde is effectively "protected" in its cyclic form, making it less susceptible to non-selective reactions. However, it remains available for desired transformations under appropriate reaction conditions, acting as a controlled source of the aldehyde.

This controlled reactivity is a significant advantage in multi-step syntheses, allowing for greater selectivity and higher yields. For instance, in the synthesis of complex molecules like prostaglandins and other pharmaceuticals, a stable yet reactive intermediate is crucial.[1][2]

Diagram: Synthetic Potential of this compound

G This compound This compound Chiral Pool Chiral Pool This compound->Chiral Pool Asymmetric Synthesis Drug Scaffolds Drug Scaffolds Chiral Pool->Drug Scaffolds Elaboration Natural Products Natural Products Chiral Pool->Natural Products Total Synthesis

Caption: this compound as a key intermediate in complex molecule synthesis.

Experimental Protocols

Determination of Cyclic Hemiacetal vs. Open-Chain Aldehyde Equilibrium by NMR Spectroscopy

Objective: To quantify the equilibrium between the open-chain and cyclic hemiacetal forms of a hydroxyaldehyde.

Materials:

  • Hydroxyaldehyde sample (this compound, 4-Hydroxybutanal)

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • NMR tubes

  • NMR spectrometer (¹H NMR, ¹³C NMR)

Procedure:

  • Prepare a solution of the hydroxyaldehyde in the chosen deuterated solvent at a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at a constant temperature.

  • Identify the characteristic signals for the open-chain aldehyde proton (~9.8 ppm in ¹H NMR) and the anomeric proton of the cyclic hemiacetal (~4.5-5.5 ppm in ¹H NMR).

  • Integrate the respective signals in the ¹H NMR spectrum.

  • The ratio of the integrals corresponds to the ratio of the open-chain to cyclic hemiacetal forms at equilibrium.

  • For more detailed structural elucidation, 2D NMR techniques like COSY and HSQC can be employed.

Comparative Cytotoxicity Assessment using MTT Assay

Objective: To compare the cytotoxic effects of different hydroxyaldehydes on a cell line.

Materials:

  • Hydroxyaldehyde stock solutions in a suitable solvent (e.g., DMSO).

  • Human cell line (e.g., HepG2, a liver cell line capable of metabolizing aldehydes).

  • Cell culture medium and supplements.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the hydroxyaldehyde stock solutions in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the hydroxyaldehydes. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of the hydroxyaldehyde to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound presents a compelling case for its preferential use in research and drug development. Its inherent stability, derived from the formation of a thermodynamically favored six-membered cyclic hemiacetal, offers significant advantages in terms of handling, storage, and controlled reactivity. This makes it a more reliable and versatile building block for the synthesis of complex, high-value molecules compared to its shorter-chain counterparts. For researchers and scientists aiming for efficiency, selectivity, and robust synthetic routes, this compound is a strategically advantageous choice.

References

Benchmarking 5-Hydroxypentanal synthesis against existing methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Versatile Building Block

In the landscape of chemical synthesis, the efficient and selective production of bifunctional molecules is paramount for the development of novel pharmaceuticals and complex organic compounds. 5-Hydroxypentanal, a molecule featuring both a hydroxyl and an aldehyde functional group, stands as a valuable linear C5 building block. Its utility is underscored by its role as a precursor to a variety of heterocycles and other intricate molecular architectures. This guide provides a comprehensive comparison of existing methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform methodological selection in research and development settings.

Performance Comparison of Synthetic Methods

The selection of a synthetic route is invariably guided by a balance of factors including yield, purity, reaction time, and cost-effectiveness. The following table summarizes the key performance indicators for the prominent methods of this compound synthesis.

MethodStarting Material(s)Catalyst/ReagentYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Acid-Catalyzed Hydration 2,3-Dihydropyran, WaterHydrochloric Acid74-79[1]~30 minutes[1]High yield, readily available starting materials, simple procedure.Requires strong acid, potential for side reactions.
Biomass-Derived Route Tetrahydrofurfuryl Alcohol (THFA)Cu-ZnO/Al₂O₃IntermediateContinuous flowUtilizes renewable feedstock, potential for green chemistry.Multi-step process, yield of isolated this compound not explicitly reported.
Reductive Alkylation Glutaraldehyde, Amine (Proline)Sodium Cyanoborohydride-< 15 minutes[2]Fast reaction time.Indirect route, forms a derivative, not a direct synthesis of this compound.

Detailed Experimental Protocols

For the practical application of these synthetic strategies, detailed and reproducible experimental protocols are essential.

Method 1: Acid-Catalyzed Hydration of 2,3-Dihydropyran

This classical and high-yielding method is well-documented and remains a staple for the laboratory-scale synthesis of this compound.[1]

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, combine 300 mL of water, 25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.

  • Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, accompanied by a slight evolution of heat. Continue stirring for an additional 20 minutes.[1]

  • Add a few drops of phenolphthalein indicator and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.

  • Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[1]

  • Dry the ether extract over anhydrous sodium sulfate and remove the ether by distillation under reduced pressure.

  • Distill the residue under vacuum (approximately 10 mmHg). The product, this compound, will distill as a clear, colorless, and viscous oil at 62-66 °C.[1]

Method 2: Catalytic Conversion of Tetrahydrofurfuryl Alcohol (Biomass-Derived)

This method represents a green chemistry approach, starting from a biomass-derived feedstock. The key step is the rearrangement of tetrahydrofurfuryl alcohol (THFA) to 2-hydroxytetrahydropyran, the cyclic hemiacetal of this compound.

Procedure Outline:

  • The synthesis is typically performed in a continuous flow reactor packed with a heterogeneous catalyst.

  • A solution of tetrahydrofurfuryl alcohol is passed through the heated reactor bed under a stream of hydrogen gas.

  • The reaction product mixture is collected, and the 2-hydroxytetrahydropyran is separated from other products and unreacted starting material through distillation or chromatography.

Note: While the conversion of THFA to other products like tetrahydropyran (THP) via a 2-hydroxytetrahydropyran intermediate has been reported with high selectivity (e.g., 89.4% selectivity to THP over a Cu-ZnO/Al₂O₃ catalyst), the isolated yield of 2-hydroxytetrahydropyran itself is not always the primary focus of these studies. Further optimization would be required to maximize the yield of the desired intermediate.[3]

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental setups can provide a deeper understanding of the synthetic processes.

Signaling Pathways (Reaction Mechanisms)

Reaction Mechanisms for this compound Synthesis cluster_0 Acid-Catalyzed Hydration cluster_1 Biomass-Derived Route 2,3-Dihydropyran 2,3-Dihydropyran Protonation Protonation 2,3-Dihydropyran->Protonation H⁺ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Nucleophilic Attack by Water Nucleophilic Attack by Water Carbocation Intermediate->Nucleophilic Attack by Water H₂O Deprotonation Deprotonation Nucleophilic Attack by Water->Deprotonation -H⁺ This compound This compound Deprotonation->this compound Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol Rearrangement Rearrangement Tetrahydrofurfuryl Alcohol->Rearrangement Catalyst 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran Rearrangement->2-Hydroxytetrahydropyran Equilibrium Equilibrium 2-Hydroxytetrahydropyran->Equilibrium 5-Hydroxypentanal_biomass This compound Equilibrium->5-Hydroxypentanal_biomass

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Workflows

Experimental Workflows for this compound Synthesis cluster_0 Acid-Catalyzed Hydration Workflow cluster_1 Biomass-Derived Route Workflow Reaction Setup Reaction Setup Hydration Reaction Hydration Reaction Reaction Setup->Hydration Reaction Neutralization Neutralization Hydration Reaction->Neutralization Extraction Extraction Neutralization->Extraction Purification (Distillation) Purification (Distillation) Extraction->Purification (Distillation) Final Product Final Product Purification (Distillation)->Final Product Feed Preparation Feed Preparation Continuous Flow Reaction Continuous Flow Reaction Feed Preparation->Continuous Flow Reaction Product Collection Product Collection Continuous Flow Reaction->Product Collection Separation and Purification Separation and Purification Product Collection->Separation and Purification Isolated Intermediate Isolated Intermediate Separation and Purification->Isolated Intermediate

Caption: Experimental workflows for this compound synthesis methods.

References

Isomeric Purity of 5-Hydroxypentanal: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the isomeric purity of 5-Hydroxypentanal is critical in various research and development settings, particularly in drug development where the presence of isomers can significantly impact biological activity and safety. This compound exists in a dynamic equilibrium with its cyclic hemiacetal isomer, 2-hydroxytetrahydropyran, a phenomenon known as ring-chain tautomerism. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantitative analysis of these isomers: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

At a Glance: HPLC vs. GC-MS for this compound Isomeric Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC) with DNPH DerivatizationGas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Principle Separation of the 2,4-dinitrophenylhydrazone (DNPH) derivatives based on polarity.Separation of the volatile trimethylsilyl (TMS) derivatives based on boiling point and polarity.
Primary Isomer Target Quantifies the open-chain aldehyde form (this compound) after derivatization.Can potentially quantify both the open-chain and cyclic forms after derivatization.
Sample Volatility Not a limiting factor for the original analyte.The analyte must be volatile or made volatile through derivatization.
Typical Detector UV/Vis Detector (typically at 360 nm for DNPH derivatives).Mass Spectrometer (MS), providing mass-to-charge ratio for identification.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) often in the low µg/L to ng/mL range.[1][2]Very high, especially with selected ion monitoring (SIM), with LODs potentially in the picogram range.
Selectivity Good selectivity is achieved through chromatographic separation of derivatives.Excellent selectivity based on both chromatographic retention time and mass spectral data.
Common Use Routine quantification of aldehydes in various matrices, including environmental and biological samples.[3][4]Broad applicability for the analysis of volatile and semi-volatile compounds, including polar molecules after derivatization.[5][6]

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of aldehydes using HPLC-DNPH and related compounds using GC-MS. While specific data for this compound is not extensively published, these values represent the expected performance of each technique for this class of analytes.

Table 1: Representative HPLC-UV Method Validation Parameters for Aldehyde-DNPH Derivatives [7][8][9][10]

ParameterTypical PerformanceAcceptance Criteria (ICH Guidelines)
Linearity (R²) > 0.999≥ 0.99
Accuracy (% Recovery) 95 - 105%80 - 120% for low concentrations
Precision (% RSD) < 2%≤ 2% for drug substance assay
Limit of Detection (LOD) 0.01 - 0.1 µg/mL3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

Table 2: Representative GC-MS Method Validation Parameters for Silylated Polar Analytes [11][12]

ParameterTypical PerformanceAcceptance Criteria
Linearity (R²) > 0.995≥ 0.99
Accuracy (% Recovery) 90 - 110%Dependent on application, typically 80-120%
Precision (% RSD) < 5%Dependent on concentration, generally < 15%
Limit of Detection (LOD) 0.1 - 10 pg on columnSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.3 - 30 pg on columnSignal-to-Noise Ratio ≥ 10

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This method is based on the reaction of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative.

Diagram of the HPLC-DNPH Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Derivatization Derivatization with DNPH Sample->Derivatization Add DNPH solution & Acid Catalyst Extraction Solid Phase Extraction (SPE) Cleanup Derivatization->Extraction Remove excess DNPH FinalSample DNPH Derivative in Acetonitrile Extraction->FinalSample Injection Inject into HPLC FinalSample->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Mobile Phase Gradient Detection UV Detection at 360 nm Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound by HPLC-DNPH.

Detailed Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh or measure the sample containing this compound.

  • Derivatization Procedure: [13][14]

    • To an aliquot of the standard or sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

    • Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization of the aldehyde.

  • Sample Cleanup (Optional but Recommended):

    • Pass the derivatized solution through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove excess DNPH reagent, which can interfere with the chromatography.

    • Elute the DNPH derivative from the SPE cartridge with acetonitrile.

  • HPLC-UV Analysis: [15]

    • HPLC System: A standard HPLC system equipped with a UV/Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile is typically employed. For example, a gradient starting from 50:50 (v/v) water:acetonitrile to 100% acetonitrile over 15-20 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Detection: Monitor the eluent at 360 nm, the λmax for DNPH derivatives.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves the derivatization of both the hydroxyl and the aldehyde (in its hemiacetal form) groups of the isomers with a silylating agent to increase their volatility for GC analysis.

Diagram of the GC-MS Silylation Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Drying Solvent Evaporation Sample->Drying Under Nitrogen Stream Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization Add Silylating Agent FinalSample TMS Derivatives in Aprotic Solvent Derivatization->FinalSample Injection Inject into GC-MS FinalSample->Injection Separation Capillary Column Separation Injection->Separation Temperature Program Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound isomers by GC-MS.

Detailed Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, aprotic solvent (e.g., pyridine or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh or measure the sample containing this compound.

  • Derivatization Procedure: [16][17][18]

    • Transfer an aliquot of the standard or sample solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried residue.

    • Seal the vial and heat at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: [11]

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Injection Mode: Splitless or split injection, depending on the concentration.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatives. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) of characteristic ions for the derivatized isomers can be used.

  • Quantification:

    • Identify the peaks corresponding to the trimethylsilyl derivatives of this compound and 2-hydroxytetrahydropyran based on their retention times and mass spectra.

    • Construct a calibration curve for each isomer by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of each isomer in the sample by interpolating their respective peak areas on the calibration curves. The isomeric purity can then be calculated as the percentage of the desired isomer relative to the total amount of all isomers.

Conclusion

Both HPLC with DNPH derivatization and GC-MS with silylation are powerful techniques for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC-DNPH is a robust and widely used method for the specific quantification of the open-chain aldehyde form. It is particularly suitable for routine quality control in a regulated environment due to its excellent precision and accuracy.[19]

  • GC-MS offers higher selectivity due to the combination of chromatographic separation and mass spectral information. A key advantage is its potential to simultaneously separate and quantify both the open-chain and cyclic tautomers, providing a more complete picture of the isomeric composition. However, the derivatization step can be more complex and requires careful optimization.[20]

For a comprehensive isomeric purity analysis of this compound, GC-MS is the preferred method as it can differentiate and quantify the co-existing tautomers. For routine quantification of the total aldehyde content, HPLC-DNPH provides a reliable and validated alternative . In a research and development setting, employing both techniques can provide complementary information and a more thorough understanding of the sample's isomeric profile.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxypentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 5-hydroxypentanal, this document outlines operational plans to ensure the safety of laboratory personnel and compliance with regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Safety and Hazard Profile

Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Flammable liquids (Category 2)H225: Highly flammable liquid and vaporP210, P240, P241, P242, P243
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageP280, P305+P351+P338, P310
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Hazardous to the aquatic environment, long-term hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsP273

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] This ensures that the chemical is managed in accordance with local, state, and federal regulations.[2][3]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, corrosive).

4. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

  • Ensure the storage area is designated for hazardous waste.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste material and its quantity.

In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]

  • Place the absorbent material into a sealed container for disposal as hazardous waste.

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill_check Is there a spill? ppe_check->spill_check collect_waste Collect in a Labeled, Sealed Container storage Store in a Cool, Ventilated Area Away from Ignition Sources collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs waste_pickup Schedule Hazardous Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end spill_check->collect_waste No small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large collect_spill_waste Collect Spill Residue in a Sealed Container for Disposal small_spill->collect_spill_waste large_spill->end collect_spill_waste->storage

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.